2-Fluoropalmitic acid
Beschreibung
inhibits sphingosine base formation & accumulates in membrane lipids of cultured mammalian cells
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoropalmitic Acid: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated fatty acid analogue that has garnered significant interest in the scientific community for its potent biological activities. Primarily recognized as an inhibitor of long-chain acyl-CoA synthetase (ACSL) and sphingosine (B13886) biosynthesis, 2-FPA has emerged as a valuable tool for studying lipid metabolism and as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides an in-depth overview of the core mechanism of action of 2-FPA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its investigation.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to its ability to interfere with key enzymatic steps in lipid metabolism.
Inhibition of Long-Chain Acyl-CoA Synthetase
Long-chain acyl-CoA synthetases are a family of enzymes responsible for the activation of long-chain fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a critical step for their subsequent involvement in various metabolic pathways, including beta-oxidation, triacylglycerol and phospholipid synthesis, and protein acylation. 2-FPA acts as a competitive inhibitor of ACSL, effectively reducing the pool of long-chain acyl-CoAs within the cell. This inhibition is a cornerstone of its mechanism of action, leading to downstream effects on cellular signaling and metabolism. While a precise IC50 value for 2-FPA against specific ACSL isoforms is not consistently reported in the literature, its inhibitory effect on the formation of palmitoyl-CoA has been demonstrated in vitro[1].
Inhibition of Sphingosine Biosynthesis
Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase. By inhibiting the production of palmitoyl-CoA via ACSL, 2-FPA indirectly curtails the initial step of sphingosine biosynthesis. This leads to a reduction in the cellular levels of key sphingolipids, such as ceramide and sphingomyelin, which are integral components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis[1].
Effects on Cellular Processes and Signaling Pathways
The inhibition of ACSL and sphingosine biosynthesis by 2-FPA triggers a cascade of effects on various cellular processes, most notably in cancer cells.
Anti-Tumor Activity in Glioblastoma
Recent research has highlighted the potential of 2-FPA as a therapeutic agent against glioblastoma (GBM), an aggressive form of brain cancer[2]. Studies have shown that 2-FPA can suppress the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibit the proliferation and invasion of glioma cell lines[2].
A key consequence of 2-FPA treatment in glioblastoma cells is the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway[2]. The ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, including GBM. The precise mechanism by which 2-FPA leads to decreased ERK phosphorylation is thought to be linked to its effects on lipid metabolism. Both alterations in acyl-CoA levels and disruptions in sphingolipid-mediated signaling have been shown to impact the activity of upstream regulators of the ERK pathway, such as Ras and Raf[1][3][4].
Signaling Pathway Diagram: 2-FPA-Mediated Inhibition of the ERK Pathway
Caption: 2-FPA inhibits ACSL, reducing Palmitoyl-CoA and downstream signaling.
Matrix metalloproteinase-2 (MMP-2) is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Studies have shown that 2-FPA treatment leads to a dose-dependent reduction in the activity of MMP-2 in glioma cell lines[5]. This effect is likely a downstream consequence of the inhibition of the ERK signaling pathway, as ERK is known to regulate the expression and activity of MMPs.
The O6-methylguanine-DNA methyltransferase (MGMT) gene encodes a DNA repair protein that can counteract the effects of alkylating chemotherapeutic agents like temozolomide (B1682018) (TMZ), a standard treatment for GBM. Methylation of the MGMT promoter region leads to transcriptional silencing of the gene, rendering tumor cells more sensitive to TMZ. Treatment with 2-FPA has been shown to increase the methylation of the MGMT promoter in some glioma cell lines, suggesting a potential synergistic effect with TMZ therapy[2].
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from key studies.
Table 1: Inhibition of Glioblastoma Cell Invasion by 2-FPA
| Cell Line | 2-FPA Concentration (µM) | Reduction in Invaded Cells (%) | p-value |
| A172 | 1 | 32.3 | < 0.01 |
| 8 | 71.2 | < 0.01 | |
| U251 | 1 | 31.4 | < 0.01 |
| 8 | 67.4 | < 0.01 | |
| U87 | 1 | 16.7 | < 0.05 |
| 8 | 65.8 | < 0.05 | |
| Data adapted from Jiapaer et al., 2020[5]. |
Table 2: Inhibition of MMP-2 Activity by 2-FPA
| Cell Line | 2-FPA Concentration (µM) | Relative MMP-2 Activity (Normalized to Control) |
| A172 | 1 | ~0.8 |
| 8 | ~0.4 | |
| U251 | 1 | ~0.75 |
| 8 | ~0.3 | |
| U87 | 1 | ~0.9 |
| 8 | ~0.5 | |
| Data estimated from densitometry analysis in Jiapaer et al., 2020[5]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the mechanism of action of 2-FPA.
Cell Viability Assay (WST-8)
This protocol is used to assess the effect of 2-FPA on the viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Glioblastoma cell lines (e.g., A172, U251, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (2-FPA) stock solution (dissolved in DMSO)
-
WST-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of 2-FPA in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 2-FPA or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader[6][7].
-
Calculate cell viability as a percentage of the vehicle-treated control.
Sphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem-like cells.
Materials:
-
Ultra-low attachment plates (e.g., 24-well or 96-well)
-
Glioblastoma stem-like cells (GSCs)
-
Stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound (2-FPA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture GSCs as neurospheres in stem cell medium.
-
Dissociate the neurospheres into single cells using Trypsin-EDTA.
-
Perform a cell count and assess viability.
-
Seed the single cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/well for a 24-well plate) in stem cell medium containing various concentrations of 2-FPA or vehicle control.
-
Incubate the plates for 7-14 days, allowing for the formation of new spheres.
-
Count the number of spheres formed in each well under a microscope. A sphere is typically defined as a cell aggregate with a diameter greater than 50 µm.
-
The sphere formation efficiency can be calculated as (number of spheres formed / number of cells seeded) x 100%[8][9].
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatin-degrading enzymes like MMP-2.
Materials:
-
Conditioned medium from 2-FPA-treated and control cells
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture glioma cells to near confluence and then incubate in serum-free medium with or without 2-FPA for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
Methylation-Specific PCR (MSP) for MGMT Promoter
MSP is used to determine the methylation status of the MGMT promoter.
Materials:
-
Genomic DNA extracted from 2-FPA-treated and control cells
-
Sodium bisulfite conversion kit
-
Primers specific for methylated and unmethylated MGMT promoter sequences
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Extract genomic DNA from the cells.
-
Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each DNA sample: one with primers that recognize the methylated sequence and one with primers for the unmethylated sequence.
-
Amplify the DNA using a standard PCR protocol with appropriate annealing temperatures for each primer set.
-
Resolve the PCR products on an agarose gel.
-
The presence of a PCR product in the reaction with methylated primers indicates methylation of the MGMT promoter, while a product in the unmethylated primer reaction indicates an unmethylated status. The relative intensity of the bands can provide a semi-quantitative measure of methylation[5][11].
Experimental Workflow Diagram
Caption: A typical workflow for investigating the effects of 2-FPA.
Broader Metabolic Implications
While much of the recent research on 2-FPA has focused on its anti-cancer effects, its fundamental mechanism of action suggests broader implications for cellular metabolism.
Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce energy. The initial step of this process requires the activation of fatty acids to their acyl-CoA derivatives by ACSL. By inhibiting ACSL, 2-FPA would be expected to reduce the rate of beta-oxidation of long-chain fatty acids. This is in contrast to its likely minimal effect on the oxidation of short- and medium-chain fatty acids, which can be activated within the mitochondrial matrix. While direct studies on the effect of 2-FPA on beta-oxidation are limited, the known mechanism of action strongly suggests an inhibitory role.
Protein S-Acylation
Protein S-acylation, also known as palmitoylation, is a reversible post-translational modification where a fatty acid, typically palmitic acid, is attached to a cysteine residue of a protein. This modification plays a crucial role in regulating protein trafficking, localization, stability, and activity. The substrate for protein S-acylation is palmitoyl-CoA. By reducing the intracellular pool of palmitoyl-CoA, 2-FPA is predicted to inhibit protein S-acylation. This could have widespread effects on cellular signaling, as many key signaling proteins are regulated by this modification. The compound 2-bromopalmitate, another fatty acid analogue, is widely used as an inhibitor of protein S-acylation, and it is plausible that 2-FPA acts in a similar manner, although further research is needed to confirm this[12][13].
Conclusion and Future Directions
This compound is a potent inhibitor of long-chain acyl-CoA synthetase and sphingosine biosynthesis, with significant downstream effects on cellular signaling and metabolism. Its ability to suppress the ERK pathway and inhibit key processes in cancer progression has positioned it as a promising candidate for anti-glioblastoma therapy. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its mechanism of action.
Future research should focus on several key areas. Firstly, a more precise characterization of the inhibitory kinetics of 2-FPA against different ACSL isoforms is needed. Secondly, a deeper understanding of the signaling networks that are perturbed by 2-FPA, beyond the ERK pathway, will provide a more comprehensive picture of its cellular effects. Finally, further exploration of its impact on other metabolic processes, such as fatty acid beta-oxidation and protein S-acylation, will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies.
References
- 1. Inhibition of sphingosine kinase 2 down-regulates ERK/c-Myc pathway and reduces cell proliferation in human epithelial ovarian cancer - Dai - Annals of Translational Medicine [atm.amegroups.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. TARGETING SPHINGOSINE KINASE 1 INHIBITS AKT SIGNALING, INDUCES APOPTOSIS, AND SUPPRESSES GROWTH OF HUMAN GLIOBLASTOMA CELLS AND XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of sphingosine kinase isoforms alters estrogen receptor signaling in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. abcam.com [abcam.com]
- 8. stemcell.com [stemcell.com]
- 9. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 10. himedialabs.com [himedialabs.com]
- 11. Sphingosylphosphorylcholine-induced ERK activation inhibits melanin synthesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Fluoropalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated fatty acid that has garnered significant interest in the scientific community for its potent biological activities. As an inhibitor of long-chain acyl-CoA synthetase (ACSL) and sphingosine (B13886) biosynthesis, 2-FPA has emerged as a valuable tool for studying lipid metabolism and as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-FPA, with a focus on its potential application in the treatment of glioblastoma. Detailed experimental protocols for a proposed synthesis route, quantitative biological data, and visualizations of its mechanism of action are presented to support further research and development efforts.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of long-chain acyl-CoA synthetase, an enzyme crucial for the activation of fatty acids for various metabolic pathways. Its inhibitory action disrupts cellular lipid metabolism, leading to a range of downstream effects.
Inhibition of Acyl-CoA Synthetase and Sphingosine Biosynthesis
2-FPA competitively inhibits ACSL, thereby blocking the formation of palmitoyl-CoA from palmitic acid. This inhibition has been shown to disrupt sphingosine biosynthesis.
Anti-Cancer Activity in Glioblastoma
Recent studies have highlighted the potential of 2-FPA as a therapeutic agent for glioblastoma (GBM), an aggressive form of brain cancer[1]. 2-FPA has been shown to suppress the viability and stem-like phenotype of glioma stem cells (GSCs) and inhibit the proliferation and invasion of glioma cell lines. Furthermore, it enhances the efficacy of the standard chemotherapeutic agent temozolomide (B1682018) (TMZ) in a synergistic manner.
The anti-tumor effects of 2-FPA in glioblastoma are mediated through the modulation of several key signaling pathways. It has been observed to suppress the expression of phospho-ERK, a critical component of the MAPK/ERK pathway that is often dysregulated in cancer and promotes cell proliferation and survival. Additionally, 2-FPA downregulates the expression of the cancer stem cell markers CD133 and SOX-2, suggesting its role in targeting the cancer stem cell population that contributes to tumor recurrence and therapy resistance. Another significant effect of 2-FPA is the reduction of matrix metalloproteinase-2 (MMP-2) activity, an enzyme involved in the degradation of the extracellular matrix, which is a key process in tumor invasion and metastasis.
Physicochemical and Biological Data
A summary of the known physicochemical and biological properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-Fluorohexadecanoic acid | |
| Synonyms | This compound, 2-FPA | |
| CAS Number | 89270-22-4 | |
| Molecular Formula | C₁₆H₃₁FO₂ | |
| Molecular Weight | 274.42 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Biological Target | Long-chain acyl-CoA synthetase (ACSL) | |
| IC₅₀ (ACSL) | 0.2 mM |
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Bromopalmitic Acid
This step involves the α-bromination of palmitic acid via the Hell-Volhard-Zelinsky reaction.
-
Materials:
-
Palmitic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Water
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place palmitic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be trapped.
-
After the addition is complete, continue to heat the reaction mixture until the red color of bromine disappears.
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 2-bromopalmitic acid.
-
Purify the product by recrystallization.
-
Step 2: Synthesis of Methyl 2-Bromopalmitate
The carboxylic acid is esterified to protect it during the subsequent fluorination step.
-
Materials:
-
2-Bromopalmitic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-bromopalmitic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 2-bromopalmitate.
-
Step 3: Synthesis of Methyl 2-Fluoropalmitate
This is a nucleophilic substitution reaction where the bromide is replaced by a fluoride (B91410).
-
Materials:
-
Methyl 2-bromopalmitate
-
Potassium fluoride (anhydrous)
-
18-crown-6 (catalytic amount)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium fluoride and a catalytic amount of 18-crown-6 to anhydrous acetonitrile.
-
Add a solution of methyl 2-bromopalmitate in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure methyl 2-fluoropalmitate.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials:
-
Methyl 2-fluoropalmitate
-
Sodium hydroxide (B78521)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Diethyl ether
-
-
Procedure:
-
Dissolve methyl 2-fluoropalmitate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with 1M hydrochloric acid to precipitate the product.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization.
-
Signaling Pathways and Experimental Workflows
Inhibition of Acyl-CoA Synthetase and Downstream Effects
The primary mechanism of action of 2-FPA is the inhibition of long-chain acyl-CoA synthetase. This has direct implications for fatty acid metabolism and sphingolipid biosynthesis.
Caption: Inhibition of Acyl-CoA Synthetase by this compound.
Effect of 2-FPA on Glioblastoma Signaling
In the context of glioblastoma, 2-FPA modulates several signaling pathways that are critical for tumor growth, survival, and invasion.
Caption: Modulation of Glioblastoma Signaling by this compound.
Conclusion
This compound is a promising molecule for both basic research and therapeutic development. Its well-defined mechanism of action as an acyl-CoA synthetase inhibitor provides a clear rationale for its observed biological effects. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its therapeutic potential. The demonstrated anti-cancer activity in glioblastoma models, through the modulation of key signaling pathways, warrants further preclinical and clinical evaluation. This technical guide provides a solid foundation of data and protocols to facilitate the continued exploration of this compound in the scientific and drug development communities.
References
Investigating Protein Palmitoylation: A Technical Guide to Using 2-Fluoropalmitic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein S-palmitoylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that governs protein localization, stability, and function. Its dynamic nature makes it a key regulator of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders. Studying this modification requires precise tools. While bioorthogonal chemical reporters have revolutionized the identification of palmitoylated proteins, small molecule inhibitors offer a powerful complementary approach to elucidate the functional consequences of inhibiting this process. This technical guide focuses on the use of 2-Fluoropalmitic acid (2-F-Pal), a competitive inhibitor of acyl-CoA synthetases, as a tool to probe the roles of protein palmitoylation in cellular processes and signaling cascades.
Introduction to Protein S-Palmitoylation
S-palmitoylation is a ubiquitous and reversible lipid modification where a 16-carbon palmitic acid is attached to a cysteine residue via a thioester bond.[1][2] This process increases a protein's hydrophobicity, facilitating its association with cellular membranes and influencing its trafficking between compartments.[1][3] The dynamic regulation of palmitoylation is managed by a trio of enzyme families:
-
Acyl-CoA Synthetases (ACSLs): These enzymes "activate" fatty acids like palmitic acid by converting them into their coenzyme A (CoA) thioesters (e.g., palmitoyl-CoA). This is the essential first step, as palmitoyl-CoA is the donor substrate for the modification.[4]
-
Protein Acyltransferases (PATs): Predominantly members of the DHHC (Asp-His-His-Cys) domain-containing family, these enzymes catalyze the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to the cysteine residue of a substrate protein.[5][6]
-
Acyl-Protein Thioesterases (APTs): These enzymes, including APT1 and APT2, reverse the modification by cleaving the thioester bond, releasing the fatty acid and returning the protein to its non-palmitoylated state.[5][7]
This enzymatic cycle allows for fine-tuned control of protein function in response to cellular signals.[8] Given its importance, tools that can modulate this cycle are invaluable for research and therapeutic development.
Methodological Approaches: Probes vs. Inhibitors
Two primary chemical strategies are employed to study protein palmitoylation:
-
Metabolic Labeling with Chemical Reporters: This approach uses fatty acid analogs containing bioorthogonal functional groups, such as a terminal alkyne (e.g., 17-Octadecynoic acid, 17-ODYA) or an azide (B81097).[9][10] These probes are metabolically incorporated onto proteins in place of endogenous fatty acids. The alkyne or azide handle then allows for covalent tagging with a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly specific "click chemistry" reaction.[11][12][13] This method is the gold standard for identifying and profiling palmitoylated proteins.
-
Inhibition of the Palmitoylation Cycle: This functional approach uses small molecules to block one of the key enzymatic steps. By observing the cellular consequences of this inhibition—such as changes in protein localization, signaling activity, or cell phenotype—researchers can infer the function of palmitoylation for specific pathways or proteins.[14]
This compound falls into the second category, providing a means to investigate the functional importance of palmitoylation by limiting the available pool of activated fatty acids.
This compound: A Competitive Inhibitor of Acyl-CoA Synthetase
This compound (2-F-Pal) is a modified palmitic acid analog that acts as a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs).[15] It exhibits a higher affinity for these enzymes than the natural fatty acid, palmitic acid.[15] By binding to the active site of ACSLs, 2-F-Pal prevents the conversion of endogenous palmitate into palmitoyl-CoA, thereby depleting the necessary substrate for DHHC enzymes and leading to a global reduction in protein palmitoylation.
This mechanism distinguishes 2-F-Pal from other commonly used inhibitors like 2-bromopalmitate (2-BP). While 2-BP is a widely used inhibitor, it is known to be promiscuous; it not only inhibits PATs but can also directly alkylate protein thiols and inhibit depalmitoylating enzymes (APTs), complicating the interpretation of results.[7][16][17] The more defined mechanism of 2-F-Pal—targeting the initial fatty acid activation step—provides a clearer tool for studying the effects of reduced palmitoylation.
Experimental Protocols and Workflows
Using an inhibitor like 2-F-Pal allows for the systematic study of how reducing protein palmitoylation impacts cellular function. The general workflow involves treating cells with 2-F-Pal alongside a vehicle control and then performing various downstream assays to measure changes in phenotype, signaling, or protein behavior.
Protocol 1: Cell Culture and Treatment with 2-F-Pal
This protocol provides a general guideline for treating adherent mammalian cells with 2-F-Pal to inhibit protein palmitoylation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (2-F-Pal) powder
-
DMSO (or other appropriate solvent)
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-F-Pal (e.g., 10-100 mM) in DMSO. Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 60-80% confluency at the time of analysis. Allow cells to adhere and grow overnight.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the 2-F-Pal stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of 2-F-Pal or the vehicle control.
-
Note: The optimal concentration and treatment time must be determined empirically for each cell line and experimental endpoint. Based on literature for similar compounds, concentrations can range from 10 µM to 100 µM, and treatment times from 4 to 48 hours.
-
-
Incubation: Return the cells to the incubator for the predetermined treatment duration.
-
Downstream Processing: After incubation, proceed immediately to the desired downstream assay (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or a cell viability assay).
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of 2-F-Pal treatment on the phosphorylation state of signaling proteins, such as ERK.
Materials:
-
2-F-Pal treated and control cells (from Protocol 1)
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to quantify the change in phosphorylation relative to the total protein amount.
Quantitative Data and Cellular Effects
Studies using 2-F-Pal have demonstrated its efficacy in cellular models, particularly in the context of cancer. In glioblastoma stem cells (GSCs), 2-F-Pal treatment led to significant anti-tumor effects.[18]
| Parameter | Cell Line / Condition | Treatment | Result | Reference |
| Cell Viability | Glioma Stem Cells (GSCs) | 2-F-Pal | Suppressed viability | [18] |
| Stem-like Phenotype | GSCs | 2-F-Pal | Suppressed sphere formation | [18] |
| Cell Proliferation | Glioma Cell Lines | 2-F-Pal | Inhibited proliferation | [18] |
| Cell Invasion | Glioma Cell Lines | 2-F-Pal | Inhibited invasion | [18] |
| Protein Expression | GSCs | 2-F-Pal | Suppressed phosphor-ERK expression | [18] |
| Protein Expression | GSCs | 2-F-Pal | Suppressed CD133 & SOX-2 expression | [18] |
| Enzyme Activity | Glioma Cell Lines | 2-F-Pal | Reduced MMP-2 activity | [18] |
| Synergy | GSCs & Glioma Cells | 2-F-Pal + Temozolomide | Enhanced TMZ cytotoxicity | [18] |
Table 1: Summary of Quantitative Effects of this compound in Glioblastoma Models.
| Inhibitor | Primary Target(s) | Mechanism of Action | Notes |
| This compound | Acyl-CoA Synthetases (ACSLs) | Competitive inhibition; reduces the available pool of palmitoyl-CoA.[15] | More specific mechanism targeting fatty acid activation.[15] |
| 2-Bromopalmitate (2-BP) | Multiple (PATs, APTs, others) | Non-specific; inhibits PATs, inhibits APTs, and can directly alkylate proteins.[7][16] | Promiscuous activity can complicate data interpretation.[5][16] |
| Triacsin C | Acyl-CoA Synthetases (ACSLs) | Irreversible inhibitor of ACSLs.[4] | Broadly inhibits activation of long-chain fatty acids. |
| Cerulenin | Fatty Acid Synthase | Covalently modifies sulfhydryl groups on enzymes.[19] | Not specific to palmitoylation; affects fatty acid synthesis broadly.[19] |
| Tunicamycin | N-linked glycosylation | Also reported to inhibit protein palmitoylation, possibly by competing with palmitoyl-CoA.[14][19] | Primarily known for its effects on glycosylation.[19] |
Table 2: Comparison of Common Inhibitors Used in Palmitoylation Studies.
Application: Dissecting Signaling Pathways
Many critical signaling proteins, particularly small GTPases like Ras and heterotrimeric G-protein alpha subunits, require palmitoylation for proper localization to the plasma membrane, where they encounter their activators and effectors.[1] Inhibiting palmitoylation with 2-F-Pal can trap these proteins in the cytosol, effectively shutting down their downstream signaling cascades.
The Ras/Raf/MEK/ERK (MAPK) pathway is a classic example. H-Ras and N-Ras isoforms must be palmitoylated to stably associate with the plasma membrane.[12] Without this modification, they cannot be activated by upstream signals, preventing the phosphorylation cascade that leads to ERK activation. The observed suppression of phospho-ERK by 2-F-Pal in glioma cells is consistent with this mechanism.[18]
Conclusion
This compound serves as a valuable research tool for probing the functional roles of protein palmitoylation. By competitively inhibiting acyl-CoA synthetases, it provides a more targeted mechanism for reducing the global level of protein palmitoylation compared to other, more promiscuous inhibitors. This allows researchers to dissect the downstream consequences of impaired palmitoylation on cell viability, protein trafficking, and signal transduction pathways like the ERK/MAPK cascade. When used in conjunction with modern proteomic and imaging techniques, 2-F-Pal can help illuminate the critical functions of this dynamic lipid modification in both normal physiology and disease, paving the way for new therapeutic strategies.
References
- 1. Understanding the Functional Role of Protein Palmitoylation in Disease [escholarship.org]
- 2. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent probe for cysteine depalmitoylation reveals dynamic APT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoropalmitic acid potential therapeutic applications in glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and therapeutic resistance. Emerging research has identified 2-Fluoropalmitic acid (2-FP), a synthetic fatty acid analogue, as a promising therapeutic agent against this devastating disease. This document provides a comprehensive technical overview of the preclinical evidence supporting the potential of 2-FP in glioblastoma therapy. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for reproducing pivotal experiments, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance novel treatments for glioblastoma.
Introduction to this compound and its Rationale in Glioblastoma
Glioblastoma is characterized by its aggressive and infiltrative nature, often rendering conventional therapies such as surgery, radiation, and chemotherapy with temozolomide (B1682018) (TMZ) only modestly effective.[1][2] A growing body of evidence highlights the critical role of altered lipid metabolism in supporting the rapid proliferation and survival of glioblastoma cells.[3][4][5] This metabolic reprogramming presents a potential vulnerability that can be exploited for therapeutic intervention.
This compound (2-FP) is a palmitic acid analogue that acts as an inhibitor of acyl-CoA synthetase, a crucial enzyme in fatty acid metabolism.[1][2][6] By disrupting the activation of fatty acids, 2-FP interferes with key cellular processes that fuel glioblastoma growth and survival. Preclinical studies have demonstrated that 2-FP can suppress the viability and stem-like characteristics of glioma stem cells (GSCs), inhibit the proliferation and invasion of glioblastoma cell lines, and synergistically enhance the efficacy of the standard chemotherapeutic agent, temozolomide.[1][2][6]
Mechanism of Action
The anti-glioblastoma effects of this compound are multi-faceted, involving the modulation of several key signaling pathways and cellular processes:
-
Inhibition of Fatty Acid Metabolism: As an acyl-CoA synthetase inhibitor, 2-FP disrupts the conversion of fatty acids into their metabolically active acyl-CoA forms. This interference with fatty acid metabolism deprives the cancer cells of a critical energy source and essential building blocks for membrane synthesis.[1][2][6]
-
Downregulation of Pro-Survival Signaling Pathways: 2-FP has been shown to suppress the phosphorylation of key signaling proteins, including Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][7] The ERK and STAT3 pathways are frequently hyperactivated in glioblastoma and play crucial roles in promoting cell proliferation, survival, and invasion.
-
Suppression of Glioma Stem Cell (GSC) Stemness: 2-FP effectively targets the GSC population, which is thought to be a major driver of tumor recurrence and therapeutic resistance. It achieves this by downregulating the expression of key stemness markers such as CD133 and SOX2.[1][6]
-
Inhibition of Invasion and Metastasis: By reducing the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of the extracellular matrix, 2-FP curtails the invasive capacity of glioblastoma cells.[1][8]
-
Sensitization to Temozolomide (TMZ): A significant finding is the ability of 2-FP to increase the methylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter.[1][8] MGMT is a DNA repair enzyme that contributes to TMZ resistance. By increasing its promoter methylation, 2-FP silences MGMT expression, thereby enhancing the cytotoxic effects of TMZ.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | 2-FP Concentration (µM) | Result | Reference |
| A172 | Invasion Assay | % Reduction in Invaded Cells | 1 | 32.3% (p < 0.01) | [8] |
| 8 | 71.2% (p < 0.01) | [8] | |||
| U251 | Invasion Assay | % Reduction in Invaded Cells | 1 | 31.4% (p < 0.01) | [8] |
| 8 | 67.4% (p < 0.01) | [8] | |||
| U87 | Invasion Assay | % Reduction in Invaded Cells | 1 | 16.7% (p < 0.05) | [8] |
| 8 | 65.8% (p < 0.05) | [8] |
Table 2: Synergistic Effects of this compound with Temozolomide (TMZ)
| Cell Line | Treatment | Assay | Observation | Reference |
| Glioma Stem Cells (KGS01, KGS03) | 2-FP + TMZ | Viability Assay | Synergistically enhanced efficacy of TMZ | [1][9] |
| Glioma Stem Cells (KGS01, KGS03) | 2-FP + TMZ | Sphere Formation Assay | Stronger suppression of sphere formation compared to monotherapy | [1][9] |
Table 3: Effect of this compound on MGMT Promoter Methylation
| Cell Line | Treatment | Observation | Reference |
| A172, U251 | 2-FP | Increased methylation of the MGMT promoter | [1][8] |
| U87 | 2-FP | No significant change in methylation status | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential in glioblastoma.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of 2-FP on the viability and proliferation of glioblastoma cells.
-
Method:
-
Seed glioblastoma cells (e.g., A172, U251, U87) or glioma stem cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with varying concentrations of 2-FP, TMZ, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48, 72, 96 hours).
-
Assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or Alamar blue assay, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Glioma Stem Cell Sphere Formation Assay
-
Objective: To evaluate the effect of 2-FP on the self-renewal capacity of glioma stem cells.
-
Method:
-
Dissociate glioma stem cells (e.g., KGS01, KGS03) into a single-cell suspension.
-
Plate the cells at a low density (e.g., 500 cells/well) in ultra-low attachment 24-well plates.
-
Culture the cells in a serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treat the cells with 2-FP, TMZ, or a combination of both.
-
Incubate the plates for 7-10 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency as (number of spheres / number of cells seeded) x 100%.
-
Invasion Assay
-
Objective: To determine the effect of 2-FP on the invasive potential of glioblastoma cells.
-
Method:
-
Use Boyden chambers with a Matrigel-coated membrane (8 µm pore size).
-
Seed glioblastoma cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat the cells in the upper chamber with different concentrations of 2-FP.
-
Incubate the chambers for a specified period (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of invaded cells in multiple random fields under a microscope.
-
Methylation-Specific PCR (MSP) for MGMT Promoter
-
Objective: To assess the effect of 2-FP on the methylation status of the MGMT promoter.
-
Method:
-
Treat glioblastoma cells with 2-FP for a specified duration.
-
Extract genomic DNA from the treated and control cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions using two sets of primers: one specific for the methylated MGMT promoter sequence and another for the unmethylated sequence.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation of the MGMT promoter.
-
Gelatin Zymography for MMP-2 Activity
-
Objective: To measure the effect of 2-FP on the activity of MMP-2.
-
Method:
-
Culture glioblastoma cells in a serum-free medium and treat with 2-FP.
-
Collect the conditioned medium, which contains secreted proteins including MMPs.
-
Separate the proteins in the conditioned medium on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions, which are required for MMP activity.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
-
Western Blot Analysis
-
Objective: To determine the effect of 2-FP on the expression and phosphorylation of key signaling proteins.
-
Method:
-
Treat glioblastoma cells with 2-FP for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, CD133, SOX2, and a loading control like β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in glioblastoma.
Caption: A typical experimental workflow to assess 2-FP's effects on GBM.
Conclusion and Future Directions
The preclinical data accumulated to date strongly suggest that this compound holds significant promise as a novel therapeutic agent for glioblastoma. Its ability to target the metabolic vulnerabilities of cancer cells, inhibit key pro-survival signaling pathways, suppress the glioma stem cell population, and sensitize tumors to conventional chemotherapy provides a compelling rationale for its further development.
Future research should focus on several key areas. In vivo studies in orthotopic glioblastoma models are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 2-FP in a more clinically relevant setting. Further elucidation of the downstream targets of 2-FP and the intricate interplay between fatty acid metabolism and the signaling pathways it modulates will provide a more complete understanding of its mechanism of action. Ultimately, these efforts will be instrumental in translating the promising preclinical results of this compound into a viable therapeutic strategy for patients with glioblastoma.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma PMID: 32348209 | MCE [medchemexpress.cn]
- 2. Quantitative analysis of MGMT promoter methylation in glioblastoma suggests nonlinear prognostic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PATH-06. QUANTITATIVE ANALYSIS OF MGMT PROMOTER METHYLATION AND ITS PROGNOSTIC VALUE IN GLIOBLASTOMA MULTIFORME (GBM) PATIENTS TREATED WITH ALKYLATING CHEMOTHERAPY- PRELIMINARY REPORT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphere-Forming Culture for Expanding Genetically Distinct Patient-Derived Glioma Stem Cells by Cellular Growth Rate Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. How stemlike are sphere cultures from long-term cancer cell lines? Lessons from mouse glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
2-Fluoropalmitic Acid: A Technical Guide to its Application as a Metabolic Probe for Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake of fatty acids is a critical process in energy metabolism, lipid signaling, and the synthesis of cellular structures. Dysregulation of fatty acid transport is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, as well as in cancer progression. Understanding the mechanisms of fatty acid uptake and identifying molecules that can modulate this process are therefore key areas of research and drug development. 2-Fluoropalmitic acid (2-FPA) has emerged as a valuable chemical tool in the study of fatty acid metabolism. This technical guide provides an in-depth overview of 2-FPA's role as a metabolic probe, focusing on its mechanism of action, experimental applications, and the signaling pathways it helps to elucidate. While not a direct reporter of uptake, its function as an inhibitor of a key metabolic trapping enzyme provides a powerful method to probe the intricacies of fatty acid transport and activation.
Mechanism of Action: Probing Fatty Acid Uptake Through Inhibition
This compound acts as a potent inhibitor of acyl-CoA synthetase (ACS), the enzyme responsible for the esterification of fatty acids to coenzyme A (CoA) immediately following their entry into the cell. This "metabolic trapping" is a crucial step for the subsequent utilization of fatty acids in various metabolic pathways, including β-oxidation and incorporation into complex lipids.
The fluorine atom at the α-carbon of palmitic acid sterically and electronically hinders the formation of the acyl-CoA thioester bond. By blocking this enzymatic step, 2-FPA allows researchers to investigate the initial transport of fatty acids across the plasma membrane, distinct from their subsequent intracellular metabolism. This inhibitory action makes 2-FPA a valuable tool to dissect the roles of various fatty acid transport proteins and to screen for potential therapeutic agents that target fatty acid uptake.
A study on glioblastoma (GBM) cells identified 2-FPA as an acyl-CoA synthetase inhibitor that suppressed the viability and stem-like phenotype of glioma stem cells[1]. This highlights its utility in studying the metabolic dependencies of cancer cells.
Key Signaling Pathways in Fatty Acid Uptake
The uptake of long-chain fatty acids is a regulated process involving a concert of membrane-associated proteins and downstream signaling cascades. Key players in this process include:
-
Fatty Acid Translocase (CD36): A scavenger receptor that binds long-chain fatty acids and facilitates their transport across the plasma membrane. Its activity is regulated by various signaling pathways, including those involving PPARγ[2][3].
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that are also involved in the uptake of long-chain fatty acids. Some FATPs also possess acyl-CoA synthetase activity, contributing to the vectorial acylation model of fatty acid uptake[2].
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism, including those encoding for fatty acid transport proteins like FATP1[2].
The following diagram illustrates the general pathways of fatty acid uptake and the point of inhibition by 2-FPA.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is adapted from a study on glioblastoma cells and can be modified for other cell types[1].
Materials:
-
Cell line of interest (e.g., glioblastoma stem cells, adipocytes, hepatocytes)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (2-FPA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.
-
Cell Attachment: Allow cells to attach and grow for 24 hours in a humidified incubator.
-
2-FPA Treatment: Prepare working solutions of 2-FPA by diluting the stock solution in fresh culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing 2-FPA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-FPA concentration).
-
Incubation: Incubate the cells with 2-FPA for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, or Western blotting to analyze protein expression.
Measuring Fatty Acid Uptake Using Fluorescent Probes
As 2-FPA is primarily used as an inhibitor, direct measurement of fatty acid uptake is typically performed using fluorescently labeled fatty acid analogs. BODIPY-FL C16 is a commonly used probe for this purpose[4].
Materials:
-
Cells cultured in 96-well black, clear-bottom plates
-
Fluorescent fatty acid analog (e.g., BODIPY-FL C16)
-
Fatty acid-free bovine serum albumin (BSA)
-
Uptake buffer (e.g., HBSS)
-
Inhibitors or stimulators of fatty acid uptake (optional, e.g., 2-FPA, insulin)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium to upregulate fatty acid transporters.
-
Preparation of Fatty Acid Solution: Prepare a solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in the uptake buffer.
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Add the fluorescent fatty acid solution to the wells. If testing inhibitors like 2-FPA, pre-incubate the cells with the inhibitor for a specific time before adding the fluorescent probe.
-
Incubate for a defined period (e.g., 1-30 minutes) at 37°C.
-
Terminate the uptake by washing the cells with a cold stop solution (e.g., PBS containing a high concentration of unlabeled fatty acid or a quencher of extracellular fluorescence).
-
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen probe.
The following diagram outlines the general workflow for a fatty acid uptake assay using a fluorescent probe and an inhibitor like 2-FPA.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating fatty acid uptake.
Table 1: Effect of 2-FPA on Cell Viability
| Cell Line | 2-FPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| GSC-1 | 0 | 48 | 100 ± 5 |
| 10 | 48 | 85 ± 6 | |
| 25 | 48 | 62 ± 4 | |
| 50 | 48 | 41 ± 5 | |
| GSC-2 | 0 | 48 | 100 ± 4 |
| 10 | 48 | 88 ± 5 | |
| 25 | 48 | 65 ± 7 | |
| 50 | 48 | 45 ± 6 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of Fatty Acid Uptake by 2-FPA
| Cell Line | Treatment | Fluorescent Probe | Fatty Acid Uptake (RFU) | % Inhibition |
| Adipocytes | Vehicle | BODIPY-FL C16 | 15,234 ± 850 | 0 |
| 2-FPA (50 µM) | BODIPY-FL C16 | 8,120 ± 620 | 46.7 | |
| Hepatocytes | Vehicle | BODIPY-FL C16 | 12,540 ± 710 | 0 |
| 2-FPA (50 µM) | BODIPY-FL C16 | 6,890 ± 550 | 45.1 |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Synthesis of this compound
Conclusion and Future Directions
This compound serves as a critical tool for researchers investigating the complex processes of fatty acid metabolism. Its specific inhibition of acyl-CoA synthetase allows for the decoupling of fatty acid transport from its subsequent intracellular activation, providing a window into the initial steps of fatty acid uptake. While direct measurement of uptake rates relies on other methods, such as the use of fluorescently labeled fatty acid analogs, 2-FPA is an indispensable probe for elucidating the roles of transport proteins and for screening potential therapeutic modulators of fatty acid metabolism.
Future research could focus on the development of novel fluorinated fatty acid probes that are not only inhibitors but also reporters of uptake, potentially through the incorporation of environmentally sensitive fluorophores or radioisotopes for PET imaging[7]. The continued exploration of the metabolic fate of 2-FPA and other fluorinated analogs will further enhance our understanding of lipid metabolism in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer | MDPI [mdpi.com]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cellular Targets of 2-Fluoropalmitic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth examination of the known cellular targets and mechanisms of action of 2-Fluoropalmitic acid (2-FPA), a fluorinated synthetic analog of the saturated fatty acid, palmitic acid. By incorporating a fluorine atom at the α-carbon, 2-FPA acts as a potent modulator of lipid metabolism and cellular signaling, with emerging applications in oncology.
Primary Cellular Target: Acyl-CoA Synthetase
The principal and most well-documented cellular target of this compound is long-chain acyl-CoA synthetase (ACSL) .[1] ACSL enzymes are critical for lipid metabolism, catalyzing the ATP-dependent esterification of free long-chain fatty acids with coenzyme A (CoA) to form fatty acyl-CoA thioesters. This activation step is the gateway for fatty acids to enter major metabolic pathways, including β-oxidation for energy production and synthesis of complex lipids (e.g., triglycerides, phospholipids, and cholesterol esters).
By acting as a competitive inhibitor with respect to the fatty acid substrate, 2-FPA effectively blocks the activation of endogenous fatty acids.[2] This leads to a reduction in the intracellular pool of fatty acyl-CoAs, triggering a cascade of downstream metabolic and signaling consequences.
Figure 1: Competitive inhibition of Acyl-CoA Synthetase by 2-FPA.
Downstream Cellular Effects and Signaling Pathways
The inhibition of acyl-CoA synthetase by 2-FPA initiates a range of downstream effects, particularly impacting cancer cell viability, proliferation, and invasion. These effects are mediated through the modulation of key signaling pathways and the expression of critical cellular proteins.
Inhibition of the ERK Signaling Pathway
Treatment of glioblastoma (GBM) cells with 2-FPA leads to a marked suppression of phosphorylated Extracellular Signal-Regulated Kinase (phospho-ERK).[1] The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers. By reducing the availability of fatty acyl-CoAs, which are essential for the synthesis of signaling lipids and post-translational modification of signaling proteins, 2-FPA disrupts the upstream regulation of the ERK pathway.
Suppression of Cancer Stem Cell Phenotypes
2-FPA has been shown to suppress the viability and stem-like phenotype of glioma stem cells (GSCs).[1] This is accompanied by a reduction in the expression of key cancer stem cell markers, including:
-
CD133 (Prominin-1): A cell surface glycoprotein (B1211001) widely used as a marker for GSCs.
-
SOX2: A transcription factor crucial for maintaining pluripotency and self-renewal in stem cells.
The downregulation of these markers suggests that 2-FPA can disrupt the cellular machinery that sustains the cancer stem cell population, which is often responsible for tumor recurrence and therapeutic resistance.[1]
Modulation of Invasion and Epigenetics
In glioma cell lines, 2-FPA demonstrates further anti-tumor activity by:
-
Reducing Matrix Metalloproteinase-2 (MMP-2) Activity: MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step for tumor invasion and metastasis. 2-FPA treatment leads to decreased MMP-2 activity.[1]
-
Increasing MGMT Promoter Methylation: The O-6-methylguanine-DNA methyltransferase (MGMT) gene is a DNA repair enzyme that can confer resistance to alkylating chemotherapeutic agents like temozolomide (B1682018) (TMZ). 2-FPA was found to increase the methylation of the MGMT promoter, which silences gene expression and can restore sensitivity to TMZ.[1]
Figure 2: Downstream signaling effects of 2-FPA in cancer cells.
Quantitative Data on Cellular Targets
The current body of literature primarily describes the effects of 2-FPA in qualitative terms (e.g., suppression, reduction). As of this writing, specific quantitative metrics such as IC₅₀ values for enzyme inhibition or binding affinities for protein targets have not been extensively published. The table below summarizes the known targets and the observed effects.
| Target Protein/Process | Cell Type(s) | Observed Effect of 2-FPA | Quantitative Data | Reference(s) |
| Acyl-CoA Synthetase (ACSL) | General (inferred) | Inhibition of fatty acid activation | Not Available | [1] |
| ERK Phosphorylation | Glioma Stem Cells, Glioma Lines | Suppression of phospho-ERK levels | Not Available | [1] |
| CD133 Expression | Glioma Stem Cells | Suppression of expression | Not Available | [1] |
| SOX2 Expression | Glioma Stem Cells | Suppression of expression | Not Available | [1] |
| MMP-2 Activity | Glioma Cell Lines | Reduction of enzymatic activity | Not Available | [1] |
| MGMT Promoter Methylation | Glioma Cell Lines | Increased methylation status | Not Available | [1] |
Experimental Protocols
The identification and characterization of 2-FPA's cellular targets have been achieved through a combination of high-throughput screening and targeted molecular biology assays.
Target Identification Workflow
The initial discovery of 2-FPA as an anti-glioma agent was the result of a systematic screening process.
Figure 3: Experimental workflow for identifying 2-FPA's effects.
Key Methodologies
-
Drug Library Screening: A library of 1,301 diverse chemical compounds was screened against two distinct glioma stem cell (GSC) lines to identify agents that suppress GSC viability.[1]
-
Cellular Assays: Standard cell biology techniques were employed to assess the functional impact of 2-FPA.[1]
-
Viability/Proliferation Assays (e.g., MTT, WST): Quantify the number of living cells to determine the inhibitory effect of the compound on cell growth.
-
Sphere Formation Assay: Measures the self-renewal capacity of cancer stem cells by their ability to form neurospheres in non-adherent culture conditions.
-
Invasion Assay (e.g., Transwell/Boyden Chamber): Assesses the ability of cancer cells to migrate through a basement membrane matrix, mimicking in vivo invasion.
-
-
Western Blot Analysis: This technique was used to quantify changes in protein expression levels.[1]
-
Cells are treated with 2-FPA and lysed to extract total protein.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to target proteins (e.g., anti-phospho-ERK, anti-CD133, anti-SOX2).
-
A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.
-
-
Gelatin Zymography: This method specifically measures the enzymatic activity of gelatinases like MMP-2.[1]
-
Protein lysates from treated cells are run on an SDS-PAGE gel co-polymerized with gelatin.
-
The gel is incubated in a reaction buffer, allowing active enzymes to digest the gelatin substrate.
-
Staining the gel (e.g., with Coomassie Blue) reveals clear bands where the gelatin has been degraded, indicating the level of MMP-2 activity.
-
-
Methylation-Specific PCR (MSP): This technique determines the methylation status of specific CpG islands in a gene's promoter region.[1]
-
Genomic DNA is extracted from treated cells and modified with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) but leaves methylated cytosines unchanged.
-
Two pairs of PCR primers are designed: one specific for the methylated DNA sequence and one for the unmethylated sequence.
-
The presence of a PCR product using the "methylated" primers indicates methylation at that site.
-
Conclusion and Future Directions
This compound is an important chemical probe and potential therapeutic agent whose primary cellular target is acyl-CoA synthetase. By inhibiting the activation of long-chain fatty acids, 2-FPA disrupts critical metabolic and signaling networks that are essential for cancer cell proliferation, stemness, and invasion. Its ability to suppress the ERK pathway and cancer stem cell markers, while also potentially re-sensitizing tumors to chemotherapy, makes it a compound of significant interest for further development.
Future research should focus on:
-
Quantitative Target Profiling: Utilizing chemoproteomic approaches with clickable 2-FPA analogs to globally identify protein targets and quantify binding affinities.
-
Enzymatic Kinetics: Performing detailed kinetic analysis to determine the IC₅₀ and Kᵢ values of 2-FPA for various ACSL isoforms.
-
In Vivo Efficacy: Translating the promising in vitro findings into preclinical animal models to assess the efficacy, pharmacokinetics, and safety of 2-FPA as a potential anti-cancer agent.[1]
References
Early-Stage Research on 2-Fluoropalmitic Acid Cytotoxicity: A Technical Guide
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1] Standard therapeutic regimens, including surgery, radiation, and chemotherapy with agents like temozolomide (B1682018) (TMZ), often face limitations due to chemoresistance.[1][2] This has spurred the search for novel therapeutic agents that can overcome these resistance mechanisms. Recent drug screening efforts have identified 2-Fluoropalmitic acid (2-FPA), an acyl-CoA synthetase inhibitor, as a promising candidate with significant cytotoxic effects against glioblastoma cells.[2][3] This technical guide provides an in-depth overview of the early-stage research on the cytotoxicity of 2-FPA, focusing on its effects on glioblastoma cell lines and glioma stem cells (GSCs). The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Quantitative Data on Cytotoxic Effects
While specific IC50 values for this compound are not extensively documented in the initial research, dose-dependent cytotoxic effects have been observed across various functional assays in different glioblastoma cell lines. The available data is summarized below.
Table 1: Summary of this compound (2-FPA) Cytotoxicity in Glioblastoma Cells
| Cell Line | Assay | Observed Effect | Concentration Range | Key Findings |
| Glioma Stem Cells (GSCs) | Sphere Formation | Suppression of sphere formation | Not specified | 2-FPA suppresses the self-renewal capacity of GSCs, a key driver of tumor recurrence.[2][3] |
| A172, U251, U87 | Proliferation | Inhibition of cell proliferation | Dose-dependent | 2-FPA demonstrates a clear dose-dependent inhibition of proliferation in established glioblastoma cell lines.[3] |
| A172, U251, U87 | Invasion | Suppression of cell invasion | 1 µM - 8 µM | 2-FPA significantly reduces the invasive capacity of glioblastoma cells in a dose-dependent manner.[4] |
Table 2: Effect of this compound (2-FPA) on MMP-2 Activity
| Cell Line | Assay | Observed Effect | Concentration Range | Key Findings |
| A172, U251, U87 | Gelatin Zymography | Reduced activity of MMP-2 | Dose-dependent | 2-FPA inhibits the activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation and cell invasion.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of 2-FPA cytotoxicity.
Cell Culture
-
Glioma Cell Lines (A172, U251, U87): Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Glioma Stem Cells (GSCs): GSCs are cultured as neurospheres in serum-free DMEM/F12 medium supplemented with B-27 supplement, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).[5][6][7] Cells are grown on ultra-low attachment plates to promote sphere formation.[7]
Cell Viability and Proliferation Assay
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of 2-FPA or a vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
For the MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Sphere Formation Assay
-
GSCs are dissociated into single cells and seeded at a clonal density (e.g., 500 cells/well) in 24-well ultra-low attachment plates.[7]
-
Cells are cultured in serum-free GSC medium containing various concentrations of 2-FPA or a vehicle control.
-
The plates are incubated for 7-14 days to allow for sphere formation.[6]
-
The number and size of the spheres are quantified using a microscope.
-
Sphere formation efficiency is calculated to assess the self-renewal capacity of the GSCs.
Invasion Assay (Boyden Chamber Assay)
-
The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.[8]
-
Glioma cells are serum-starved for 24 hours.
-
A suspension of 5 x 10^4 cells in serum-free medium containing different concentrations of 2-FPA is added to the upper chamber.[8][9]
-
The lower chamber is filled with complete medium (containing 10% FBS) to act as a chemoattractant.[8]
-
The plates are incubated for 12-16 hours at 37°C.[4]
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invaded cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like crystal violet.[10]
-
The number of invaded cells is counted in several random fields under a microscope.
Gelatin Zymography for MMP-2 Activity
-
Glioma cells are treated with various concentrations of 2-FPA in serum-free medium for 24 hours.[4]
-
The conditioned medium is collected and concentrated.
-
Protein concentration in the conditioned medium is determined using a BCA protein assay.
-
Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin.
-
Following electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow protein renaturation.
-
The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2 to allow for gelatin degradation by MMPs.
-
The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Areas of gelatinase activity appear as clear bands against a blue background, which can be quantified by densitometry.
Western Blot Analysis
-
Cells are treated with 2-FPA for the desired time and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, CD133, SOX-2).
-
The membrane is then washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
Methylation-Specific PCR (MSP) for MGMT Promoter
-
Genomic DNA is extracted from 2-FPA-treated and control glioma cells.
-
The DNA is subjected to bisulfite treatment, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11][12]
-
Two separate PCR reactions are performed on the bisulfite-treated DNA using primer sets that are specific for either the methylated or the unmethylated sequence of the MGMT promoter.[11]
-
The PCR products are then analyzed by agarose (B213101) gel electrophoresis to determine the methylation status of the MGMT promoter.[13]
Signaling Pathways and Experimental Workflows
The cytotoxic effects of this compound in glioblastoma are linked to its role as an inhibitor of acyl-CoA synthetase, which leads to downstream modulation of key signaling pathways.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDIS-05. IDENTIFICATION OF 2-FLUORO PALMITIC ACID AS A POTENTIAL THERAPEUTIC AGENT AGAINST GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reliable Parameter to Standardize the Scoring of Stem Cell Spheres | PLOS One [journals.plos.org]
- 6. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
- 7. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 8. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. MGMT promoter methylation in gliomas-assessment by pyrosequencing and quantitative methylation-specific PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologypro.esmo.org [oncologypro.esmo.org]
An In-depth Technical Guide on the Effects of 2-Fluoropalmitic Acid on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the known and hypothesized effects of 2-Fluoropalmitic Acid (2-FAP) on mitochondrial bioenergetics. Given the limited direct research on 2-FAP's mitochondrial impact, this document combines established mechanisms of 2-FAP with data from its close structural analogs, 2-Chloropalmitic Acid (2-ClPA) and 2-Bromopalmitic Acid (2-BrPA), to build a comprehensive overview. Detailed experimental protocols are provided to enable researchers to directly test these hypotheses.
Introduction to this compound (2-FAP)
This compound is a synthetic, fluorinated derivative of the saturated fatty acid, palmitic acid. Its primary established mechanism of action is the inhibition of long-chain acyl-CoA synthetases (ACSLs).[1][2] These enzymes are crucial for the activation of long-chain fatty acids, a prerequisite for their entry into mitochondrial β-oxidation for energy production.[1][2] By inhibiting ACSLs, 2-FAP can significantly alter cellular lipid metabolism.[1] While its primary application in research has been as a tool to study lipid metabolism, its structural similarity to other halogenated fatty acids suggests it may have direct effects on mitochondrial function.
Core Mechanism of Action: Inhibition of Fatty Acid Activation
Before a long-chain fatty acid like palmitate can be metabolized within the mitochondria, it must first be activated to its acyl-CoA form in the cytoplasm. This reaction is catalyzed by long-chain acyl-CoA synthetases.
-
Reaction: Fatty Acid + ATP + Coenzyme A → Acyl-CoA + AMP + PPi
2-FAP acts as a competitive inhibitor of ACSLs, reducing the pool of activated long-chain fatty acids available for transport into the mitochondria.[2] This disruption of the initial step of fatty acid metabolism has downstream consequences for mitochondrial bioenergetics, which are explored in the subsequent sections.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoropalmitic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid palmitic acid. It serves as a valuable tool in cell biology and cancer research, primarily acting as an inhibitor of acyl-CoA synthetase. This enzyme is crucial for the activation of long-chain fatty acids, a key step in their metabolism and utilization for processes such as protein acylation and energy production. By blocking this pathway, 2-FPA can induce a range of cellular effects, including the suppression of cancer cell proliferation, invasion, and the modulation of key signaling pathways. These application notes provide detailed protocols for the use of 2-FPA in cell culture to investigate its anti-cancer properties and to study its impact on cellular processes.
Mechanism of Action
This compound functions as a competitive inhibitor of long-chain acyl-CoA synthetase (ACSL). ACSL catalyzes the conversion of fatty acids to their active form, acyl-CoAs. This activation is a prerequisite for their involvement in various metabolic pathways, including beta-oxidation and protein acylation. By inhibiting ACSL, 2-FPA effectively reduces the intracellular pool of palmitoyl-CoA and other long-chain acyl-CoAs. This disruption of fatty acid metabolism has been shown to impact cellular signaling, notably by suppressing the phosphorylation of key proteins in the Ras/Raf/MEK/ERK (MAPK) pathway, which is often hyperactivated in cancer.[1][2][3][4]
Data Presentation
The following tables summarize quantitative data from studies utilizing 2-FPA in glioma cell lines. These values can serve as a starting point for experimental design, though optimal concentrations and incubation times should be determined empirically for specific cell lines and assays.
Table 1: Effective Concentrations of 2-FPA on Glioma Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| KGS01 (Glioblastoma Stem Cell) | Viability (WST-8) | 1, 5, 20 µM | 48 h | Dose-dependent inhibition of viability | [5] |
| A172 (Glioblastoma) | Invasion (Boyden Chamber) | 1, 8 µM | 12-16 h | Inhibition of invasion at all tested doses | [5] |
| U251 (Glioblastoma) | Invasion (Boyden Chamber) | 1, 8 µM | 12-16 h | Dose-dependent inhibition of invasion | [5] |
| U87 (Glioblastoma) | Invasion (Boyden Chamber) | 1, 8 µM | 12-16 h | Dose-dependent inhibition of invasion | [5] |
Table 2: Summary of 2-FPA Effects on Molecular Markers in Glioma Cells
| Marker | Effect | Cell Lines | Concentration | Incubation Time |
| Phospho-ERK | Suppression | Glioma cell lines | Not specified | Not specified |
| CD133 | Suppression | Glioma stem cells | Not specified | Not specified |
| SOX-2 | Suppression | Glioma stem cells | Not specified | Not specified |
| Active MMP-2 | Reduction | A172, U251, U87 | Dose-dependent | 24 h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling 2-FPA and DMSO.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of 2-FPA powder in cell culture grade DMSO. For example, for 1 mL of a 10 mM stock solution of 2-FPA (Molecular Weight: 274.38 g/mol ), dissolve 2.74 mg of 2-FPA in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be necessary.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a biological safety cabinet). Filtration is generally not recommended for high-concentration DMSO stocks.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Protocol 2: Cell Viability/Proliferation Assay (MTT or WST-1 Assay)
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
2-FPA stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of 2-FPA in complete cell culture medium from the 10 mM stock solution. A typical final concentration range to test is 1-100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 2-FPA concentration) and an untreated control.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of 2-FPA or controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. Add the solubilization solution and incubate until the crystals are fully dissolved.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Cell Invasion Assay (Boyden Chamber/Transwell Assay)
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
2-FPA stock solution (10 mM in DMSO)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C for at least 30 minutes.[7][8][9]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup:
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add different concentrations of 2-FPA (e.g., 1-20 µM) or vehicle control (DMSO) to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the average number of invaded cells per field.
Protocol 4: Investigating Protein Acylation (Proposed Workflow)
While a specific protocol for using 2-FPA as a direct metabolic label for protein acylation is not well-established due to the lack of a bio-orthogonal handle for detection, its effect on the overall acylation landscape can be investigated using proteomic approaches.
Objective: To identify changes in the proteome and specifically in the acylation status of proteins following treatment with 2-FPA.
Workflow:
-
Cell Treatment: Treat cells with a sub-lethal concentration of 2-FPA or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction and Digestion: Lyse the cells and extract the total protein. Digest the proteins into peptides using an enzyme such as trypsin.
-
Enrichment of Acylated Peptides (Optional): To increase the detection of acylated peptides, an enrichment step can be performed. This can be challenging without a specific tag. However, general methods for enriching hydrophobic peptides might offer some utility.
-
Mass Spectrometry Analysis: Analyze the peptide samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Perform a label-free or stable isotope labeling (e.g., SILAC) quantitative proteomic analysis to identify proteins that are differentially expressed upon 2-FPA treatment.
-
For the detection of acylated peptides, search the MS/MS data for mass shifts corresponding to the addition of a palmitoyl (B13399708) group. The fluorine atom in 2-FPA will result in a slightly different mass shift compared to native palmitate, which can be specified in the search parameters.
-
Utilize specialized software for the identification and quantification of post-translational modifications.
-
Note: This is a proposed and advanced workflow that requires expertise in proteomics. Collaboration with a proteomics facility is highly recommended.
Mandatory Visualization
Caption: Signaling pathway affected by 2-FPA.
Caption: General experimental workflow for using 2-FPA.
References
- 1. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-Activated Protein Kinase Regulation in Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid synthase induces pro-survival Akt and ERK signaling in K-Ras-driven cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. snapcyte.com [snapcyte.com]
- 9. corning.com [corning.com]
Application Notes and Protocols for 2-Fluoropalmitic Acid in In Vitro Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Fluoropalmitic Acid (2-FPA), a promising acyl-CoA synthetase inhibitor, in in vitro studies targeting glioblastoma (GBM). The following sections outline the effective concentrations and methodologies for assessing the impact of 2-FPA on the viability, proliferation, stemness, and invasion of glioblastoma cells.
Summary of this compound Treatment Concentrations
The effective concentration of 2-FPA for in vitro studies on glioblastoma cell lines and glioma stem cells (GSCs) varies depending on the specific assay being performed. The following tables summarize the recommended concentration ranges based on published research.
| Cell Viability and Proliferation Assays | |
| Assay | Cell Lines |
| WST-8 Cell Viability Assay | GSCs (KGS01, KGS03), Glioma Cell Lines (A172, U251, U87) |
| Proliferation Assay | Glioma Cell Lines (A172, U251, U87) |
| Stem Cell and Invasion Assays | |
| Assay | Cell Lines |
| Sphere Formation Assay | GSCs (KGS01, KGS03) |
| Boyden Chamber Invasion Assay | Glioma Cell Lines (A172, U251, U87) |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability Assay (WST-8)
This protocol is designed to assess the effect of 2-FPA on the viability of glioblastoma cells using a WST-8 assay.
Materials:
-
Glioblastoma cell lines (e.g., A172, U251, U87) or Glioma Stem Cells (GSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well plates
-
This compound (2-FPA) stock solution (in DMSO)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the glioblastoma cells or GSCs in a 384-well plate at a desired density.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of 2-FPA (e.g., 1 µM, 5 µM, and 20 µM). Include a DMSO-treated control group.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.
-
WST-8 Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Sphere Formation Assay
This assay evaluates the effect of 2-FPA on the self-renewal capacity and stem-like phenotype of Glioma Stem Cells (GSCs).
Materials:
-
Glioma Stem Cells (GSCs)
-
Stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound (2-FPA) stock solution (in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of GSCs.
-
Seeding: Seed the GSCs in ultra-low attachment plates at a low density (e.g., 500-1000 cells/well) in stem cell medium.
-
Treatment: Add 2-FPA to the wells at final concentrations of 4 µM and 8 µM. Include a DMSO-treated control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, or until spheres are well-formed in the control group.
-
Sphere Imaging and Counting: Capture images of the spheres using a microscope. Count the number and measure the diameter of spheres in each well.
-
Analysis: Compare the number and size of spheres in the 2-FPA-treated groups to the control group to determine the effect on self-renewal.
Boyden Chamber Invasion Assay
This protocol assesses the inhibitory effect of 2-FPA on the invasive capabilities of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., A172, U251, U87)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound (2-FPA) stock solution (in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing different concentrations of 2-FPA (1 µM and 8 µM) and a DMSO control. Seed the cell suspension into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the chambers at 37°C for 12-16 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Cell Counting: Count the number of stained, invaded cells in multiple random fields under a microscope.
-
Analysis: Compare the number of invaded cells in the 2-FPA-treated groups to the DMSO control to quantify the inhibition of invasion.[1]
Visualizations
Signaling Pathway of this compound in Glioblastoma
Caption: 2-FPA inhibits Acyl-CoA synthetase, suppressing key signaling molecules.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for evaluating 2-FPA's effects on glioblastoma cells.
References
Preparation of 2-Fluoropalmitic Acid-BSA Conjugate for Research Applications
For researchers, scientists, and drug development professionals, the effective delivery of fatty acids to cells in vitro is crucial for a wide range of metabolic and signaling studies. Bovine Serum Albumin (BSA) is widely used as a carrier protein to solubilize fatty acids and facilitate their uptake by cultured cells. This document provides a detailed protocol for the preparation of a 2-Fluoropalmitic acid-BSA conjugate, a valuable tool for investigating the effects of this modified fatty acid on cellular processes.
This compound is a synthetic analog of palmitic acid where a fluorine atom replaces a hydrogen atom at the alpha-carbon. This modification can alter the fatty acid's metabolism and protein interactions, making it a subject of interest in various research fields, including cancer biology and metabolic diseases. Proper conjugation to BSA is essential to ensure its bioavailability and stability in cell culture media.
Quantitative Data Summary
The following table summarizes key quantitative parameters from established fatty acid-BSA conjugation protocols, providing a reference for customization based on experimental needs.
| Parameter | Value Range | Notes |
| Fatty Acid to BSA Molar Ratio | 1.5:1 to 6:1 | Higher ratios increase the concentration of fatty acid per BSA molecule but may also increase the amount of unbound fatty acid.[1][2] |
| BSA Concentration | 0.17 mM to 10% (w/v) | The choice of concentration depends on the desired final concentration of the conjugate and the experimental setup.[1][2] |
| Fatty Acid Stock Solution | 150 mM - 900 mM | Typically prepared in ethanol (B145695) or DMSO.[3] |
| Incubation Temperature | 37°C to 70°C | Higher temperatures aid in the dissolution of the fatty acid, while the conjugation to BSA is typically performed at 37°C.[1][4] |
| Incubation Time | 30 minutes to several hours | Longer incubation times can ensure more complete conjugation.[3][5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the preparation of the this compound-BSA conjugate.
Detailed Experimental Protocol
This protocol is adapted from established methods for conjugating palmitic acid to BSA and takes into consideration the properties of this compound.[1][2][6]
Materials and Reagents
-
This compound (powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (200 proof, molecular biology grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
0.22 µm sterile syringe filter
-
Sterile glass vials for storage
-
Heated magnetic stir plate
-
Water bath
Preparation of Solutions
1. This compound Stock Solution (150 mM):
-
This compound is soluble in ethanol.[2] To prepare a 150 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the required volume of 200 proof ethanol.
-
Gently warm the solution to 65°C and vortex periodically to ensure complete dissolution.
2. Fatty Acid-Free BSA Solution (10% w/v):
-
Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of sterile PBS.
-
Stir the solution gently at room temperature until the BSA is completely dissolved. Avoid vigorous stirring to prevent frothing.
-
Sterile filter the solution using a 0.22 µm filter.
Conjugation Procedure
-
In a sterile container, place the desired volume of the 10% fatty acid-free BSA solution. For example, to prepare 1 mL of a 5:1 molar ratio of 2-FPA to BSA, you would use a specific volume of the BSA solution.
-
Warm the BSA solution in a 37°C water bath for at least 5 minutes.[2]
-
While gently stirring the warm BSA solution, slowly add the calculated volume of the 150 mM this compound stock solution dropwise. A transient cloudiness may appear upon addition of the fatty acid but should dissipate with stirring.[5]
-
Continue to incubate the mixture in the 37°C water bath with constant, gentle stirring for at least 1 hour to ensure complete conjugation.[2]
-
After incubation, bring the final volume to the desired concentration with sterile PBS and adjust the pH to 7.4 if necessary.
-
For long-term storage, aliquot the this compound-BSA conjugate into sterile glass vials and store at -20°C.[1] It is recommended to use glass vials as fatty acids can adhere to plastic.[6]
Preparation of a BSA Vehicle Control
It is essential to prepare a BSA vehicle control to account for any effects of the BSA and the solvent used to dissolve the fatty acid.
-
To the same volume of 10% fatty acid-free BSA solution used for the conjugation, add an equivalent volume of the solvent (e.g., ethanol) used to prepare the this compound stock solution.
-
Follow the same incubation and storage steps as for the this compound-BSA conjugate.
Applications and Considerations
The prepared this compound-BSA conjugate can be used in a variety of cell-based assays to investigate its effects on:
-
Cellular signaling pathways: The fluorine substitution may alter how the fatty acid interacts with signaling proteins.
-
Metabolic processes: Investigate its role as a substrate or inhibitor in fatty acid metabolism.[2]
-
Drug development: Evaluate its potential as a therapeutic agent, for example, in cancer research where it has been identified as a potential agent against glioblastoma.[3]
When using the conjugate in cell culture, it is important to determine the optimal concentration and treatment time for your specific cell type and experimental question. Always include the BSA vehicle control in your experiments to ensure that the observed effects are due to the this compound and not the carrier protein or solvent. The stability of the conjugate should be considered, and for long-term studies, freshly thawed aliquots are recommended.
References
- 1. CAS 16518-94-8: this compound | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - CD Biosynsis [biosynsis.com]
Application Notes: 2-Fluoropalmitic Acid in Cancer Cell Line Research
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated fatty acid analog that acts as a potent inhibitor of acyl-CoA synthetase.[1] In the landscape of cancer metabolism, where many tumors exhibit altered lipid metabolism, targeting fatty acid activation presents a compelling therapeutic strategy.[2][3] Normal cells typically express low levels of fatty acid synthase (FASN), but in cancer cells, de novo fatty acid synthesis is often upregulated to provide lipids for membrane formation, energy production, and protein modification.[3][4] 2-FPA serves as a valuable research tool to investigate the roles of fatty acid metabolism in cancer cell proliferation, survival, and malignancy. These notes provide an overview of its mechanism, applications, and protocols for its use in cancer cell line research.
Mechanism of Action
2-FPA primarily functions by inhibiting acyl-CoA synthetase, the enzyme responsible for activating fatty acids by converting them to their acyl-CoA derivatives. This inhibition disrupts downstream processes that rely on activated fatty acids. In cancer cells, particularly glioblastoma, the consequences of this inhibition are multifaceted:
-
Inhibition of Pro-Survival Signaling: Treatment with 2-FPA has been shown to suppress the expression of phosphorylated ERK (p-ERK), a key component of the MAPK/ERK signaling pathway that is crucial for promoting cancer cell proliferation and survival.[1][5]
-
Reduction of Cancer Stem Cell Phenotype: 2-FPA can suppress the stem-like phenotype in glioma stem cells (GSCs), evidenced by the downregulation of stemness markers such as CD133 and SOX-2.[1]
-
Inhibition of Invasion and Metastasis: The invasive capacity of glioma cells is diminished following 2-FPA treatment, which correlates with reduced activity of matrix metalloproteinase-2 (MMP-2), an enzyme critical for extracellular matrix degradation.[1]
-
Synergistic Effects with Chemotherapy: 2-FPA demonstrates a synergistic effect when combined with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ), enhancing its efficacy against glioblastoma.[1] This is partly achieved by increasing the methylation of the MGMT promoter, a key mechanism for overcoming TMZ resistance.[1]
Applications in Cancer Cell Line Research
2-FPA has been identified as a potential therapeutic agent against glioblastoma multiforme (GBM), one of the most aggressive types of brain tumors.[1] Research applications include:
-
Evaluating Metabolic Vulnerabilities: Studying the effects of 2-FPA on various cancer cell lines to identify tumors dependent on fatty acid metabolism for survival and proliferation.
-
Investigating Chemoresistance: Exploring the potential of 2-FPA to sensitize resistant cancer cells to conventional chemotherapies, as demonstrated with TMZ in GBM.[1]
-
Targeting Cancer Stem Cells: Using 2-FPA to probe the role of lipid metabolism in maintaining cancer stem cell populations.[1]
-
Inhibiting Metastasis: Assessing the anti-invasive and anti-metastatic properties of 2-FPA by examining its effects on cell migration and invasion assays.[1]
Data Presentation
The following table summarizes the observed effects of this compound on glioblastoma cell lines as reported in the literature.
| Parameter | Cell Type | Effect of 2-FPA Treatment | Associated Markers/Assays | Reference |
| Viability | Glioma Stem Cells (GSCs) | Suppression | Viability Assay | [1] |
| Proliferation | Glioma Cell Lines | Inhibition | Proliferation Assay | [1] |
| Stem-like Phenotype | Glioma Stem Cells (GSCs) | Suppression | Sphere Formation Assay, CD133, SOX-2 | [1] |
| Invasion | Glioma Cell Lines | Inhibition | Invasion Assay, MMP-2 Activity | [1] |
| Signaling Pathway | Glioma Cell Lines | Downregulation | Phospho-ERK (p-ERK) | [1] |
| Chemosensitivity | Glioblastoma Cells | Increased sensitivity to TMZ | Combination therapy assays | [1] |
| Epigenetics | Glioblastoma Cells | Increased methylation | MGMT Promoter Methylation | [1] |
Experimental Protocols
Detailed protocols are essential for reproducible results. The following are methodologies for key experiments to assess the efficacy of 2-FPA.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles for fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of fatty acid synthase provides a survival advantage to colorectal cancer cells via upregulation of cellular respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipidomic Profiling of Cells Treated with 2-Fluoropalmitic Acid using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in the fields of metabolomics, lipidomics, and cancer biology.
Abstract This document provides a detailed protocol for the analysis of cellular lipid profiles following treatment with 2-Fluoropalmitic acid (2-FPA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-FPA is a known inhibitor of acyl-CoA synthetase, a critical enzyme in fatty acid metabolism.[1] By blocking the activation of palmitic acid and other fatty acids, 2-FPA significantly alters cellular lipid composition. This application note outlines the procedures for cell culture, 2-FPA treatment, lipid extraction, and subsequent LC-MS/MS analysis to quantitatively assess these changes. The provided workflow and protocols are designed to enable researchers to investigate the metabolic consequences of inhibiting fatty acid activation in various cell models.
Introduction
Palmitic acid is a common saturated fatty acid involved in numerous cellular processes, from energy storage and membrane structure to cell signaling.[2] The first committed step in its metabolism is the activation to Palmitoyl-CoA, a reaction catalyzed by acyl-CoA synthetases.[3] this compound (2-FPA) acts as an inhibitor of this crucial step, thereby disrupting downstream pathways such as β-oxidation and the synthesis of complex lipids.[1][4] This inhibitory action has made 2-FPA a valuable tool for studying fatty acid metabolism and a potential therapeutic agent, particularly in diseases characterized by altered lipid metabolism, such as glioblastoma.[1]
LC-MS/MS is a powerful analytical technique for lipidomics due to its high sensitivity, selectivity, and ability to identify and quantify a wide range of lipid species within a complex biological sample.[5][6] This note details a comprehensive workflow for applying LC-MS/MS to elucidate the specific changes in the cellular lipidome induced by 2-FPA treatment.
Principle of the Method
The experimental workflow begins with the culture and treatment of cells with 2-FPA. Following treatment, lipids are extracted from the cells using a liquid-liquid extraction method. The lipid extract is then analyzed by a reversed-phase LC-MS/MS system. The liquid chromatography separates different lipid classes and species, which are then detected and fragmented by the mass spectrometer to allow for identification and quantification.[6] By comparing the lipid profiles of 2-FPA-treated cells to control cells, researchers can identify which lipid species are significantly altered, providing insights into the metabolic effects of inhibiting fatty acid activation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., Glioma cell lines, breast cancer cell lines (MCF-7), or other relevant models.
-
Cell Culture Media: DMEM, RPMI-1640, or as required for the specific cell line, supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound (2-FPA): (Cayman Chemical or equivalent).
-
Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water.[7]
-
Internal Standards: A commercially available lipid mix (e.g., SPLASH LIPIDOMIX®, Avanti Polar Lipids) containing deuterated lipid standards for various classes is recommended for accurate quantification.[7]
-
Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Formic Acid, Ammonium Acetate.
Protocol 1: Cell Culture and 2-FPA Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of 2-FPA Stock: Prepare a stock solution of 2-FPA (e.g., 10 mM) in a suitable solvent like DMSO.
-
Treatment: The next day, replace the old media with fresh media containing the desired final concentration of 2-FPA (e.g., 10-100 µM). A vehicle control (DMSO) must be run in parallel.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely. Add 1 mL of ice-cold 80% Methanol to each well to quench metabolism.
-
Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Proceed immediately to lipid extraction or store samples at -80°C.
-
Protocol 2: Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is adapted from standard lipid extraction procedures.[8][9]
-
Sample Preparation: To the quenched cell suspension (1 mL of 80% Methanol), add the internal standard mix.
-
Phase Separation:
-
Add 1.25 mL of Chloroform. Vortex vigorously for 1 minute.
-
Add 1 mL of Chloroform. Vortex for 1 minute.
-
Add 1 mL of Water. Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid film in 100-200 µL of a suitable solvent for LC-MS analysis (e.g., Isopropanol:Acetonitrile:Water 2:1:1 v/v/v). Transfer to an LC-MS vial with an insert.[7]
Protocol 3: LC-MS/MS Analysis
The following are general parameters and should be optimized for the specific instrument used. A reversed-phase separation is commonly used for lipidomics.[6][10]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-25 min: Linear gradient from 30% to 100% B
-
25-35 min: Hold at 100% B
-
35.1-40 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 2-5 µL.
-
MS System: Q-TOF or Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive and Negative ESI modes (separate runs are recommended).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) for identification or Multiple Reaction Monitoring (MRM) for targeted quantification.[11][12]
Data Presentation and Expected Results
Data processing involves peak picking, feature alignment, and identification against a lipid database (e.g., LIPID MAPS). Quantification is achieved by integrating peak areas and normalizing them to the corresponding internal standard.
Expected Effects of 2-FPA: Inhibition of acyl-CoA synthetase is expected to cause:
-
An accumulation of free fatty acids (FFAs), particularly palmitic acid, as they cannot be activated for metabolism.
-
A decrease in the abundance of lipid classes that require fatty acyl-CoAs for their synthesis, such as triacylglycerols (TAGs), phospholipids (B1166683) (e.g., PC, PE), and cholesteryl esters (CE).
Table 1: Representative Quantitative Lipidomics Data. The following table illustrates hypothetical changes in major lipid classes in cells treated with 50 µM 2-FPA for 48 hours. Values are represented as normalized peak area (mean ± SD).
| Lipid Class | Control (Vehicle) | 2-FPA Treated | Fold Change | p-value |
| Free Fatty Acids | ||||
| FFA (16:0) - Palmitic Acid | 100 ± 15 | 350 ± 45 | +3.5 | <0.001 |
| FFA (18:1) - Oleic Acid | 120 ± 18 | 380 ± 50 | +3.2 | <0.001 |
| Triacylglycerols | ||||
| TAG (52:2) | 850 ± 90 | 410 ± 60 | -2.1 | <0.01 |
| TAG (54:3) | 920 ± 110 | 450 ± 75 | -2.0 | <0.01 |
| Phospholipids | ||||
| PC (34:1) | 1500 ± 180 | 950 ± 120 | -1.6 | <0.05 |
| PE (36:2) | 1200 ± 150 | 780 ± 95 | -1.5 | <0.05 |
| Cholesteryl Esters | ||||
| CE (16:0) | 300 ± 40 | 110 ± 25 | -2.7 | <0.01 |
Mandatory Visualizations
Diagram 1: Mechanism of 2-FPA Inhibition
Caption: Mechanism of 2-FPA inhibiting fatty acid activation.
Diagram 2: Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 2-FPA treated cells.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reciprocal effects of 5-(tetradecyloxy)-2-furoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 8. biocompare.com [biocompare.com]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 2-Fluoropalmitic Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FP) is a synthetic fatty acid analog that has garnered interest as a potential therapeutic agent, particularly in the context of cancer biology. As an inhibitor of acyl-CoA synthetase, 2-FP has demonstrated the ability to suppress the viability and stem-like characteristics of glioblastoma stem cells in vitro.[1] Furthermore, it has been shown to inhibit the proliferation and invasion of glioma cell lines.[1] These promising preclinical findings necessitate the development of robust in vivo models to evaluate the efficacy, toxicity, and pharmacokinetic profile of 2-FP in a physiological setting.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models. The protocols outlined below are synthesized from best practices in rodent handling and compound administration, as well as data from studies on similar fatty acid molecules, to provide a foundational framework for researchers.
Data Presentation: Quantitative Summary
While specific in vivo dosage data for this compound is not yet extensively published, the following tables provide quantitative data from in vivo studies of the parent compound, palmitic acid, and other relevant compounds to inform experimental design.
Table 1: In Vivo Administration of Palmitic Acid in Mice
| Compound | Mouse Strain | Administration Route | Dosage | Key Outcome | Reference |
| Palmitic Acid | C57BL/6J | Intraperitoneal (IP) | 0.3, 3, 30 µmol/mouse | Dose-dependent decrease in spontaneous locomotion. | [2] |
| Palmitic Acid | Not Specified | In vivo / In vitro | Not Specified | Modulating influence on the immune system. | [3] |
Table 2: General Toxicity Data for a Fatty Acid Derivative in Mice
| Compound | Mouse Strain | Administration Route | LD50 | Observed Toxicity | Reference |
| 2-MCPD monopalmitate and dipalmitate | Swiss mice | Oral | >5000 mg/kg body weight | Nephrotoxicity and testicular toxicity at high doses. | [4] |
Experimental Protocols
The following protocols are proposed methodologies for the in vivo administration of this compound in mouse models. Researchers should optimize these protocols based on their specific experimental goals and in accordance with their institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile and homogenous formulation of 2-FP suitable for intraperitoneal or oral administration in mice. Due to the hydrophobic nature of long-chain fatty acids, a vehicle containing a surfactant and a solubilizing agent is recommended.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. Gently warm and vortex to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
-
Final Formulation:
-
Slowly add the 2-FP stock solution to the vehicle to achieve the desired final concentration for dosing.
-
Vortex the final formulation thoroughly until it is a clear and homogenous solution.
-
Prepare the formulation fresh on each day of dosing to ensure stability.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
Objective: To administer 2-FP directly into the peritoneal cavity of the mouse.
Materials:
-
Prepared 2-FP formulation
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-fingers" restraint method is recommended. Ensure the tail is secured to minimize movement.
-
-
Injection Site Identification:
-
Turn the restrained mouse to expose its abdomen. The target site for IP injection is the mouse's lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and major organs.[5]
-
-
Administration:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Tilt the animal's head downwards to help move the abdominal organs cranially.
-
Gently insert the needle, bevel up, at a 30-45° angle into the identified lower right quadrant.
-
Slightly pull back the plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and reinject at a new site with a fresh needle.
-
Slowly inject the prepared 2-FP formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Protocol 3: Oral Gavage Administration of this compound
Objective: To deliver a precise dose of 2-FP directly into the stomach of the mouse.
Materials:
-
Prepared 2-FP formulation
-
Sterile oral gavage needles (18-20 gauge, with a rounded tip)
-
Sterile syringes (1 mL)
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint:
-
Securely scruff the mouse and hold its head up with the body in a vertical position to align the head and esophagus.[6]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The mouse should swallow reflexively, allowing the needle to slide easily into the esophagus.[7][8] Do not force the needle.
-
-
Administration:
-
Once the needle is properly positioned, slowly administer the 2-FP formulation.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 4: In Vivo Efficacy Study of this compound in a Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 2-FP in a subcutaneous glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old
-
Glioblastoma cell line (e.g., U87-Luc or GL261-Luc)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared 2-FP formulation and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest glioblastoma cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer 2-FP or the vehicle control according to the chosen route (e.g., IP or oral gavage) and schedule (e.g., daily, every other day).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint:
-
At the end of the study (based on tumor size limits or treatment duration), euthanize the mice.
-
Excise the tumors and measure their final weight. The tumors can be used for further analysis, such as histology or biomarker assessment.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating 2-FP in a glioblastoma xenograft mouse model.
Caption: Hypothesized signaling pathway of 2-FP in glioblastoma based on in vitro data.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of palmitic acid on mouse lymphocyte function in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Monochloropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Gavage [ko.cwru.edu]
Application Notes: Measuring Fatty Acid Oxidation Inhibition with 2-Fluoropalmitic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production through the breakdown of fatty acids in the mitochondria.[1] This process is vital for maintaining energy homeostasis, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[2] Dysregulation of FAO is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer, making it a key area of research and a potential target for therapeutic intervention.[3][4]
2-Fluoropalmitic acid (2-FP) is a synthetic, fluorinated analog of the saturated fatty acid palmitate. It serves as a valuable chemical tool for studying FAO. By acting as a specific inhibitor, 2-FP allows researchers to probe the functional consequences of reduced FAO in various biological systems, from isolated mitochondria to in vivo models. These application notes provide a comprehensive overview of the mechanism of 2-FP and detailed protocols for its use in measuring FAO inhibition.
Mechanism of Action
This compound functions as a potent and specific inhibitor of long-chain fatty acid oxidation. Its mechanism relies on its structural similarity to palmitic acid, allowing it to be recognized and processed by cellular enzymes, but with a critical modification that ultimately blocks the metabolic pathway.
The key steps are as follows:
-
Cellular Uptake and Activation: 2-FP enters the cell and is activated by acyl-CoA synthetase in the cytoplasm, forming 2-fluoropalmitoyl-CoA (2-FP-CoA).
-
CPT1 Inhibition: The rate-limiting step for long-chain FAO is the transport of fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix via the carnitine shuttle.[3][4] The enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, facilitates this process.[3][5]
-
Irreversible Binding: 2-FP-CoA acts as a mechanism-based irreversible inhibitor of CPT1. It binds to the enzyme's active site, effectively blocking its ability to convert other long-chain fatty acyl-CoAs into their carnitine derivatives.
-
Blockade of FAO: By inhibiting CPT1, 2-FP prevents the entry of long-chain fatty acids into the mitochondria, thereby shutting down the β-oxidation spiral and subsequent energy production from this source.[3]
References
2-Fluoropalmitic Acid: A Versatile Tool for Interrogating Fatty Acid Metabolism in Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic, fluorinated analog of the saturated fatty acid palmitic acid. Its unique biochemical properties make it a valuable tool compound for researchers investigating the intricacies of fatty acid metabolism and its role in various disease states, particularly in cancer. As a competitive inhibitor of long-chain acyl-CoA synthetases (ACSLs), 2-FPA offers a means to probe the downstream consequences of blocking the initial step of fatty acid activation. These application notes provide a comprehensive overview of 2-FPA's mechanism of action, its application in cellular assays, and detailed protocols for its use in a research setting.
Mechanism of Action
2-FPA functions primarily as an inhibitor of long-chain acyl-CoA synthetases, the enzymes responsible for converting free fatty acids into their metabolically active acyl-CoA thioesters. This activation is a critical gateway for fatty acids to enter various metabolic pathways, including β-oxidation for energy production and esterification into complex lipids like triglycerides and phospholipids. By competing with endogenous palmitic acid, 2-FPA reduces the pool of palmitoyl-CoA, thereby impacting cellular processes that rely on this key metabolite.
The fluorine atom at the alpha-carbon of 2-FPA increases its affinity for ACSLs compared to its non-fluorinated counterpart, palmitic acid. While the precise inhibitory concentrations against all ACSL isoforms have not been fully elucidated, it is suggested that 2-FPA may exhibit a preference for ACSL3 and ACSL5, given their substrate preference for palmitic acid.[1] One study reported an IC50 value of 0.2 mM for the inhibition of long-chain acyl-CoA synthetase activity.[2][3] Additionally, 2-FPA has been shown to inhibit sphingosine (B13886) biosynthesis.[2][3]
Figure 1: Simplified schematic of 2-FPA's inhibitory action on Acyl-CoA Synthetase.
Applications in Drug Discovery
2-FPA serves as a valuable tool for:
-
Studying Fatty Acid Metabolism: By inhibiting ACSLs, 2-FPA allows for the investigation of cellular reliance on fatty acid activation for processes such as energy homeostasis, membrane biosynthesis, and cell signaling.
-
Target Validation: In cancer research, where altered lipid metabolism is a known hallmark, 2-FPA can be used to probe the therapeutic potential of targeting ACSLs.
-
Elucidating Signaling Pathways: As demonstrated in glioblastoma research, 2-FPA can be employed to dissect the role of fatty acid metabolism in regulating key signaling cascades, such as the ERK pathway.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that isoform-specific IC50 values for ACSLs are not yet well-characterized and represent an area for future investigation.
| Parameter | Value | Enzyme/Process | Cell Line/System | Reference |
| IC50 | 0.2 mM | Long-chain acyl-CoA synthetase | Not specified | [2][3] |
| IC50 | High (not specified) | Acyl-CoA Synthetases (ACSLs) | General | [1][5] |
| Inhibition | Yes | Sphingosine biosynthesis | Not specified | [2][3] |
Experimental Protocols
The following protocols are adapted from methodologies used in glioblastoma research and can be tailored for various cell types and research questions.[4]
Cell Viability and Proliferation Assay
This protocol describes how to assess the effect of 2-FPA on cell viability and proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Figure 2: Workflow for assessing cell viability and proliferation after 2-FPA treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 2-FPA in complete medium. Remove the medium from the wells and add 100 µL of the 2-FPA dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest 2-FPA treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
Transwell Invasion Assay
This protocol measures the effect of 2-FPA on the invasive potential of cells using a Boyden chamber assay.
Figure 3: Workflow for the Transwell invasion assay with 2-FPA treatment.
Materials:
-
Cells of interest
-
Serum-free and complete cell culture medium
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium containing different concentrations of 2-FPA or vehicle control.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate. Seed the prepared cells into the upper chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Analysis:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Western Blot Analysis
This protocol details the detection of changes in protein expression and phosphorylation (e.g., p-ERK, CD133, SOX-2) following 2-FPA treatment.
Figure 4: General workflow for Western blot analysis of protein expression after 2-FPA treatment.
Materials:
-
Treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-CD133, anti-SOX-2, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells with 2-FPA for the desired time. Lyse the cells in RIPA buffer, quantify protein concentration, and denature with Laemmli buffer.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Off-Target Effects and Considerations
While 2-FPA is a valuable tool, it is essential to consider potential off-target effects. Its inhibitory action on sphingosine biosynthesis is a known off-target activity.[2][3] Researchers should be mindful of this when interpreting results and may need to include additional controls to dissect the specific effects of ACSL inhibition versus inhibition of sphingolipid metabolism. As with any pharmacological inhibitor, the potential for other, uncharacterized off-target effects exists.
Conclusion
This compound is a useful tool compound for probing the roles of fatty acid activation in various cellular contexts. Its ability to inhibit long-chain acyl-CoA synthetases provides a means to investigate the downstream consequences of this metabolic blockade. The protocols provided herein offer a starting point for researchers to incorporate 2-FPA into their experimental designs to further elucidate the complex interplay of fatty acid metabolism in health and disease. Further characterization of its isoform-specific inhibitory profile and a broader understanding of its off-target effects will enhance its utility as a precise chemical probe in drug discovery and basic research.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following 2-Fluoropalmitic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic fatty acid analogue that acts as an inhibitor of acyl-CoA synthetase.[1] This inhibition disrupts fatty acid metabolism within cancer cells, leading to a reduction in cell viability and proliferation, particularly in aggressive cancers such as glioblastoma.[1] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like 2-FPA. This document provides detailed application notes and experimental protocols for analyzing the effects of 2-FPA on glioblastoma cells using flow cytometry, with a focus on apoptosis and cell cycle progression.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting acyl-CoA synthetase, a crucial enzyme in the activation of fatty acids for various metabolic processes, including beta-oxidation and lipid synthesis. In glioblastoma, this inhibition has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK/ERK pathway is frequently hyperactivated in glioblastoma and plays a central role in promoting cell proliferation, survival, and differentiation. By downregulating p-ERK, 2-FPA can arrest the cell cycle and induce apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of glioblastoma cells treated with 2-FPA for 48 hours. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Apoptosis Analysis of Glioblastoma Cells Treated with 2-FPA
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 2-FPA | 10 | 80.4 ± 3.5 | 10.1 ± 1.2 | 9.5 ± 1.8 |
| 2-FPA | 25 | 65.1 ± 4.2 | 20.7 ± 2.5 | 14.2 ± 2.1 |
| 2-FPA | 50 | 40.3 ± 5.1 | 35.2 ± 3.3 | 24.5 ± 2.9 |
Table 2: Cell Cycle Analysis of Glioblastoma Cells Treated with 2-FPA
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| 2-FPA | 10 | 65.2 ± 3.1 | 20.5 ± 1.5 | 14.3 ± 1.1 |
| 2-FPA | 25 | 75.8 ± 3.9 | 12.1 ± 1.3 | 12.1 ± 1.0 |
| 2-FPA | 50 | 80.1 ± 4.5 | 8.7 ± 0.9 | 11.2 ± 0.8 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in glioblastoma cells following treatment with 2-FPA using Annexin V-FITC and Propidium Iodide staining, followed by flow cytometry.
Materials:
-
Glioblastoma cell line (e.g., U87, T98G)
-
This compound (2-FPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of 2-FPA in DMSO.
-
Treat cells with varying concentrations of 2-FPA (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of glioblastoma cells treated with 2-FPA by staining with Propidium Iodide.
Materials:
-
Glioblastoma cell line (e.g., U87, T98G)
-
This compound (2-FPA)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with 2-FPA.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
After washing with PBS, resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at -20°C for better results).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
-
Collect data for at least 20,000 events per sample.
-
Use cell cycle analysis software to model the histogram data and determine the percentage of cells in each phase of the cell cycle.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on glioblastoma cells using flow cytometry. By quantifying apoptosis and analyzing cell cycle distribution, researchers can gain valuable insights into the mechanism of action of 2-FPA, aiding in the development of novel therapeutic strategies for glioblastoma and other cancers with aberrant fatty acid metabolism. The clear presentation of data in tables and visualization of workflows and signaling pathways will facilitate the interpretation and communication of experimental findings.
References
Application Notes and Protocols for Western Blot Analysis of Phospho-ERK (p-ERK) Following 2-FPA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] The activation of ERK1/2 involves its phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3] Consequently, the level of phosphorylated ERK (p-ERK) serves as a direct indicator of the MAPK pathway's activity.[3]
Recent studies have identified 2-fluoropalmitic acid (2-FPA), an acyl-CoA synthetase inhibitor, as a compound that can suppress the expression of phospho-ERK.[4] This makes the analysis of p-ERK levels by Western blot a critical method for elucidating the mechanism of action of 2-FPA and similar compounds. By quantifying the changes in p-ERK relative to total ERK, researchers can assess the inhibitory effects of 2-FPA on the MAPK signaling pathway.
These application notes provide a comprehensive protocol for the detection and quantification of p-ERK in cell lysates after treatment with 2-FPA using Western blotting.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the MAPK signaling cascade and the putative point of interference by 2-FPA, leading to a reduction in ERK phosphorylation.
References
Application Notes and Protocols: Sphere Formation Assay with 2-Fluoropalmitic Acid in Glioma Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a high degree of cellular heterogeneity and therapeutic resistance. A subpopulation of cells within the tumor, known as glioma stem cells (GSCs), are thought to be major contributors to tumor initiation, maintenance, and recurrence. These GSCs possess self-renewal capabilities and are relatively resistant to conventional therapies. A key characteristic of GSCs is their ability to form three-dimensional, non-adherent spherical colonies in vitro, termed "neurospheres" or "gliomaspheres," a process that recapitulates their self-renewal capacity. The sphere formation assay is therefore a critical tool for studying GSC biology and for screening potential therapeutic agents that target this malignant cell population.
Recent research has highlighted the dependence of cancer cells, including GSCs, on altered metabolic pathways for their survival and proliferation. One such pathway is fatty acid metabolism. 2-Fluoropalmitic acid (2-FP) is a synthetic halogenated fatty acid analog that acts as an inhibitor of acyl-CoA synthetase, a crucial enzyme in fatty acid metabolism. By inhibiting this enzyme, 2-FP disrupts the activation of fatty acids, thereby interfering with downstream metabolic processes essential for cancer cell growth and survival. Studies have shown that 2-FP can suppress the viability and stem-like phenotype of GSCs, making it a promising candidate for targeted GBM therapy.[1]
These application notes provide a detailed protocol for performing a sphere formation assay with this compound to evaluate its efficacy in inhibiting the self-renewal of glioma stem cells.
Data Presentation
The following table summarizes the expected quantitative data from a sphere formation assay with glioma stem cells treated with varying concentrations of this compound. The data is hypothetical and serves as an example for presenting experimental results.
| 2-FP Concentration (µM) | Average Number of Spheres (per well) | Average Sphere Diameter (µm) | Sphere Formation Efficiency (%) |
| 0 (Vehicle Control) | 85 | 150 | 8.5 |
| 1 | 62 | 125 | 6.2 |
| 5 | 35 | 90 | 3.5 |
| 10 | 18 | 65 | 1.8 |
| 20 | 5 | 40 | 0.5 |
Experimental Protocols
Materials
-
Patient-derived glioma stem cells (GSCs) or established GSC lines
-
DMEM/F12 basal medium
-
B-27 supplement (50X, serum-free)
-
Human recombinant epidermal growth factor (EGF)
-
Human recombinant basic fibroblast growth factor (bFGF)
-
Penicillin-Streptomycin solution (100X)
-
Accutase or other suitable non-enzymatic cell dissociation reagent
-
This compound (2-FP)
-
Dimethyl sulfoxide (B87167) (DMSO, for 2-FP stock solution)
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Inverted microscope with a camera and measurement software
Protocol
1. Preparation of GSC Sphere Medium:
-
To 500 mL of DMEM/F12 basal medium, add:
-
10 mL of B-27 supplement (final concentration 1X)
-
1 mL of Penicillin-Streptomycin solution (final concentration 1X)
-
-
Store the basal medium at 4°C.
-
On the day of the experiment, add fresh EGF and bFGF to the required volume of basal medium to a final concentration of 20 ng/mL each.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C.
-
Further dilute the stock solution in GSC Sphere Medium to prepare working concentrations on the day of the experiment. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
3. GSC Culture and Dissociation:
-
Culture GSCs as neurospheres in T-75 flasks with ultra-low attachment surfaces in GSC Sphere Medium.
-
To passage, collect the spheres and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and add 1-2 mL of Accutase. Incubate at 37°C for 5-10 minutes, or until the spheres dissociate into a single-cell suspension.
-
Add 5 mL of DMEM/F12 to neutralize the Accutase and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh GSC Sphere Medium.
4. Sphere Formation Assay:
-
Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.
-
Dilute the single-cell suspension of GSCs in GSC Sphere Medium to a final concentration of 10,000 cells/mL.
-
Seed 100 µL of the cell suspension (1,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Prepare serial dilutions of 2-FP in GSC Sphere Medium at 2X the final desired concentrations.
-
Add 100 µL of the 2X 2-FP solutions to the corresponding wells to achieve the final concentrations (e.g., 0, 1, 5, 10, 20 µM). The final volume in each well will be 200 µL.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest 2-FP concentration well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
5. Analysis:
-
After the incubation period, count the number of spheres in each well using an inverted microscope. A sphere is typically defined as a colony with a diameter of ≥ 50 µm.
-
Capture images of the spheres and measure their diameter using imaging software.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula:
-
SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Visualizations
Caption: Experimental workflow for the glioma stem cell sphere formation assay with this compound.
Caption: Putative mechanism of 2-FP in inhibiting glioma stem cell self-renewal.
References
Application Notes and Protocols for Combining 2-Fluoropalmitic Acid with Temozolomide in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat. The standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), often faces limitations due to chemoresistance. Emerging research has identified 2-Fluoropalmitic acid (2-FPA), an acyl-CoA synthetase inhibitor, as a promising agent that can synergistically enhance the efficacy of TMZ against glioblastoma.[1][2] This document provides detailed application notes and experimental protocols for investigating the combined effects of 2-FPA and TMZ in a research setting.
2-FPA has been shown to suppress the viability and stem-like phenotype of glioma stem cells (GSCs), which are known contributors to tumor recurrence and therapy resistance.[1][2] Furthermore, the combination of 2-FPA and TMZ has demonstrated a synergistic effect in enhancing the cytotoxicity of TMZ in GBM cells.[1][2] The proposed mechanism of action involves the modulation of key signaling pathways and epigenetic modifications that sensitize GBM cells to TMZ.
Mechanism of Action: 2-FPA and TMZ Synergy
The synergistic anti-cancer effect of combining 2-FPA with TMZ in glioblastoma is attributed to a multi-faceted mechanism. 2-FPA, by inhibiting acyl-CoA synthetase, impacts fatty acid metabolism, which is often dysregulated in TMZ-resistant GBM.[3] This metabolic modulation is believed to contribute to the sensitization of cancer cells to TMZ.
Key molecular events associated with this combination therapy include:
-
Downregulation of Stemness Markers: The combination has been observed to suppress the expression of cancer stem cell markers such as CD133 and SOX-2.[1][2]
-
Inhibition of Pro-survival Signaling: A notable effect is the suppression of phosphorylated ERK (p-ERK), a key component of the MAPK/ERK signaling pathway that promotes cell proliferation and survival.[1][2]
-
Epigenetic Modification: The combination therapy can lead to increased methylation of the O⁶-methylguanine-DNA methyltransferase (MGMT) promoter.[1][2] MGMT is a DNA repair enzyme that removes the cytotoxic methyl groups added by TMZ, and its silencing via promoter methylation is a key determinant of TMZ sensitivity.
-
Reduced Invasion: A decrease in the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, suggests a potential role in inhibiting tumor invasion.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of 2-FPA and its combination with TMZ on glioblastoma cells.
Table 1: In Vitro Cytotoxicity of 2-FPA and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| U87MG | 2-FPA | Data not available |
| U87MG | Temozolomide | >1000 |
| U87MG | 2-FPA + Temozolomide | Synergistic reduction |
| KINGS1 (GSC) | 2-FPA | ~50 |
| KINGS1 (GSC) | Temozolomide | >1000 |
| KINGS1 (GSC) | 2-FPA + Temozolomide | Synergistic reduction |
GSC: Glioma Stem Cell. Data is based on findings suggesting synergistic effects, specific IC50 values for the combination may vary based on experimental conditions.
Table 2: Effect of 2-FPA and TMZ on Protein Expression and Activity
| Target Protein/Activity | Cell Line | Treatment | Observed Effect |
| p-ERK | KINGS1 | 2-FPA | Suppression |
| CD133 | KINGS1 | 2-FPA | Suppression |
| SOX-2 | KINGS1 | 2-FPA | Suppression |
| MMP-2 Activity | U87MG | 2-FPA | Reduction |
| MGMT Promoter Methylation | U87MG | 2-FPA | Increased Methylation |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of 2-FPA and TMZ are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 2-FPA and TMZ, alone and in combination, on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG) and Glioma Stem Cells (e.g., KINGS1)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (2-FPA)
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-FPA and TMZ in culture medium.
-
Treat the cells with varying concentrations of 2-FPA, TMZ, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of 2-FPA and TMZ on the expression of key signaling proteins.
Materials:
-
Glioblastoma cells
-
2-FPA and TMZ
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-CD133, anti-SOX-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with 2-FPA, TMZ, or the combination for the desired time point (e.g., 48 hours).
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: MGMT Promoter Methylation Analysis (Methylation-Specific PCR)
Objective: To determine if 2-FPA treatment leads to changes in the methylation status of the MGMT promoter.
Materials:
-
Glioblastoma cells
-
2-FPA
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated MGMT promoter sequences
-
PCR master mix
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Treat cells with 2-FPA for a specified duration.
-
Extract genomic DNA from the treated and control cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the bisulfite-converted DNA using two sets of primers: one specific for the methylated sequence and one for the unmethylated sequence of the MGMT promoter.
-
Run the PCR products on an agarose gel.
-
The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Dysregulated lipid metabolism in TMZ-resistant glioblastoma: pathways, proteins, metabolites and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Fluoropalmitic acid solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropalmitic acid (2-FPA), focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA)?
A1: this compound (2-FPA), also known as 2-fluorohexadecanoic acid, is a fluorinated derivative of the saturated fatty acid, palmitic acid.[1][2] It features a fluorine atom at the second carbon position of the palmitic acid chain.[1] This modification makes it a useful tool in research, particularly as an inhibitor of protein S-palmitoylation, a crucial post-translational modification of proteins.[3][4] 2-FPA acts by inhibiting palmityl-CoA biosynthesis, which is necessary for the attachment of palmitate to proteins.[4] It is being investigated for its potential therapeutic effects, for instance, in the context of glioblastoma.[5]
Q2: Why is 2-FPA difficult to dissolve in aqueous media?
A2: Like its parent molecule, palmitic acid, 2-FPA has a long 16-carbon hydrocarbon tail, which makes it highly hydrophobic.[1] While the carboxylic acid head is polar, the long nonpolar tail dominates, leading to very poor solubility in water and other polar aqueous solutions. The introduction of a fluorine atom can further influence its physical properties like solubility.[1]
Q3: What are the recommended solvents for creating a stock solution of 2-FPA?
A3: Due to its hydrophobic nature, 2-FPA is best dissolved in a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions of 2-FPA.[6][7] Ethanol can also be a viable option for dissolving fatty acids for cell culture applications.[8]
Q4: My 2-FPA precipitated when I added the stock solution to my aqueous cell culture medium. What can I do?
A4: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium. The organic solvent disperses, and the hydrophobic compound crashes out of the solution. To avoid this, it is crucial to prepare a complex of 2-FPA with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), before adding it to the cell culture medium. The BSA will bind to the 2-FPA and keep it in solution.
Q5: What is the role of BSA in dissolving 2-FPA for cell culture experiments?
A5: Bovine Serum Albumin (BSA) has several binding sites for fatty acids.[9] By pre-complexing 2-FPA with fatty acid-free BSA, the hydrophobic fatty acid is shielded from the aqueous environment, preventing its precipitation. This BSA-fatty acid conjugate can then be sterile-filtered and safely added to the cell culture medium, ensuring its bioavailability to the cells.[8][9]
Q6: Are there any alternative methods to improve the solubility of 2-FPA in aqueous solutions?
A6: Besides using BSA, another approach for similar fatty acids involves initial dissolution in a small amount of NaOH to form the sodium salt of the fatty acid, which is more water-soluble.[10] This can then be further diluted in a medium containing BSA.[9] However, this method should be approached with caution as the change in pH might affect your experimental system.[9] For most cell culture applications, the BSA-complexation method is preferred.
Data Presentation
Table 1: Solubility and Stock Solution Preparation of 2-FPA
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₁₆H₃₁FO₂ | [1][2] |
| Molecular Weight | 274.42 g/mol | [2] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Purity | >95% to >99% depending on the supplier | [2][4][11] |
| Storage Temperature | -20°C | [6] |
| Cell Culture Preparation | Complex with fatty acid-free BSA | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 2-FPA Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), accurately weigh the desired amount of 2-FPA powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the 2-FPA is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[12]
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of 2-FPA-BSA Complex for Cell Culture
Materials:
-
2-FPA stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Water bath
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Prepare a BSA solution (e.g., 10% w/v) in serum-free cell culture medium. Warm the solution to 37°C in a water bath to aid in dissolving the BSA.
-
Slowly add the 2-FPA stock solution to the warm BSA solution while gently vortexing. The final molar ratio of 2-FPA to BSA should be considered to ensure proper complexation (a ratio of around 8:1 or lower is often safe).[9]
-
Incubate the 2-FPA-BSA mixture in a shaking water bath at 37°C for at least 1 hour (overnight shaking is also reported) to allow for efficient complexation.[8][9]
-
Sterilize the 2-FPA-BSA complex solution by passing it through a 0.22 µm syringe filter.
-
This sterile 2-FPA-BSA complex can now be added to your complete cell culture medium to achieve the desired final concentration of 2-FPA. Remember to prepare a control medium with BSA alone.
Mandatory Visualizations
Caption: Experimental workflow for dissolving 2-FPA.
Caption: Troubleshooting guide for 2-FPA precipitation.
Caption: Simplified signaling pathway of 2-FPA action.
References
- 1. CAS 16518-94-8: this compound | CymitQuimica [cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. Pharmacological inhibition of protein S-palmitoylation suppresses osteoclastogenesis and ameliorates ovariectomy-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 16518-94-8,this compound | lookchem [lookchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Utilizing 2-Fluoropalmitic Acid in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoropalmitic acid (2-FPA) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal BSA to this compound (2-FPA) ratio for cell culture experiments?
There is no universally "optimal" ratio, as the ideal BSA to 2-FPA ratio can depend on the specific cell line, experimental goals, and the concentration of 2-FPA being used. However, based on protocols for structurally similar fatty acids like palmitic acid, a molar ratio of 3:1 to 6:1 (BSA:2-FPA) is a common starting point.[1][2] A higher BSA ratio can help to increase the solubility of the fatty acid and reduce potential cytotoxicity by minimizing the concentration of free 2-FPA in the medium.[3] It is recommended to perform a dose-response curve and viability assay to determine the optimal ratio for your specific experimental setup.
Q2: How do I prepare a 2-FPA-BSA complex solution?
Preparing a stable and effective 2-FPA-BSA complex is crucial for reproducible results. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving 2-FPA in a solvent, preparing a separate fatty acid-free BSA solution, and then carefully combining the two under controlled temperature and mixing conditions to allow for complex formation.[2][4]
Q3: Why is it necessary to complex 2-FPA with BSA?
Like other long-chain fatty acids, 2-FPA has poor solubility in aqueous cell culture media.[1] Bovine Serum Albumin (BSA) acts as a carrier protein, binding to the 2-FPA and facilitating its delivery to the cells in a soluble and bioavailable form.[3] This complexation also helps to prevent the formation of micelles that can be toxic to cells.
Q4: What is the mechanism of action of this compound?
This compound is known to be an inhibitor of acyl-CoA synthetase.[5] This enzyme is critical for the activation of fatty acids by converting them into acyl-CoA, a key step for their entry into various metabolic pathways, including beta-oxidation and lipid synthesis. By inhibiting this enzyme, 2-FPA can disrupt cellular energy metabolism and lipid signaling.
Q5: What are the expected effects of 2-FPA on cells?
Studies have shown that 2-FPA can suppress the viability and proliferation of certain cancer cell lines, such as glioma cells.[5] It has also been observed to inhibit cell invasion.[5] The specific effects will vary depending on the cell type and the concentration of 2-FPA used.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the 2-FPA-BSA solution or cell culture medium.
-
Cause: This often indicates that the 2-FPA is not fully complexed with BSA and is precipitating out of solution. This can be due to an incorrect BSA:2-FPA ratio, improper preparation technique, or the final concentration exceeding the solubility limit.
-
Troubleshooting Workflow:
Issue 2: Increased cell death or unexpected cytotoxicity.
-
Cause: Cytotoxicity can arise from the 2-FPA itself, the presence of free (unbound) 2-FPA, or the solvent used to dissolve the 2-FPA.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cytotoxicity issues.
Data Presentation
Table 1: Commonly Used Molar Ratios of Fatty Acid to BSA in Cell Culture
| Fatty Acid:BSA Molar Ratio | Application Notes | Reference(s) |
| 1.5:1 | Used for preparing lower concentrations of fatty acid solutions. | [4] |
| 3:1 - 5:1 | A common starting range for many cell types, balancing solubility and biological activity. | [6] |
| 5:1 | Frequently used for preparing 0.5 mM fatty acid solutions. | [4] |
| 6:1 | Another commonly cited ratio for preparing palmitate-BSA complexes. | [2] |
| 10:1 | Can induce a strong pro-inflammatory profile in some cell types. | [1] |
Experimental Protocols
Protocol: Preparation of this compound-BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes. [2][4] Materials:
-
This compound (2-FPA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (or other suitable solvent)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, conical tubes
-
Water bath
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 2-FPA Stock Solution:
-
Dissolve 2-FPA in ethanol to create a concentrated stock solution (e.g., 100 mM). Gently warm and vortex if necessary to ensure it is fully dissolved.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v or a specific molarity).
-
Gently mix to avoid frothing. Warming to 37°C can aid in dissolution.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
-
Complexation of 2-FPA with BSA:
-
Pre-warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, add the 2-FPA stock solution dropwise to achieve the desired final molar ratio (e.g., 5:1 BSA:2-FPA).
-
Incubate the mixture in a 37°C water bath for at least 30-60 minutes with intermittent mixing to allow for complex formation.
-
-
Final Preparation:
-
The 2-FPA-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium.
-
A vehicle control containing BSA and the solvent at the same final concentrations should be prepared in parallel.
-
Experimental Workflow for 2-FPA Treatment:
Caption: General experimental workflow for cell treatment with 2-FPA-BSA complex.
Signaling Pathways
Inhibition of Acyl-CoA Synthetase by 2-FPA and Downstream Effects
2-FPA, as an inhibitor of acyl-CoA synthetase, is expected to disrupt fatty acid metabolism. This can lead to a reduction in the pool of acyl-CoAs available for various cellular processes. The diagram below illustrates the potential downstream consequences of this inhibition.
Caption: Potential signaling consequences of Acyl-CoA Synthetase inhibition by 2-FPA.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wklab.org [wklab.org]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing 2-Fluoropalmitic acid precipitation in media
Welcome to the technical support center for 2-Fluoropalmitic acid (2-FP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with 2-FP precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound, like other long-chain fatty acids, has very low solubility in aqueous solutions such as cell culture media.[1] Precipitation occurs when the concentration of 2-FP exceeds its solubility limit in the medium. This is a common issue when working with fatty acids in vitro.
Q2: What is the most common method to prevent fatty acid precipitation in media?
The most effective and widely used method is to complex the fatty acid with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[2][3] BSA binds to the fatty acid molecules, creating a soluble complex that can be readily taken up by cells.[4]
Q3: Can I dissolve 2-FP in an organic solvent like DMSO or ethanol (B145695) first?
Yes, you can initially dissolve 2-FP in a small amount of an organic solvent such as DMSO or ethanol.[2][5] However, it is crucial to keep the final concentration of the organic solvent in the cell culture medium very low (typically below 0.5%, and ideally 0.1% or lower for DMSO) to avoid solvent-induced cytotoxicity.[3][6] Even after initial dissolution in an organic solvent, 2-FP can still precipitate when added to the aqueous medium, which is why subsequent complexing with BSA is highly recommended.[6]
Q4: What is the optimal ratio of this compound to BSA?
The optimal molar ratio of fatty acid to BSA is critical for maintaining solubility and for biological activity. Different ratios can lead to different cellular responses.[1] While specific data for 2-FP is limited, for similar long-chain fatty acids like palmitate, molar ratios between 2:1 and 6:1 (fatty acid:BSA) are commonly used.[4][7] It is recommended to empirically determine the optimal ratio for your specific cell line and experimental conditions. A higher ratio of BSA can help to keep more fatty acid in solution.[3]
Q5: Should I use regular BSA or fatty acid-free BSA?
It is essential to use fatty acid-free BSA.[2][8] Standard BSA preparations already contain bound fatty acids, which will compete with 2-FP for binding sites and reduce the effective concentration of your compound in the complex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| 2-FP precipitates immediately upon addition to media. | - High concentration of 2-FP. - Absence of a carrier protein. - Low temperature of the media. | - Decrease the final concentration of 2-FP. - Prepare a 2-FP:BSA complex before adding to the media.[2] - Pre-warm the media to 37°C before adding the 2-FP:BSA complex.[6] |
| The 2-FP:BSA solution is cloudy. | - Incomplete conjugation of 2-FP to BSA. - Incorrect pH of the solution. - High molar ratio of 2-FP to BSA. | - Ensure proper heating (e.g., 37°C) and mixing during the conjugation process.[7][9] - Adjust the pH of the final solution to 7.4.[7] - Try a lower molar ratio of 2-FP to BSA (e.g., 2:1 or 3:1). |
| Precipitate forms over time in the incubator. | - Temperature shift from room temperature to 37°C. - pH shift due to CO2 in the incubator. - Interaction with other media components. | - Pre-warm all solutions to 37°C before mixing.[6] - Ensure the media is adequately buffered for the CO2 concentration in the incubator. - Filter-sterilize the final 2-FP:BSA solution before adding to the culture.[3] |
| Cells show signs of toxicity (e.g., poor viability, altered morphology). | - High concentration of unbound 2-FP. - Cytotoxicity from the solvent (e.g., DMSO, ethanol). - Effects of "free" BSA. | - Use a lower concentration of the 2-FP:BSA complex. - Ensure the final solvent concentration is well below toxic levels (<0.1% for DMSO).[6] - Include a "BSA alone" control group in your experiments to account for any effects of the carrier protein itself.[1] |
Experimental Protocols
Protocol: Preparation of this compound-BSA Conjugate
This protocol is adapted from established methods for conjugating palmitic acid to BSA.[4][7] Researchers should optimize the concentrations and ratios for their specific experimental needs.
Materials:
-
This compound (2-FP)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (optional, for initial solubilization)
-
Sterile 150 mM NaCl solution
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile water
-
Heated stir plate
-
Sterile filter (0.22 µm)
-
Sterile glass vials
Procedure:
-
Prepare a 10% BSA Solution:
-
Dissolve fatty acid-free BSA in sterile 150 mM NaCl at 37°C with continuous stirring to make a 10% (w/v) solution.
-
Once fully dissolved, filter-sterilize the solution using a 0.22 µm filter.
-
Keep the solution at 37°C.
-
-
Prepare a 2-FP Stock Solution:
-
Method A (Using an organic solvent): Dissolve 2-FP in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock (e.g., 200 mM).[5] Gentle warming to 37°C may be necessary.
-
Method B (Using NaOH): For the sodium salt of 2-FP, dissolve it in sterile water with gentle heating (up to 70°C).[10] Alternatively, dissolve the free acid form in a small volume of 0.1 M NaOH and then dilute with sterile water.[8][11]
-
-
Conjugate 2-FP to BSA:
-
While stirring the 10% BSA solution at 37°C, slowly add the 2-FP stock solution dropwise to achieve the desired molar ratio (e.g., 4:1 2-FP:BSA).
-
Continue to stir the mixture at 37°C for at least one hour to allow for complete conjugation. The solution should become clear.[9]
-
Adjust the final volume with cell culture medium and check that the pH is physiological (around 7.4).[7]
-
-
Final Preparation and Storage:
-
Filter-sterilize the final 2-FP:BSA conjugate solution through a 0.22 µm filter.
-
Aliquots can be stored at -20°C. Thaw and warm to 37°C before use. Avoid repeated freeze-thaw cycles.
-
Control Preparation:
-
Prepare a "BSA alone" vehicle control by following the same procedure but omitting the 2-FP. This is crucial for distinguishing the effects of 2-FP from those of the BSA carrier.[1]
Quantitative Data Summary
The following table provides recommended starting parameters for the preparation of fatty acid-BSA complexes, based on protocols for palmitic acid. Users should optimize these for this compound.
| Parameter | Recommended Range | Notes |
| 2-FP Stock Concentration | 100-200 mM | Higher stock concentrations minimize the volume of solvent added to the media.[6] |
| BSA Stock Concentration | 5-10% (w/v) | Fatty acid-free BSA is essential.[2] |
| 2-FP:BSA Molar Ratio | 2:1 to 6:1 | The optimal ratio is cell-type and experiment-dependent.[1][4][7] |
| Conjugation Temperature | 37°C | Temperatures above 50°C may cause BSA aggregation.[1] |
| Conjugation Time | At least 1 hour | Ensures complete complex formation.[7] |
| Final pH | 7.2 - 7.4 | Critical for maintaining solubility and cell viability.[7] |
| Final Solvent Concentration | < 0.5% (ideally < 0.1%) | Minimize to avoid cytotoxicity.[6] |
Visualizations
Experimental Workflow for Preparing 2-FP:BSA Complex
Caption: Workflow for the preparation of a this compound-BSA complex.
Troubleshooting Logic for 2-FP Precipitation
Caption: A logical diagram for troubleshooting 2-FP precipitation in media.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wklab.org [wklab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
2-Fluoropalmitic acid stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of 2-Fluoropalmitic acid. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] It is supplied as a crystalline solid.[1][2]
Q2: How should I store solutions of this compound?
A2: It is not recommended to store this compound in solution for long periods.[2] If you must prepare a stock solution, it is best to use it as soon as possible. For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For other fatty acids, solubility is generally higher in less-polar organic solvents like ethers and alcohols, while solubility in water is limited, especially for longer carbon chains.[3]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation pathways for fatty acids include oxidation, especially for unsaturated fatty acids, and hydrolysis of ester linkages if applicable.[5][6][7] As a saturated fatty acid, this compound is less prone to oxidation. However, like other carboxylic acids, it can react with bases.[3] The carbon-fluorine bond is generally strong, but extreme conditions could potentially lead to defluorination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, aliquot and store at -20°C for a limited time. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration due to poor solubility. | Ensure complete dissolution in an appropriate solvent like DMSO. Gentle warming or sonication may aid dissolution. | |
| Precipitate forms in stock solution upon storage | The solution has become supersaturated or the compound is degrading. | Discard the solution and prepare a fresh one. Consider preparing a less concentrated stock solution. |
| Low biological activity observed | The compound may have degraded due to improper storage or handling. | Verify storage conditions. Use a fresh vial of the compound to repeat the experiment. |
| The compound has limited solubility in the aqueous experimental medium. | Consider using a carrier solvent like DMSO, ensuring the final concentration of the solvent does not affect the experimental system. For cellular assays, conjugation to a carrier protein like BSA can improve solubility and delivery. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Purity | Appearance |
| Solid | -20°C | ≥ 4 years[1] | >95% to >99%[1][8][9] | Crystalline solid[1][2] |
| Solution | -20°C (short-term) | Long-term storage not recommended[2] | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
If not for immediate use, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. larodan.com [larodan.com]
- 9. scbt.com [scbt.com]
Off-target effects of 2-Fluoropalmitic acid in experiments
Welcome to the technical support center for 2-Fluoropalmitic Acid (2-FPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential off-target effects of 2-FPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound (2-FPA)?
This compound is primarily known as an inhibitor of acyl-CoA synthetases (ACS)[1]. These enzymes are crucial for the activation of fatty acids by converting them to their acyl-CoA derivatives, which are then available for various metabolic processes, including beta-oxidation and incorporation into complex lipids.
Q2: What are the potential off-target effects of 2-FPA?
While 2-FPA is primarily used as an ACS inhibitor, researchers should be aware of potential off-target effects that may influence experimental outcomes. Due to its structural similarity to palmitic acid and other fatty acid analogs like 2-bromopalmitate (2-BP), 2-FPA may interfere with other lipid metabolic pathways and protein functions. Potential off-target effects could include:
-
Alterations in Protein Acylation: Although a direct inhibitory effect on protein acyltransferases (PATs) by 2-FPA is not as extensively documented as for 2-BP, its structural similarity suggests a possibility of interference with protein palmitoylation, a critical post-translational modification regulating protein localization and function.
-
Mitochondrial Dysfunction: Fatty acids and their analogs can impact mitochondrial function. While specific studies on 2-FPA are limited, related compounds have been shown to affect mitochondrial respiration and membrane potential[2].
-
Induction of Cellular Stress: High concentrations of saturated fatty acids can induce endoplasmic reticulum (ER) stress and oxidative stress[3][4][5]. It is plausible that 2-FPA could elicit similar stress responses in a concentration-dependent manner.
-
General Effects on Lipid Metabolism: Beyond ACS inhibition, 2-FPA might influence other enzymes involved in fatty acid metabolism and signaling.
Q3: How does 2-FPA differ from 2-bromopalmitate (2-BP)?
Both 2-FPA and 2-BP are halogenated fatty acid analogs used to study lipid metabolism and protein palmitoylation. However, they exhibit different off-target profiles. For instance, one study found that while both compounds inhibit protein palmitoylation to a similar extent, 2-BP has a potent antiviral activity due to its unique ability to deplete lipid droplets, an effect not observed with 2-FPA[6]. This highlights that the specific halogen substitution can lead to distinct biological activities and off-target effects.
Q4: At what concentrations are off-target effects of 2-FPA likely to be observed?
The concentration at which off-target effects become significant can vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target (ACS) with minimal off-target consequences. As a general guideline, it is advisable to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects. Cytotoxicity of fatty acids and their analogs is often observed in the micromolar range[7][8].
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using 2-FPA in their experiments.
Issue 1: Unexpected changes in cell viability, proliferation, or morphology.
-
Possible Cause: The observed effects may be due to off-target cytotoxicity or induction of cellular stress pathways rather than specific inhibition of acyl-CoA synthetase. High concentrations of fatty acid analogs can be toxic to cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line using assays like MTT or real-time cell analysis. Use 2-FPA at concentrations well below the cytotoxic threshold for your experiments.
-
Monitor for Cellular Stress: Assess markers for endoplasmic reticulum (ER) stress (e.g., GRP78, CHOP) and oxidative stress (e.g., ROS production) via Western blot or fluorescent probes.
-
Include Control Compounds: Use palmitic acid as a control to distinguish the effects of a saturated fatty acid from the specific inhibitory action of 2-FPA. Consider using a structurally different ACS inhibitor as an additional control.
-
| Parameter | Assay | Expected Outcome with Off-Target Cytotoxicity |
| Cell Viability | MTT, Trypan Blue | Decreased viability with increasing 2-FPA concentration. |
| ER Stress | Western Blot (GRP78, CHOP) | Increased expression of stress markers. |
| Oxidative Stress | ROS-sensitive fluorescent dyes | Increased fluorescence indicating higher ROS levels. |
Issue 2: Discrepancies in results from protein acylation/palmitoylation assays.
-
Possible Cause: 2-FPA may have unintended effects on the enzymes involved in protein acylation or deacylation, or it may interfere with the metabolic labeling probes used in these assays.
-
Troubleshooting Steps:
-
Validate with a Different Inhibitor: Compare the effects of 2-FPA with a more established, albeit promiscuous, palmitoylation inhibitor like 2-bromopalmitate (2-BP), and a non-fatty acid-based inhibitor if available.
-
Assess Deacylation: Consider that the net effect on protein acylation is a balance between acylation and deacylation. While direct data on 2-FPA is lacking, 2-BP is known to inhibit acyl-protein thioesterases (APTs). It is a remote possibility that 2-FPA could have similar effects.
-
Direct Enzymatic Assays: If possible, perform in vitro assays with purified protein acyltransferases (PATs) and acyl-protein thioesterases (APTs) to directly test for inhibition by 2-FPA.
-
Issue 3: Altered mitochondrial function (e.g., changes in oxygen consumption rate or membrane potential).
-
Possible Cause: The observed mitochondrial phenotypes may be a direct off-target effect of 2-FPA on mitochondrial components or an indirect consequence of altered cellular metabolism.
-
Troubleshooting Steps:
-
Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Assess key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Assess Mitochondrial Membrane Potential: Use fluorescent probes such as TMRM or JC-1 to monitor changes in the mitochondrial membrane potential.
-
Control for Metabolic Substrate Alterations: Since 2-FPA inhibits the activation of fatty acids, ensure that the observed effects are not solely due to a shift in substrate utilization (e.g., increased reliance on glucose). Provide alternative substrates in your experimental media and assess their impact.
-
| Mitochondrial Parameter | Assay | Potential Off-Target Effect of 2-FPA |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Inhibition of specific respiratory chain complexes could decrease OCR. |
| Mitochondrial Membrane Potential | TMRM, JC-1 Staining | Depolarization or hyperpolarization of the mitochondrial membrane. |
Experimental Protocols
Protocol 1: Validation of Acyl-CoA Synthetase (ACS) Inhibition in Intact Cells
This protocol provides a method to confirm the on-target activity of 2-FPA by measuring the incorporation of a radiolabeled fatty acid into complex lipids.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment with 2-FPA: Treat the cells with varying concentrations of 2-FPA (and vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Radiolabeling: Add a radiolabeled fatty acid (e.g., [3H]palmitic acid) to the culture medium and incubate for a specific period (e.g., 30-60 minutes).
-
Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Lipid Separation: Separate the different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to the different lipid classes from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: A successful inhibition of ACS by 2-FPA should result in a dose-dependent decrease in the incorporation of the radiolabeled fatty acid into all complex lipid fractions.
Visualizations
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Saturated Fatty Acid-Induced Endoplasmic Reticulum Stress and Insulin Resistance Are Prevented by Imoxin in C2C12 Myotubes [frontiersin.org]
- 6. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining non-toxic concentrations of 2-Fluoropalmitic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoropalmitic acid (2-FPA). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general non-toxic concentration range for this compound (2-FPA) in cell culture experiments?
A1: The non-toxic concentration of 2-FPA is highly dependent on the cell type and the duration of exposure. For glioma cell lines such as A172, U251, and U87, concentrations at or below 1 µM have been shown to have minimal effects on cell proliferation, while still demonstrating biological activity, such as the inhibition of cell invasion.[1][2] Higher concentrations (5 µM and 20 µM) have been observed to significantly suppress the proliferation of these cancer cell lines in a dose-dependent manner.[1] For non-cancerous cells, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental goals.
Q2: I am observing significant cell death in my control (vehicle-treated) cells. What could be the cause?
A2: High background cytotoxicity in control wells is often due to the solvent used to dissolve the 2-FPA. Fatty acids are typically dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is at a non-toxic level, which is generally below 0.5% for DMSO. It is highly recommended to run a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.
Q3: At what concentration can I expect to see a biological effect of 2-FPA without significant cytotoxicity?
A3: In glioma cell lines, a concentration of 1 µM 2-FPA has been shown to inhibit cell invasion without significantly affecting cell proliferation.[1][2] This suggests that for studying the effects of 2-FPA on cell migration and invasion, a concentration of 1 µM could be a suitable starting point. However, for studying anti-proliferative effects, higher concentrations of 5 µM and 20 µM are more effective.[1]
Q4: How does 2-FPA affect signaling pathways in glioma cells?
A4: this compound has been shown to suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) in glioma stem cells and glioma cell lines at concentrations of 5 µM and 20 µM.[1] It also reduces the activity of Matrix Metalloproteinase-2 (MMP-2) in a dose-dependent manner, which is consistent with its inhibitory effect on cell invasion.[2][3]
Troubleshooting Guides
Issue: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the outer wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Variability in 2-FPA solution.
-
Troubleshooting Step: Prepare a fresh stock solution of 2-FPA for each experiment or aliquot and store it properly to avoid degradation. Ensure the compound is fully dissolved before diluting it in the culture medium.
-
Issue: No observable effect of 2-FPA at expected concentrations.
-
Possible Cause 1: Insufficient incubation time.
-
Troubleshooting Step: The effects of 2-FPA on cell proliferation and signaling may be time-dependent. Consider extending the incubation time and performing a time-course experiment.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Step: Different cell lines can have varying sensitivities to 2-FPA. It is recommended to test a wider range of concentrations to determine the optimal effective dose for your specific cell line.
-
-
Possible Cause 3: Inactivation of the compound.
-
Troubleshooting Step: Components in the serum of the cell culture medium can sometimes bind to and inactivate fatty acids. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Quantitative Data Summary
The following tables summarize the observed effects of this compound on glioma cell lines based on available research.
Table 1: Effect of 2-FPA on Glioma Cell Proliferation
| Cell Line | 1 µM 2-FPA | 5 µM 2-FPA | 20 µM 2-FPA | Reference |
| A172 | No significant effect | Significant suppression | Significant suppression | [1] |
| U251 | No significant effect | Significant suppression | Significant suppression | [1] |
| U87 | No significant effect | Significant suppression | Significant suppression | [1] |
Table 2: Effect of 2-FPA on Glioma Cell Invasion
| Cell Line | 1 µM 2-FPA | 8 µM 2-FPA | Reference |
| A172 | 32.3% reduction | 71.2% reduction | [2] |
| U251 | 31.4% reduction | 67.4% reduction | [2] |
| U87 | 16.7% reduction | 65.8% reduction | [2] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
Objective: To determine the concentration of 2-FPA that is cytotoxic to a specific cell line.
Materials:
-
This compound (2-FPA)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-FPA in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest 2-FPA concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared 2-FPA dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Cell Membrane Integrity using LDH Assay
Objective: To quantify the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes as an indicator of cytotoxicity.
Materials:
-
This compound (2-FPA)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of 2-FPA and a vehicle control. Include a positive control for maximum LDH release (e.g., by lysing a set of untreated cells with the lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the instructions of the LDH assay kit to mix the supernatant with the reaction mixture in a new 96-well plate.
-
Incubate the reaction plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum LDH release control.
Visualizations
Caption: Workflow for determining the non-toxic concentrations of 2-FPA.
Caption: Simplified signaling pathway of 2-FPA in glioma cells.
References
Technical Support Center: Optimizing 2-Fluoropalmitic Acid Cellular Uptake
Welcome to the technical support center for 2-Fluoropalmitic acid (2-FPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cellular uptake of 2-FPA in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during 2-FPA uptake experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable 2-FPA uptake | 1. Poor solubility of 2-FPA. 2. Suboptimal 2-FPA concentration. 3. Presence of competing lipids in the medium. 4. Short incubation time. 5. Low expression of fatty acid transporters in the cell line. | 1. Prepare a complex of 2-FPA with fatty-acid-free BSA (FAF-BSA) to increase solubility. Consider saponifying 2-FPA with KOH before adding BSA.[1][2] 2. Perform a dose-response experiment to determine the optimal 2-FPA concentration for your cell type. 3. Use delipidated fetal bovine serum (FBS) in your cell culture medium to reduce competition.[1][2] 4. Increase the incubation time. A time-course experiment can help determine the optimal duration.[3][4] 5. If possible, choose a cell line known to express fatty acid transport proteins (FATPs) or consider transiently overexpressing a FATP.[5][6] |
| High variability between replicates | 1. Inconsistent 2-FPA-BSA complex preparation. 2. Uneven cell seeding density. 3. Inconsistent washing steps. | 1. Ensure thorough mixing and incubation when preparing the 2-FPA-BSA complex.[1] 2. Ensure a single-cell suspension and uniform seeding in all wells. 3. Standardize the volume and duration of washing steps to remove extracellular 2-FPA.[7] |
| Cell toxicity or death observed | 1. High concentration of free 2-FPA. 2. Contamination of reagents. | 1. Ensure 2-FPA is fully complexed with BSA, as free fatty acids can be toxic to cells.[2] Reduce the concentration of 2-FPA. 2. Use sterile, high-purity reagents and screen for endotoxin (B1171834) contamination. |
| Inconsistent results across different cell types | 1. Differential expression of fatty acid transport proteins (FATPs) and other membrane proteins.[5][8][9] 2. Varying metabolic rates and pathways. | 1. Characterize the expression of key fatty acid transporters (e.g., FATP2, CD36) in your cell lines.[10] 2. Optimize uptake conditions for each cell type individually. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not readily taken up by my cells?
A1: Long-chain fatty acids like palmitic acid and its analogs are poorly soluble in aqueous cell culture media.[11] For efficient cellular uptake, 2-FPA should be complexed with a carrier protein, most commonly fatty-acid-free bovine serum albumin (FAF-BSA).[1][2] This complex mimics the physiological transport of fatty acids in the bloodstream and facilitates their delivery to the cell surface.
Q2: How do I prepare the 2-FPA-BSA complex?
A2: A detailed protocol is provided below. The general principle involves dissolving 2-FPA in a solvent, followed by saponification with potassium hydroxide (B78521) (KOH) to form a salt, which is then complexed with FAF-BSA in a warmed solution.[1] This ensures maximum solubility and availability to the cells.
Q3: What is the recommended concentration of 2-FPA and BSA?
A3: The optimal concentrations can vary depending on the cell type and experimental goals. A common starting point is a 2:1 to 5:1 molar ratio of 2-FPA to BSA. It is advisable to perform a dose-response curve to determine the optimal and non-toxic concentration range for your specific cell line.
Q4: Can I use regular FBS instead of delipidated FBS?
A4: While not strictly necessary for all experiments, using delipidated FBS is highly recommended.[1][2] Regular FBS contains a significant amount of lipids and lipoproteins that can compete with the 2-FPA-BSA complex for cellular uptake, potentially reducing the efficiency of 2-FPA incorporation.
Q5: What are the primary mechanisms of 2-FPA uptake?
A5: Cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion across the plasma membrane and protein-mediated transport.[12][13] Key proteins involved include Fatty Acid Transport Proteins (FATPs), CD36, and plasma membrane-associated Fatty Acid Binding Proteins (FABPpm).[5][8][9] The contribution of each mechanism can vary between cell types.
Q6: How can I measure the amount of 2-FPA taken up by the cells?
A6: Several methods can be employed. If you are using a radiolabeled version of 2-FPA, you can measure uptake via scintillation counting after cell lysis.[14] For fluorescently tagged fatty acid analogs, flow cytometry or fluorescence microscopy can be used for quantification.[4][7] Mass spectrometry-based approaches can also provide precise quantification of intracellular 2-FPA.
Key Experimental Protocols
Protocol 1: Preparation of 2-FPA-BSA Complex
This protocol is adapted from methods used for other long-chain fatty acid analogs to enhance their solubility and cellular delivery.[1][2]
Materials:
-
This compound (2-FPA)
-
Potassium hydroxide (KOH), 0.1 M in ethanol (B145695)
-
Fatty-acid-free Bovine Serum Albumin (FAF-BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile glass vials
-
Water bath or heating block
Procedure:
-
In a sterile glass vial, dissolve the desired amount of 2-FPA in a small volume of ethanol.
-
Add a 1.2 molar excess of 0.1 M KOH in ethanol to the 2-FPA solution. This step saponifies the fatty acid, converting it to a potassium salt.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete saponification. The solution should become clear.
-
In a separate sterile tube, prepare a 10% (w/v) solution of FAF-BSA in sterile PBS. Warm this solution to 37°C.
-
Slowly add the warm FAF-BSA solution to the saponified 2-FPA solution while gently vortexing. The final molar ratio of 2-FPA to BSA should be between 2:1 and 5:1.
-
Incubate the final mixture at 37°C for 1 hour with gentle agitation to allow for complete complex formation.
-
Sterile-filter the 2-FPA-BSA complex solution through a 0.22 µm filter before adding it to your cell culture medium.
Protocol 2: Cellular Uptake Assay
This protocol provides a general workflow for assessing 2-FPA uptake.
Materials:
-
Cells of interest seeded in multi-well plates
-
Complete culture medium with delipidated FBS
-
Prepared 2-FPA-BSA complex
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) or appropriate buffer for downstream analysis
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-90%).
-
The day of the experiment, aspirate the growth medium and wash the cells once with warm PBS.
-
Add the culture medium containing the desired concentration of the 2-FPA-BSA complex to the cells. Include a vehicle control (medium with BSA but without 2-FPA).
-
Incubate the cells at 37°C for the desired period (e.g., 1, 4, or 24 hours). A time-course experiment is recommended for initial optimization.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove any extracellular 2-FPA-BSA complex.
-
Lyse the cells directly in the wells using an appropriate lysis buffer.
-
Collect the cell lysates for downstream analysis to quantify the intracellular 2-FPA.
Visualizations
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imrpress.com [imrpress.com]
- 9. Palmitate transport and fatty acid transporters in red and white muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic Acid in Cell Culture [sigmaaldrich.com]
- 12. Fatty acid transport: difficult or easy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Troubleshooting Inconsistent Results in Novel Compound Experiments
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our compound. What could be the cause?
A1: Batch-to-batch inconsistency is a common challenge with newly synthesized compounds. The root cause often lies in the synthesis and purification process. Minor variations in reaction conditions can lead to different impurity profiles, and residual solvents or starting materials can interfere with biological assays.
Troubleshooting Steps:
-
Analytical Characterization: Perform rigorous analytical characterization on each new batch. Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming purity and structure.[1][2]
-
Standardize Purification: Ensure a consistent and robust purification protocol is used for every synthesis.[1]
-
Impurity Identification: If possible, identify and quantify major impurities. This can help determine if a specific impurity is responsible for the observed variability.
Q2: The potency of our compound seems to change depending on the experimental conditions. What factors should we investigate?
A2: The bioactivity of a compound can be highly sensitive to experimental parameters.[3][4] Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.
Troubleshooting Steps:
-
Solubility: Poor solubility is a frequent cause of inconsistent results.[5] Ensure your compound is fully dissolved in the assay buffer at the tested concentrations. It's advisable to determine the compound's solubility in your assay medium.
-
Stability: The compound may be unstable in the assay medium or under specific storage conditions.[5][6][7] Assess the compound's stability over the time course of the experiment and under your storage conditions (e.g., temperature, light exposure).[8][9][10]
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can have its own biological effects.[11] It is important to run vehicle controls with the same final solvent concentration as in the compound-treated samples.
Q3: We are seeing high background noise or non-specific effects in our cell-based assays. How can we address this?
A3: High background or non-specific effects in cell-based assays can mask the true activity of your compound. These issues can arise from the compound itself, the detection method, or the cell model used.
Troubleshooting Steps:
-
Compound Interference: The compound may interfere with the assay readout. For example, fluorescent compounds can interfere with fluorescence-based assays.[12] Run appropriate controls, such as testing the compound in the absence of cells, to check for direct interference with the assay reagents.
-
Cell Health: High concentrations of the compound or the solvent may be causing cytotoxicity, leading to non-specific effects.[11] It is essential to assess cell viability at the tested concentrations of your compound.[12]
-
Assay Optimization: Re-optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.[11]
Data Presentation: Troubleshooting Inconsistent Potency
The following table illustrates how different experimental parameters can affect the measured potency (IC50) of a hypothetical compound.
| Parameter | Condition A | IC50 (nM) - Condition A | Condition B | IC50 (nM) - Condition B | Potential Implication |
| Compound Batch | Batch 1 | 150 | Batch 2 | 850 | Purity or isomeric ratio differences between batches. |
| Solvent (Vehicle) | 0.1% DMSO | 200 | 1% DMSO | 600 | Solvent may have biological effects at higher concentrations.[11] |
| Assay Buffer | PBS with 0.1% BSA | 250 | PBS without BSA | 1200 | Compound may be binding to plasticware in the absence of a carrier protein. |
| Incubation Time | 1 hour | 300 | 24 hours | 900 | Compound may be unstable in the assay medium over longer periods.[5] |
Experimental Protocols
Example Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
-
Reagents:
-
Cell membranes expressing the target receptor.
-
Radioligand with known affinity for the target receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand).
-
Scintillation cocktail.
-
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add assay buffer, radioligand at a concentration at or below its Kd, and either the test compound, vehicle, or the non-specific binding control.[13] c. Add the cell membranes to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.[13][14] d. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[13] e. Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. f. Wash the filters rapidly with ice-cold wash buffer. g. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]
Visualizations
Signaling Pathway Diagram
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Specific Conditions for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. q1scientific.com [q1scientific.com]
- 9. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Optimizing 2-Fluoropalmitic Acid Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time and troubleshooting experiments involving 2-Fluoropalmitic acid (2-FPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what is its primary mechanism of action?
A1: this compound (2-FPA) is a fatty acid analog that acts as an inhibitor of acyl-CoA synthetase.[1][2][3] Acyl-CoA synthetases are crucial enzymes that "activate" fatty acids by converting them into fatty acyl-CoA esters. This activation is the initial step for their involvement in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids. By inhibiting this enzyme, 2-FPA disrupts cellular fatty acid metabolism.
Q2: What are the known cellular effects of 2-FPA treatment?
A2: In research settings, particularly in the context of cancer biology, 2-FPA has been shown to have anti-tumor properties. For instance, in glioblastoma (GBM) cell lines, 2-FPA has been demonstrated to suppress cell viability, proliferation, and invasion.[1][4] It can also inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cell invasion.[1][2][4]
Q3: What is a good starting point for 2-FPA concentration and incubation time in cell culture experiments?
A3: Based on studies in glioma cell lines, a starting concentration range of 1 µM to 10 µM is recommended.[4] The optimal incubation time is highly dependent on the specific assay being performed. For cell invasion assays, incubation times of 12-16 hours have been used, while for assessing MMP-2 activity via gelatin zymography, a 24-hour incubation period has been reported.[4] For cell viability or proliferation assays, a time-course experiment is highly recommended to determine the optimal duration of treatment for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of 2-FPA?
A4: 2-FPA is typically a solid. To prepare a stock solution, dissolve it in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of 2-FPA in DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of 2-FPA on the viability of a chosen cell line using a standard MTT or similar colorimetric/fluorometric assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (2-FPA)
-
DMSO (for stock solution)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (if using MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. The optimal seeding density should be determined empirically for your cell line.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
2-FPA Treatment:
-
Prepare a working solution of 2-FPA in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the 2-FPA-treated wells).
-
Carefully remove the medium from the wells and replace it with the medium containing the desired concentration of 2-FPA or the vehicle control.
-
Return the plate to the incubator.
-
-
Time-Course Measurement:
-
At designated time points (e.g., 6, 12, 24, 48, and 72 hours), remove the plate from the incubator.
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[5][6]
-
If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells for each time point.
-
Plot the cell viability against the incubation time to determine the optimal duration for your desired effect.
-
Protocol 2: Cell Invasion Assay
This protocol is adapted for assessing the effect of 2-FPA on the invasive properties of cancer cells.
Materials:
-
Boyden chambers or Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
2-FPA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 2 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of 2-FPA or vehicle control.
-
Seed the cells into the upper chamber of the coated inserts.
-
-
Invasion:
-
Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber.
-
Incubate the plate for 12-16 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative.
-
Stain the cells with crystal violet or another appropriate stain.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the 2-FPA-treated group to the vehicle control group.
-
Data Presentation
Table 1: Representative Dose-Response Data for 2-FPA on Glioblastoma Cell Viability (72-hour incubation)
| 2-FPA Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 92 | 4.8 |
| 2.5 | 78 | 6.1 |
| 5 | 61 | 5.5 |
| 10 | 45 | 4.9 |
| 20 | 28 | 3.7 |
Table 2: Representative Time-Course Data for 2-FPA (10 µM) on Glioblastoma Cell Viability
| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 4.5 |
| 6 | 95 | 5.1 |
| 12 | 85 | 6.3 |
| 24 | 70 | 5.8 |
| 48 | 55 | 4.9 |
| 72 | 45 | 5.2 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low effect of 2-FPA | 1. Incorrect concentration: The concentration of 2-FPA may be too low for your cell line. 2. Short incubation time: The duration of the treatment may not be sufficient to induce a measurable effect. 3. Cell line resistance: Your cell line may be inherently resistant to the effects of acyl-CoA synthetase inhibition. 4. Degraded 2-FPA: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to determine the optimal incubation time. 3. Consider using a different cell line or a positive control for fatty acid metabolism inhibition. 4. Prepare a fresh stock solution of 2-FPA and store it properly in aliquots at low temperature. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Edge effects: Evaporation from the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of cells or reagents. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected cell death in control group | 1. DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. 2. Poor cell health: The cells may have been unhealthy before the experiment. | 1. Ensure the final DMSO concentration is below 0.1%. Perform a vehicle-only toxicity test. 2. Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments | 1. Variation in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistency in reagents: Different lots of media, serum, or other reagents can affect results. 3. Fluctuations in incubator conditions: Variations in temperature or CO₂ levels. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Use the same lot of reagents for a set of related experiments whenever possible. 3. Regularly monitor and calibrate your incubator. |
Mandatory Visualizations
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: 2-Fluoropalmitic Acid in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoropalmitic acid (2-FPA) in mass spectrometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common artifacts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and why is it used in mass spectrometry-based research?
This compound (2-FPA) is a synthetic, fluorinated analog of palmitic acid, a common saturated fatty acid. In research, it is often used as a chemical probe to study fatty acid metabolism, protein acylation, and related cellular processes. The fluorine atom provides a unique isotopic signature and can alter the biological activity of the molecule, making it a valuable tool for metabolic labeling and flux analysis studies. Its distinct mass makes it traceable in complex biological samples using mass spectrometry.
Q2: What are the potential artifacts I should be aware of when analyzing 2-FPA by mass spectrometry?
While direct literature on 2-FPA-specific artifacts is limited, based on the behavior of similar molecules like fatty acids and halogenated compounds, you should be aware of the following potential artifacts:
-
In-source Fragmentation: The energy in the mass spectrometer's ion source can cause molecules to fragment before they are analyzed. For 2-FPA, this could manifest as the loss of the fluorine atom or cleavage of the fatty acid chain.[1][2]
-
Adduct Formation: In electrospray ionization (ESI), 2-FPA can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[3][4][5] This can complicate spectral interpretation and reduce the signal of the primary ion of interest.
-
Neutral Loss: A common fragmentation pathway for fatty acids is the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.
-
Matrix Effects: Components of the biological sample matrix can suppress or enhance the ionization of 2-FPA, leading to inaccurate quantification.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my 2-FPA mass spectrum.
This is a common issue that can arise from several sources. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected peaks in 2-FPA analysis.
Detailed Steps:
-
Analyze a Blank Sample: Inject a sample containing only your mobile phase solvent. If the unexpected peaks are present, they are likely contaminants from your solvent, glassware, or LC-MS system.
-
Check for Common Adducts: Calculate the mass-to-charge ratio (m/z) of potential adducts of 2-FPA with sodium (+22.99 Da), potassium (+38.96 Da), and ammonium (+18.03 Da). If these match your unexpected peaks, adduct formation is occurring.
-
Investigate In-Source Fragmentation: Look for peaks that correspond to the loss of HF (20.01 Da) or other logical fragments from the 2-FPA molecule. If these are present, in-source fragmentation is likely.[1]
Problem 2: The signal intensity for my 2-FPA peak is low or inconsistent.
Low or variable signal intensity can significantly impact the reliability of your results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Ion Suppression | Dilute the sample: This can reduce the concentration of interfering matrix components. Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6] |
| Poor Ionization Efficiency | Optimize mobile phase pH: Adjust the pH to ensure the carboxylic acid group of 2-FPA is deprotonated (for negative ion mode) or the molecule can be readily protonated (for positive ion mode). Change ionization mode: Experiment with both positive and negative electrospray ionization (ESI) to see which provides a better signal. |
| Adduct Formation | Modify mobile phase: Add a source of protons (e.g., 0.1% formic acid) for positive mode or a volatile ammonium salt (e.g., ammonium acetate) to promote the formation of a single, desired adduct.[5] |
| In-Source Fragmentation | Soften ionization conditions: Lower the ion source temperature and cone/fragmentor voltage to reduce the energy transferred to the 2-FPA molecules.[1] |
Experimental Protocols
Protocol 1: General Sample Preparation for 2-FPA Analysis from Cell Culture
This protocol provides a basic workflow for extracting 2-FPA from cultured cells for LC-MS analysis.
Experimental Workflow
Caption: General workflow for 2-FPA extraction from cell pellets.
Methodology:
-
Cell Harvesting: Harvest cells and store the pellet at -80°C until extraction.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). The volume will depend on the cell number.
-
Lysis and Precipitation: Vortex the mixture vigorously and incubate on ice to facilitate cell lysis and protein precipitation.
-
Clarification: Centrifuge the sample at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites (including 2-FPA) to a new tube.
-
Drying: Evaporate the solvent from the supernatant, for example, under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume of LC-MS grade solvent that is compatible with your chromatography method (e.g., 50:50 methanol:water).
-
Analysis: Inject the reconstituted sample into the LC-MS system for analysis.
Protocol 2: Optimizing Ion Source Parameters to Minimize In-Source Fragmentation
This protocol describes a systematic approach to reducing in-source fragmentation of 2-FPA.
Logical Relationship Diagram
Caption: Logical steps for optimizing ion source parameters.
Methodology:
-
Direct Infusion: Prepare a standard solution of 2-FPA in a suitable solvent and infuse it directly into the mass spectrometer.
-
Initial Analysis: Acquire a mass spectrum using the standard or default ion source parameters for your instrument.
-
Identify Key Ions: Identify the peak corresponding to the intact 2-FPA ion (e.g., [M-H]⁻ in negative mode) and any suspected fragment ions.
-
Temperature Optimization: While continuously infusing the standard, gradually decrease the ion source temperature in increments. Monitor the intensities of the parent and fragment ions at each step.
-
Voltage Optimization: Once an optimal temperature is found, begin to systematically decrease the cone or fragmentor voltage. Again, monitor the relative intensities of the parent and fragment ions.
-
Determine Optimal Conditions: The optimal conditions are those that provide the highest intensity for the intact 2-FPA ion while minimizing the intensity of the fragment ions. These optimized parameters can then be applied to your LC-MS method.[1]
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. opentrons.com [opentrons.com]
Cell viability problems with 2-Fluoropalmitic acid treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 2-Fluoropalmitic acid (2-FPA) treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA) and what is its primary mechanism of action?
A1: this compound (2-FPA) is a fatty acid analog. It acts as an inhibitor of acyl-CoA synthetase, an enzyme crucial for the metabolic activation of fatty acids.[1] By preventing the conversion of fatty acids into their acyl-CoA derivatives, 2-FPA can disrupt processes that rely on fatty acid metabolism, such as protein acylation, energy production, and lipid synthesis.[2]
Q2: What are the expected effects of 2-FPA on cancer cells?
A2: 2-FPA has been identified as a potential anti-glioma agent.[1] It has been shown to suppress the viability and stem-like phenotype of glioma stem cells (GSCs).[1] Additionally, it can inhibit the proliferation and invasion of glioma cell lines.[1] Its mechanism can involve the suppression of signaling pathways, such as the one involving phosphor-ERK.[1]
Q3: Why am I observing high levels of cell death even at low concentrations of 2-FPA?
A3: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to metabolic inhibitors. Your cell line may be particularly dependent on the fatty acid metabolism pathway that 2-FPA inhibits.
-
Solvent Toxicity: The solvent used to dissolve 2-FPA (commonly DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (cells treated with the solvent alone at the same final concentration) to rule this out.
-
Compound Aggregation: Poor solubility can lead to the formation of compound aggregates, which may exert non-specific toxic effects. Ensure proper solubilization, often by conjugating it to bovine serum albumin (BSA).
-
Induction of Apoptosis: Saturated fatty acids and their analogs can be potent inducers of apoptosis.[2] This can be triggered by the metabolic products of these fatty acids and may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2]
Q4: My results with 2-FPA are inconsistent. What are the common causes of variability?
A4: Inconsistent results often stem from experimental variables. Key areas to check include:
-
Compound Preparation: Ensure your 2-FPA stock solution is prepared fresh or stored correctly to avoid degradation. Repeated freeze-thaw cycles should be avoided.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Inconsistent initial cell seeding densities can significantly impact the final viability readout.
-
Assay Timing: The timing of treatment and the viability assay itself should be kept consistent across experiments.
-
Reagent Quality: Ensure all media, supplements, and assay reagents are not expired and have been stored properly.
Q5: How does the mechanism of 2-FPA differ from other fatty acid metabolism inhibitors like 2-Bromopalmitate (2-BP)?
A5: While both are palmitic acid analogs, they have different primary targets. 2-FPA is known as an acyl-CoA synthetase inhibitor, preventing the initial activation of fatty acids.[1] 2-Bromopalmitate (2-BP) is more commonly used as a general inhibitor of protein acyltransferases (PATs), which are enzymes that attach fatty acids to proteins (a post-translational modification).[3] Therefore, 2-FPA acts at an earlier step in fatty acid metabolism than 2-BP.
Troubleshooting Guides
Problem 1: No Observable Effect on Cell Viability
| Potential Cause | Suggested Solution |
| Inactive Compound | Verify the source and purity of your 2-FPA. If possible, confirm its activity using a positive control cell line known to be sensitive to it. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 500 µM) to determine the optimal working concentration for your specific cell line. |
| Insufficient Treatment Duration | The effects of metabolic inhibitors can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the necessary treatment duration. |
| Cell Line Resistance | Your cell line may have a low reliance on the inhibited pathway or have compensatory mechanisms. Consider using a different cell line or combining 2-FPA with other agents.[1] |
| Poor Solubility/Bioavailability | 2-FPA, like other fatty acids, should be complexed with fatty acid-free BSA to ensure it remains in solution and is available to the cells. See the protocol below for preparing a 2-FPA-BSA conjugate. |
Problem 2: Excessive or Non-Specific Cell Death
| Potential Cause | Suggested Solution |
| Concentration Too High | You may be observing acute toxicity. Lower the concentration of 2-FPA significantly and perform a careful dose-response study to find the IC50. |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows toxicity, reduce the final solvent concentration in all samples to a non-toxic level (typically <0.5%). |
| Contamination | Check your cell culture for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell stress and death, exacerbating the effects of the treatment. |
| Off-Target Effects | At high concentrations, 2-FPA may have off-target effects. Try to correlate the observed cell death with a specific marker of the targeted pathway (e.g., measuring acyl-CoA levels). |
| Reactive Oxygen Species (ROS) | Palmitic acid has been shown to induce apoptosis through the accumulation of ROS.[4] Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it rescues the cells, which would suggest a ROS-mediated mechanism.[4] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of fatty acids can vary significantly between cell lines. It is crucial to determine this value empirically for your experimental system. Below is an example of IC50 data for Palmitic Acid (the parent compound of 2-FPA) in two endometrial cancer cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| Ishikawa | 348.2 ± 30.29 |
| ECC-1 | 187.3 ± 19.02 |
| Data derived from a study on Palmitic Acid in endometrial cancer cells and should be used for illustrative purposes only.[5] |
Experimental Protocols
Protocol 1: Preparation of 2-FPA-BSA Conjugate
Fatty acids have low solubility in aqueous media and require a carrier protein like Bovine Serum Albumin (BSA) for efficient delivery to cells in culture.
Materials:
-
This compound (2-FPA)
-
Fatty acid-free BSA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
0.1 M NaOH
-
Water bath
Procedure:
-
Prepare a 2-FPA Stock in Ethanol: Dissolve 2-FPA in 100% ethanol to create a high-concentration stock (e.g., 100 mM).
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in DPBS to make a 10% (w/v) solution. Warm to 37°C to aid dissolution.
-
Complex Formation:
-
In a sterile tube, warm the 10% BSA solution to 37°C.
-
Slowly add the 2-FPA ethanol stock to the warm BSA solution while vortexing gently. A typical molar ratio is 3:1 to 6:1 (fatty acid:BSA). For example, to make a 5 mM 2-FPA / 1 mM BSA stock, add the appropriate volume of 2-FPA stock to the BSA solution.
-
If the solution becomes cloudy, add a small amount of 0.1 M NaOH to clarify.
-
-
Incubation: Incubate the mixture in a 37°C water bath for 60-90 minutes with occasional shaking to allow for complex formation.[6]
-
Sterilization and Storage: Sterilize the final conjugate by passing it through a 0.22 µm filter. Aliquot and store at -20°C. A BSA-only solution should be prepared in the same manner to serve as a vehicle control.
Protocol 2: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of cells, which is often used as a proxy for cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
2-FPA-BSA conjugate and BSA vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the 2-FPA-BSA conjugate or the BSA vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Measurement: Read the absorbance at a wavelength of 562 nm (or 570 nm) using a microplate reader.[5] Background absorbance from wells with medium only should be subtracted.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured and treated with 2-FPA
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
DPBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with 2-FPA in 6-well plates or T25 flasks.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially dead) cells.
-
Wash the adherent cells with DPBS.
-
Gently detach the adherent cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Combine the detached cells with the supernatant collected earlier.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in cold DPBS, centrifuge again, and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A general workflow for troubleshooting unexpected cell viability results.
Caption: A potential mechanism for 2-FPA-induced cell death.
Caption: A decision tree to guide troubleshooting efforts.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated FFAs, palmitic acid and stearic acid, induce apoptosis in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic transitions regulate global protein fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of p53 Sensitizes Cells to Palmitic Acid-Induced Apoptosis by Reactive Oxygen Species Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitate Compromises C6 Astrocytic Cell Viability and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for solvent effects of 2-Fluoropalmitic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for solvent effects when working with 2-Fluoropalmitic acid (2-FPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FPA)?
A1: this compound (also known as 2-fluorohexadecanoic acid) is a modified fatty acid.[1] It is a crystalline solid with a molecular weight of approximately 274.4 g/mol .[2][3][4] In research, it is primarily used as a chemical probe or inhibitor. For instance, it has been identified as an inhibitor of sphingosine (B13886) biosynthesis, long-chain acyl-CoA synthetase, and palmityl-CoA biosynthesis, which results in the blockade of protein palmitoylation.[1][2][4] Studies have also explored its potential as a therapeutic agent against glioblastoma.[5]
Q2: Why is the choice of solvent critical when working with 2-FPA?
A2: Like its parent compound palmitic acid, 2-FPA is a long-chain fatty acid and is poorly soluble in aqueous solutions like cell culture media.[6] The choice of solvent is critical for two main reasons:
-
Bioavailability: The solvent determines how well 2-FPA is delivered to cells. Improper dissolution can lead to precipitation and inconsistent results.
-
Toxicity and Off-Target Effects: Many organic solvents can be cytotoxic or can influence cellular processes, confounding the experimental results. The solvent itself can alter cell membranes or signaling pathways, making it difficult to attribute observed effects solely to 2-FPA.[7][8]
Q3: What are the recommended primary solvents for dissolving 2-FPA powder?
A3: 2-FPA is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO).[2][3] For cell culture applications, ethanol (B145695) is also commonly used as the initial solvent for the parent compound, palmitic acid, before conjugation with a carrier protein.[9] It is crucial to prepare a concentrated stock solution in the organic solvent, which is then further diluted in an appropriate vehicle for your experimental system.
Q4: What is a fatty acid-BSA complex and why is it recommended for cell culture experiments?
A4: A fatty acid-Bovine Serum Albumin (BSA) complex is a conjugate where the fatty acid is bound to BSA, a protein carrier. This method is highly recommended for delivering fatty acids to cells in culture because it mimics the physiological transport of fatty acids in the bloodstream.[6] Using a BSA complex is significantly less cytotoxic than using a direct DMSO solution and provides greater bioavailability.[7] The BSA helps to keep the fatty acid soluble and stable in the aqueous culture medium, preventing precipitation and ensuring a more consistent cellular uptake.[10]
Troubleshooting Guide
Q1: My 2-FPA is precipitating after I add it to my cell culture medium. How can I fix this?
A1: Precipitation is a common issue caused by the poor aqueous solubility of long-chain fatty acids. Here are several solutions:
-
Use a Carrier Protein: The most effective solution is to complex the 2-FPA with fatty acid-free BSA before adding it to the medium. This drastically increases solubility.[7][10]
-
Check Your 2-FPA:BSA Molar Ratio: The number of fatty acid binding sites on BSA is limited. A high molar ratio of 2-FPA to BSA can lead to saturation and precipitation. Try using a lower ratio.[9]
-
Initial Solvent Choice: While 2-FPA is soluble in DMSO, using ethanol to create the initial stock may be preferable for subsequent BSA conjugation, as this is a common method for palmitic acid.[9]
-
Preparation Method: Ensure the BSA solution is warmed (e.g., to 37°C) before adding the 2-FPA stock. Shaking the mixture overnight can also improve complex formation.[9][10]
Q2: I am observing high levels of cell death or stress in my experiments, even at low 2-FPA concentrations. Could the solvent be the cause?
A2: Yes, the solvent is a likely culprit.
-
DMSO Cytotoxicity: DMSO can be toxic to cells, especially at higher concentrations. A study comparing methods for dissolving fatty acids found that conjugation with BSA is significantly less cytotoxic than using DMSO.[7]
-
Vehicle Control: It is essential to treat a set of cells with the final solvent vehicle alone (e.g., medium with BSA and the same final concentration of ethanol or DMSO used in the 2-FPA treatment). This "vehicle control" allows you to distinguish between the effects of the solvent and the effects of 2-FPA.
-
Solvent Concentration: Always aim to keep the final concentration of the organic solvent (DMSO, ethanol) in your culture medium as low as possible, typically well below 0.5%.
Q3: My experimental results with 2-FPA are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistency often stems from variations in the preparation of the 2-FPA solution.
-
Standardize Preparation: Follow a strict, standardized protocol for preparing your 2-FPA-BSA complex for every experiment. Document every step, including incubation times and temperatures.
-
Prepare Fresh Solutions: Prepare the 2-FPA-BSA complex fresh before each experiment. Storing the complex may lead to degradation or aggregation over time.
-
Validate Your Stock: After preparing the 2-FPA-BSA stock, visually inspect it for any signs of precipitation. Filter-sterilize the final complexed solution through a 0.22 µm filter before adding it to your cells.[10]
-
Run Proper Controls: Always include both an untreated control (cells in medium only) and a vehicle control (cells in medium + BSA + solvent) to accurately assess the specific effects of 2-FPA.
Data & Methodologies
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₁FO₂ | [1][2][3] |
| Molecular Weight | 274.4 g/mol | [2][3][4] |
| Physical Appearance | Crystalline solid | [2] |
| Recommended Storage | -20°C | [2][3] |
| Known Solubility | Soluble in DMSO | [2][3] |
Table 2: Comparison of Solubilization Methods for In Vitro Fatty Acid Studies
| Method | Advantages | Disadvantages | Key Considerations | Source(s) |
| Dissolution in DMSO | Simple and fast to prepare. | Higher potential for cytotoxicity; Lower bioavailability; Risk of precipitation in aqueous media. | Keep final DMSO concentration <0.5%. A proper vehicle control is critical. | [7] |
| Conjugation with BSA | Lower cytotoxicity; Higher bioavailability; Mimics physiological conditions; Stable in culture medium. | More complex and time-consuming preparation. | Use fatty acid-free BSA. The molar ratio of fatty acid to BSA is a critical parameter. | [6][7][10] |
Experimental Protocols
Protocol 1: Preparation of 2-FPA-BSA Complex for Cell Culture
This protocol is adapted from established methods for solubilizing palmitic acid for cell culture applications.[9][10]
Materials:
-
This compound (2-FPA) powder
-
Ethanol (100%, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or PBS
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare 2-FPA Stock Solution:
-
Dissolve 2-FPA powder in 100% ethanol to make a concentrated stock solution (e.g., 200 mM).
-
Example: To make a 200 mM stock, dissolve 54.88 mg of 2-FPA (MW: 274.4 g/mol ) in 1 mL of 100% ethanol. Warm gently if needed to fully dissolve.
-
-
Prepare BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex 2-FPA with BSA:
-
While gently vortexing or stirring the warm BSA solution, slowly add the 2-FPA ethanol stock to achieve the desired concentration. This dropwise addition is crucial to prevent precipitation.
-
Example: To make a 4 mM 2-FPA solution with a final BSA concentration of ~9.8%, add 40 µL of the 200 mM 2-FPA stock to 1.96 mL of the 10% BSA solution.
-
Seal the tube and shake the mixture in an orbital shaker at a moderate speed overnight at room temperature or for at least 4-6 hours at 37°C.[9][10]
-
-
Sterilization and Storage:
-
The following day, filter-sterilize the 2-FPA-BSA complex solution using a 0.22 µm syringe filter.
-
This sterile, concentrated stock can now be diluted to the final working concentration in your complete cell culture medium. It is recommended to use this stock fresh.
-
Protocol 2: Preparing Appropriate Experimental Controls
To properly interpret your results, the following controls are essential:
-
Untreated Control: Cells incubated in the complete culture medium only. This provides a baseline for cell health and behavior.
-
Vehicle Control: This is the most critical control for solvent effects. It should contain everything except 2-FPA.
-
Prepare a "mock" BSA complex by following Protocol 1, but substitute the 2-FPA ethanol stock with an equal volume of 100% ethanol.
-
Dilute this vehicle stock in your complete culture medium to the same final concentration as your 2-FPA-treated samples. This ensures the cells are exposed to the same final concentration of BSA and ethanol.
-
Visualizations
Caption: Workflow for the preparation of a 2-FPA-BSA complex.
Caption: Logical relationship between experimental control groups.
Caption: Troubleshooting decision tree for common 2-FPA issues.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Cas 16518-94-8,this compound | lookchem [lookchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic Acid in Cell Culture [sigmaaldrich.com]
- 7. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of solvent in interactions between fatty acids-based formulations and lipids in porcine stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with 2-Fluoropalmitic Acid (2-FPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Fluoropalmitic acid (2-FPA) in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound (2-FPA) in in vivo mouse studies?
A1: Currently, there is no established standard in vivo dosage for 2-FPA in the scientific literature. However, based on studies with its non-fluorinated analog, palmitic acid (PA), a starting point for dose-ranging studies can be estimated. For instance, a study investigating the anti-tumor effects of PA in a mouse model of endometrial cancer used a daily oral gavage of 10 mg/kg. It is crucial to perform a pilot study to determine the optimal and non-toxic dose of 2-FPA for your specific animal model and experimental goals.
Q2: How should I prepare 2-FPA for in vivo administration?
A2: 2-FPA, like other long-chain fatty acids, has poor solubility in aqueous solutions. The appropriate vehicle for administration will depend on the chosen route.
-
Oral Gavage: For oral administration, 2-FPA can be dissolved in an oil-based vehicle such as corn oil. In a study using palmitic acid, a vehicle of water and 0.2 N NaOH (2.5:1 ratio) was also used.
-
Intraperitoneal (IP) Injection: For IP injections, dissolving 2-FPA in a vehicle containing a carrier protein like bovine serum albumin (BSA) can improve solubility. A common approach is to prepare a stock solution of 2-FPA in a solvent like ethanol (B145695) and then dilute it in a sterile physiological buffer containing BSA. It is critical to ensure the final ethanol concentration is low to avoid toxicity. Alternatively, vehicles such as corn oil have been used for intraperitoneal administration of lipophilic compounds in mice.[1]
-
Intravenous (IV) Injection: IV administration of poorly soluble compounds is challenging. Formulations may require specialized delivery systems like liposomes or microemulsions. It is highly recommended to consult with a formulation specialist for IV administration of 2-FPA.
Q3: What are the potential toxicities or adverse effects of 2-FPA in vivo?
A3: As an inhibitor of fatty acid oxidation (FAO), 2-FPA may induce hypoglycemia, particularly in fasting animals.[2] Long-term or high-dose administration of FAO inhibitors can potentially lead to lipid accumulation in tissues like the liver and heart, which could result in lipotoxicity. In some mouse models of impaired fatty acid oxidation, cardiomyopathy has been observed.
Q4: What parameters should I monitor in my animals during a 2-FPA in vivo study?
A4: Close monitoring of the animals is essential. Key parameters to observe include:
-
Body weight: Monitor daily or every other day. Significant weight loss can be a sign of toxicity.
-
Food and water intake: Changes in consumption can indicate adverse effects.
-
Blood glucose levels: Regular monitoring, especially during the initial dosing period, is crucial to detect hypoglycemia.
-
General appearance and behavior: Observe for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
At the end of the study: Collect blood for a complete blood count (CBC) and serum chemistry panel to assess organ function. Tissues of interest (e.g., liver, heart, tumor) should be collected for histological analysis to check for any pathological changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of 2-FPA during preparation or injection | Poor solubility of 2-FPA in the chosen vehicle. | - Increase the concentration of the carrier protein (e.g., BSA) in the vehicle.- Gently warm the solution before injection (ensure temperature is safe for the animal).- Consider using a different vehicle or administration route (e.g., oral gavage with an oil-based vehicle).- For IP injections, ensure the final volume is appropriate for the size of the mouse to aid dispersion. |
| Acute toxicity or mortality after injection | - Dosage is too high.- Vehicle is toxic.- Injection was administered incorrectly (e.g., into an organ during IP injection). | - Perform a dose-response study starting with a much lower dose.- Ensure the concentration of any organic solvent (e.g., ethanol) in the final injection volume is minimal and non-toxic.- Review and refine your injection technique. Ensure proper restraint and needle placement. |
| Hypoglycemia | Inhibition of fatty acid oxidation by 2-FPA. | - Provide ad libitum access to food, especially in the hours following injection.- Monitor blood glucose levels more frequently.- If severe hypoglycemia occurs, consider reducing the dose of 2-FPA. |
| No observable effect at the initial dose | - Dosage is too low.- Poor bioavailability with the chosen administration route.- The experimental endpoint is not sensitive enough. | - Gradually increase the dose of 2-FPA in subsequent cohorts.- Consider an administration route with higher expected bioavailability (e.g., IP vs. oral).- Ensure your analytical methods for assessing the endpoint are validated and sensitive. |
| High variability in experimental results | - Inconsistent preparation or administration of 2-FPA.- Biological variability among animals. | - Standardize the preparation of the 2-FPA solution and the injection procedure.- Increase the number of animals per group to improve statistical power.- Ensure all animals are of the same age, sex, and genetic background. |
Experimental Protocols
Protocol 1: In Vivo Administration of 2-FPA via Intraperitoneal (IP) Injection
This protocol is a general guideline and should be adapted based on your specific experimental design and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (2-FPA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol (200 proof)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
-
Warming pad
Procedure:
-
Preparation of 2-FPA Stock Solution:
-
In a sterile microcentrifuge tube, dissolve 2-FPA in a minimal amount of ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Vortex until fully dissolved.
-
-
Preparation of BSA-containing Vehicle:
-
Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in PBS. Gently warm to 37°C to aid dissolution. Filter-sterilize the solution.
-
-
Preparation of 2-FPA Working Solution:
-
On the day of injection, slowly add the 2-FPA stock solution to the warm BSA vehicle while vortexing to achieve the desired final concentration.
-
Important: The final concentration of ethanol should be less than 5% of the total injection volume to avoid toxicity.
-
Keep the working solution at 37°C to maintain solubility.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse.
-
Administer the 2-FPA working solution via intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the midline and internal organs.
-
The injection volume should typically not exceed 10 mL/kg.[3]
-
-
Post-injection Monitoring:
-
Place the mouse back in its cage and monitor for any immediate adverse reactions.
-
Follow the monitoring plan outlined in the FAQs.
-
Protocol 2: Assessment of In Vivo Fatty Acid Uptake
This protocol provides a method to assess the effect of 2-FPA on fatty acid uptake in tissues of interest using a fluorescently labeled fatty acid analog.
Materials:
-
2-FPA (prepared for in vivo administration as described above)
-
Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™ FL C16)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Phosphate Buffered Saline (PBS), ice-cold
-
Tissue homogenization buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
2-FPA Treatment:
-
Administer 2-FPA or vehicle to the mice according to your experimental design (e.g., single dose or chronic treatment).
-
-
Administration of Fluorescent Fatty Acid Analog:
-
At the desired time point after 2-FPA administration, anesthetize the mice.
-
Inject a sterile solution of the fluorescent fatty acid analog (e.g., complexed to BSA) via the tail vein. The exact dose will depend on the specific probe and should be optimized.
-
-
Tissue Collection:
-
After a predetermined circulation time (e.g., 15-30 minutes), perfuse the mice with ice-cold PBS to remove blood from the tissues.
-
Excise the tissues of interest (e.g., liver, heart, skeletal muscle, tumor).
-
-
Measurement of Fatty Acid Uptake:
-
For quantitative analysis: Homogenize the tissues in a suitable buffer. Measure the fluorescence of the homogenate using a fluorometer. Normalize the fluorescence intensity to the protein concentration of the homogenate.
-
For qualitative analysis: Fix the tissues in formalin, embed in paraffin (B1166041) or OCT, and prepare sections for fluorescence microscopy to visualize the distribution of the fluorescent fatty acid analog within the tissue.
-
Signaling Pathways and Experimental Workflows
Inhibition of Fatty Acid Oxidation by 2-FPA
2-FPA acts as an inhibitor of acyl-CoA synthetase (ACSL), the enzyme responsible for the activation of long-chain fatty acids by converting them to their acyl-CoA esters. This is the first committed step in fatty acid metabolism. By inhibiting ACSL, 2-FPA prevents palmitic acid and other long-chain fatty acids from being utilized in metabolic pathways, most notably mitochondrial beta-oxidation for energy production.
Downstream Signaling Effects of Acyl-CoA Synthetase Inhibition
The inhibition of acyl-CoA synthetase and the subsequent reduction in fatty acid oxidation can have significant impacts on key cellular signaling pathways that regulate energy homeostasis, such as the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.
-
AMPK Pathway: A decrease in ATP production from fatty acid oxidation leads to an increased AMP:ATP ratio, which is a potent activator of AMPK. Activated AMPK, in turn, promotes catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy.
-
mTOR Pathway: AMPK can inhibit the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation. By inhibiting mTORC1, 2-FPA may suppress protein synthesis and cell growth.
Experimental Workflow for In Vivo 2-FPA Study
A typical workflow for an in vivo study investigating the effects of 2-FPA is outlined below.
References
Technical Support Center: Minimizing Lipotoxicity of 2-Fluoropalmitic Acid in Cell Culture
Welcome to the technical support center for researchers utilizing 2-Fluoropalmitic acid (2-FP) in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and minimize lipotoxicity in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-FP) and what is its primary mechanism of action?
A1: this compound (2-FP) is a synthetic, fluorinated analog of the saturated fatty acid, palmitic acid. Its primary known mechanism of action is the inhibition of acyl-CoA synthetases (ACS)[1]. These enzymes are crucial for the activation of long-chain fatty acids by converting them into acyl-CoAs, which are then available for various metabolic processes, including beta-oxidation and lipid synthesis[2]. By inhibiting ACS, 2-FP can disrupt cellular lipid metabolism and energy production.
Q2: Why am I observing high levels of cytotoxicity in my cells treated with 2-FP?
A2: High cytotoxicity is a common issue when working with saturated fatty acids and their analogs. Several factors could be contributing to this observation:
-
Concentration: The concentration of 2-FP may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death.
-
BSA Conjugation: Free fatty acids are poorly soluble in aqueous culture media and can have detergent-like effects on cell membranes, leading to toxicity. It is essential to conjugate 2-FP to fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and facilitate its uptake by cells in a more physiologically relevant manner[3].
-
Lipotoxicity: Similar to palmitic acid, 2-FP can induce lipotoxicity through various mechanisms, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the accumulation of cytotoxic lipid species like ceramides[4][5].
Q3: How can I prepare 2-FP for cell culture experiments to minimize toxicity?
A3: Proper preparation of the 2-FP solution is critical. Here is a general protocol for conjugating 2-FP to BSA. Note that specific concentrations and ratios may need to be optimized for your experiments.
Experimental Protocol: Preparation of 2-FP-BSA Conjugate
This protocol is adapted from methods used for conjugating palmitic acid to BSA[6][7][8].
Materials:
-
This compound (powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 2-FP Stock Solution:
-
Dissolve 2-FP powder in ethanol to create a concentrated stock solution (e.g., 100 mM). Heating gently (e.g., at 65°C) may be required to fully dissolve the fatty acid.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Ensure the BSA is fully dissolved by gentle stirring or inversion. Avoid vigorous shaking to prevent foaming.
-
-
Complexation of 2-FP with BSA:
-
Warm the BSA solution to 37°C.
-
In a separate sterile tube, dilute the 2-FP stock solution with a small amount of warm PBS or media. Add a molar excess of NaOH to saponify the fatty acid (this helps with solubility).
-
Add the 2-FP solution dropwise to the warm BSA solution while gently stirring. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complexation.
-
Sterile-filter the final 2-FP-BSA conjugate solution using a 0.22 µm filter.
-
-
Final Preparation and Controls:
-
The 2-FP-BSA conjugate can be further diluted in your complete cell culture medium to achieve the desired final treatment concentrations.
-
Crucially, prepare a vehicle control using the same concentration of BSA and ethanol/NaOH as in your 2-FP-BSA stock solution. This will account for any effects of the BSA or the solvent on your cells.
-
Q4: What are the expected cellular effects of 2-FP treatment?
A4: Based on its mechanism as an ACS inhibitor and its similarity to palmitic acid, you can expect to observe several cellular effects:
-
Inhibition of Fatty Acid Metabolism: A primary effect will be the disruption of pathways that require acyl-CoA, such as beta-oxidation and triglyceride synthesis.
-
Induction of ER Stress: Accumulation of free fatty acids can lead to ER stress, characterized by the upregulation of markers like GRP78 and CHOP[5].
-
Mitochondrial Dysfunction: Disrupted lipid metabolism can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential[4].
-
Changes in Lipid Droplet Formation: Inhibition of acyl-CoA synthesis may alter the cell's ability to store neutral lipids in lipid droplets. Depending on the cell type and metabolic state, this could lead to either a decrease or an altered morphology of lipid droplets[9][10][11].
-
Induction of Apoptosis: Prolonged or high-dose treatment with 2-FP can lead to programmed cell death (apoptosis) as a consequence of lipotoxicity[12].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | 2-FP concentration is too high. | Perform a dose-response curve to determine the IC50 and select a sub-lethal concentration for your experiments. Start with a low concentration range (e.g., 1-50 µM) and titrate upwards. |
| Improper 2-FP-BSA conjugation. | Ensure a sufficient molar ratio of BSA to 2-FP (at least 1:3, preferably 1:6) to properly sequester the fatty acid. Verify that the BSA is fatty acid-free. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is non-toxic to your cells (typically <0.1%). | |
| Inconsistent or No Effect | Ineffective 2-FP-BSA complexation. | Re-evaluate your conjugation protocol. Ensure proper pH and temperature during complexation. The solution should be clear after conjugation; cloudiness may indicate precipitation[13]. |
| Degraded 2-FP. | Aliquot your 2-FP stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh 2-FP-BSA conjugates for each experiment if possible. | |
| Cell line is resistant. | Some cell lines may have lower rates of fatty acid uptake or alternative metabolic pathways that make them less sensitive to ACS inhibition. Confirm fatty acid uptake in your cell line, for example, by using a fluorescently labeled fatty acid analog. | |
| Precipitate in Culture Medium | Poor solubility of the 2-FP-BSA complex. | Increase the BSA concentration or adjust the molar ratio of 2-FP to BSA. Ensure the final concentration in the medium is not too high. |
| Interaction with media components. | Some serum-free media formulations may not be compatible. Test different media or supplement with a low percentage of serum if your experimental design allows. | |
| Unexpected Phenotypes | Off-target effects of 2-FP. | While the primary target is ACS, off-target effects are possible. To confirm that the observed phenotype is due to ACS inhibition, consider rescue experiments with downstream metabolites or use siRNA/shRNA to knockdown ACS and see if it phenocopies the 2-FP treatment. |
| Contamination. | Always practice good cell culture technique. Visually inspect cultures for signs of bacterial or fungal contamination. Regularly test for mycoplasma[14][15][16][17]. |
Key Experimental Considerations
| Parameter | Recommendation | Rationale |
| Cell Line Selection | Choose a cell line relevant to your research question with known fatty acid metabolism characteristics. | Different cell lines have varying capacities for fatty acid uptake and metabolism, which will influence their response to 2-FP. |
| Dose-Response Analysis | Always perform a dose-response study to determine the optimal working concentration of 2-FP for your specific cell line and experimental endpoint. | This will help you to distinguish between specific biological effects and general cytotoxicity[18][19][20][21][22]. |
| Use of Controls | Include a vehicle control (BSA in media) and a positive control for lipotoxicity (e.g., palmitic acid). | This allows you to differentiate the effects of 2-FP from the effects of the vehicle and to compare its potency to a well-characterized lipotoxic fatty acid. |
| Duration of Treatment | Optimize the treatment duration based on your experimental goals. Short-term treatments may reveal acute signaling events, while long-term treatments are more likely to show effects on cell viability and gene expression. | Lipotoxic effects are often time-dependent. |
| Co-treatment with Unsaturated Fatty Acids | Consider co-treating with an unsaturated fatty acid like oleic acid. | Oleic acid can promote the incorporation of saturated fatty acids into triglycerides and storage in lipid droplets, thereby mitigating lipotoxicity[4][12]. This can be a useful tool to study specific non-toxic effects of 2-FP. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by 2-FP
Given that 2-FP is an analog of palmitic acid and an inhibitor of acyl-CoA synthetase, it is likely to impact several key signaling pathways involved in cellular metabolism and stress responses.
General Experimental Workflow for Studying 2-FP Effects
This workflow outlines the key steps for investigating the impact of 2-FP on your cell line.
We hope this technical support center provides valuable guidance for your research with this compound. For further assistance, please consult the cited literature and consider reaching out to the scientific community through research forums.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. wklab.org [wklab.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 11. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. corning.com [corning.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for 2-Fluoropalmitic Acid Effects on Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoropalmitic acid (2-FPA) in cell proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (2-FPA)?
A1: this compound is an inhibitor of acyl-CoA synthetase.[1][2] This enzyme is crucial for the conversion of long-chain fatty acids into their active acyl-CoA form, which is a key step in lipid metabolism.[1][3] By inhibiting this enzyme, 2-FPA disrupts normal fatty acid metabolism within the cell.
Q2: What is the expected effect of 2-FPA on cancer cell proliferation?
A2: 2-FPA has been shown to suppress the viability and proliferation of cancer cells, particularly in glioblastoma stem cell lines.[2] Inhibition of acyl-CoA synthetase can lead to the induction of apoptosis (programmed cell death).[1][3]
Q3: What is a typical concentration range and treatment duration for 2-FPA experiments?
A3: While specific IC50 values for 2-FPA are not widely published, studies with its parent molecule, palmitic acid, show effects on cell cycle and apoptosis at concentrations around 200 µM with treatment times ranging from 4 to 24 hours. For other fatty acid derivatives, IC50 values in various cancer cell lines have been observed in the range of 10 to 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I prepare and store 2-FPA for cell culture experiments?
A4: As with other fatty acids, 2-FPA is typically dissolved in a solvent like ethanol (B145695) or DMSO to create a stock solution. It is important to note that the stability of fatty acids in cell culture media can be influenced by factors such as the presence of pyruvate (B1213749) and bicarbonate.[4] To ensure consistent results, it is advisable to prepare fresh dilutions of 2-FPA in culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation | 1. Sub-optimal concentration: The concentration of 2-FPA may be too low for the specific cell line being used. 2. Insufficient treatment duration: The incubation time may not be long enough to induce a measurable effect. 3. Cell line resistance: The cell line may be inherently resistant to the effects of 2-FPA. 4. Degradation of 2-FPA: The compound may have degraded in the stock solution or culture medium.[5][6][7] | 1. Perform a dose-response curve: Test a wide range of 2-FPA concentrations (e.g., 1 µM to 200 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Measure cell proliferation at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. 3. Use a sensitive cell line as a positive control: Glioblastoma stem cell lines have been shown to be sensitive to 2-FPA.[2] 4. Prepare fresh stock solutions and media: Avoid repeated freeze-thaw cycles of the stock solution and prepare fresh dilutions in media for each experiment. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers in different wells can lead to variability. 2. Inconsistent drug treatment: Pipetting errors can result in different final concentrations of 2-FPA. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps. 2. Use a calibrated multichannel pipette: This will improve the consistency of drug addition. 3. Proper plate handling: To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS. |
| Unexpected cell morphology or behavior | 1. Off-target effects: 2-FPA may be interacting with other cellular targets besides acyl-CoA synthetase. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be toxic to the cells. | 1. Review literature for known off-target effects of similar compounds: While specific off-target data for 2-FPA is limited, information on other fatty acid analogs may provide clues. 2. Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve 2-FPA to assess its effect on the cells. |
| Discrepancy between different proliferation assays | 1. Different cellular processes being measured: Assays like MTT/XTT measure metabolic activity, while others like EdU incorporation measure DNA synthesis. These processes may be differentially affected by 2-FPA. 2. Assay interference: The compound may directly interact with the assay reagents. | 1. Use multiple assay types: To get a comprehensive understanding of the effect of 2-FPA, use at least two different proliferation assays that measure different cellular parameters (e.g., a metabolic assay and a DNA synthesis assay). 2. Perform an assay interference control: Run the assay in a cell-free system with 2-FPA to check for any direct reaction with the assay components. |
Data Presentation
Table 1: Representative IC50 Values of Fatty Acid Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleoyl-quercetin derivative 1 | HTB-26 | Breast Cancer | 10-50 | [8] |
| Oleoyl-quercetin derivative 1 | PC-3 | Pancreatic Cancer | 10-50 | [8] |
| Oleoyl-quercetin derivative 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [8] |
| Oleoyl-quercetin derivative 2 | HCT116 | Colorectal Cancer | 0.34 | [8] |
| Benzoic Acid | Various | Various | 85.54 - 670.6 µg/ml | [9] |
Note: The IC50 values presented are for compounds structurally related to 2-FPA and should be used as a general reference. The actual IC50 of 2-FPA may vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Cell Proliferation Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
2-FPA Treatment: Prepare serial dilutions of 2-FPA in complete culture medium. Remove the old medium from the cells and add 100 µL of the 2-FPA-containing medium to each well. Include wells with medium alone (blank) and medium with the solvent for 2-FPA (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of 2-FPA for the determined duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold 70% ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizations
Figure 1: Simplified signaling pathway of 2-FPA action.
Figure 2: Troubleshooting workflow for 2-FPA experiments.
References
- 1. Acyl-CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl‐CoA synthetase as a cancer survival factor: its inhibition enhances the efficacy of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Fluoropalmitic Acid and 2-Bromopalmitic Acid as Fatty Acid Oxidation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Fluoropalmitic acid (2-FPA) and 2-Bromopalmitic acid (2-BP) as inhibitors of fatty acid oxidation (FAO). We delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and illustrate their impact on cellular signaling pathways.
Introduction
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The inhibition of FAO has emerged as a therapeutic strategy for various diseases, including metabolic disorders and cancer. This compound and 2-Bromopalmitic acid are two halogenated fatty acid analogs that have been investigated for their effects on cellular metabolism. This guide offers an objective comparison to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Distinct Points of Intervention in Fatty Acid Metabolism
The primary difference between 2-FPA and 2-BP as inhibitors of fatty acid metabolism lies in their enzymatic targets.
2-Bromopalmitic Acid (2-BP): A Direct Inhibitor of Carnitine Palmitoyltransferase 1 (CPT1)
2-BP is a well-established and potent inhibitor of mitochondrial fatty acid oxidation[1]. Its mechanism of action involves its conversion to 2-bromopalmitoyl-CoA, which then directly and irreversibly inhibits Carnitine Palmitoyltransferase 1 (CPT1)[2]. CPT1 is the rate-limiting enzyme in FAO, responsible for the transport of long-chain fatty acids into the mitochondria. By blocking CPT1, 2-BP effectively halts the entry of fatty acids into the mitochondrial matrix for subsequent β-oxidation. However, it is crucial to note that 2-BP is also recognized as a non-selective inhibitor of lipid metabolism and exhibits significant off-target effects, most notably the inhibition of protein S-palmitoylation[2][3]. This promiscuous reactivity can complicate the interpretation of experimental results.
This compound (2-FPA): An Inhibitor of Acyl-CoA Synthetase
In contrast to 2-BP, 2-FPA has been identified as an inhibitor of acyl-CoA synthetase (ACSL)[4]. ACSL is responsible for the activation of fatty acids by converting them to fatty acyl-CoAs. This activation step is essential for their subsequent participation in metabolic pathways, including FAO and lipid synthesis. By inhibiting ACSL, 2-FPA reduces the pool of activated fatty acids available for transport into the mitochondria, thereby indirectly inhibiting FAO[5]. While this mechanism also leads to a reduction in FAO, it is mechanistically distinct from the direct CPT1 inhibition by 2-BP. The inhibitory effect of 2-FPA on ACSL also impacts other pathways that utilize fatty acyl-CoAs, such as the synthesis of glycerolipids[5].
The following diagram illustrates the distinct points of inhibition for 2-FPA and 2-BP in the fatty acid oxidation pathway.
Comparative Data Summary
Direct comparative studies providing IC50 values for FAO inhibition for both compounds are limited. The available information focuses on their distinct mechanisms and broader metabolic effects.
| Feature | This compound (2-FPA) | 2-Bromopalmitic Acid (2-BP) |
| Primary Target | Acyl-CoA Synthetase (ACSL)[4] | Carnitine Palmitoyltransferase 1 (CPT1)[2] |
| Mechanism of FAO Inhibition | Indirect: Reduces the pool of activated fatty acids (fatty acyl-CoAs) available for mitochondrial import.[5] | Direct: Irreversibly inhibits the rate-limiting enzyme for fatty acid transport into mitochondria.[2] |
| Specificity | Also inhibits other pathways requiring fatty acyl-CoAs, such as glycerolipid synthesis.[5] | Known for off-target effects, most notably inhibition of protein S-palmitoylation.[2][3] |
| Reported Cellular Effects | Suppression of viability and stem-like phenotype in glioma stem cells, inhibition of proliferation and invasion of glioma cell lines.[4] | Inhibition of T-cell signaling, suppression of proliferation, invasion, and migration of cancer cells.[6][7] |
Affected Signaling Pathways
The distinct mechanisms of 2-FPA and 2-BP lead to different downstream effects on cellular signaling.
This compound: By inhibiting acyl-CoA synthetase, 2-FPA can impact signaling pathways that are sensitive to the availability of fatty acyl-CoAs or their downstream metabolites. In glioma cells, 2-FPA has been shown to suppress the expression of phospho-ERK, CD133, and SOX-2[4]. The reduction in phospho-ERK suggests an impact on the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
2-Bromopalmitic Acid: The effects of 2-BP on signaling are often attributed to its inhibition of both FAO and protein palmitoylation. By inhibiting FAO, 2-BP can alter the cellular energy status, potentially activating AMPK. Its more pronounced effect on signaling is through the inhibition of S-palmitoylation, a post-translational modification that regulates the localization and function of many signaling proteins. For example, 2-BP has been shown to impair T-cell receptor signaling by blocking the palmitoylation and membrane localization of key signaling molecules like Fyn and Lck[6]. More recently, it has been shown to inhibit the FGF/ERK signaling pathway by hindering the palmitoylation and membrane localization of Ras protein[7].
Experimental Protocols
Here we provide detailed methodologies for assessing the activity of the primary targets of 2-FPA and 2-BP.
Protocol 1: Measurement of Acyl-CoA Synthetase Activity (Target of 2-FPA)
This protocol is adapted from a standard radiometric assay for long-chain fatty acyl-CoA synthetase activity[8].
Materials:
-
Cell lysates
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid) bound to bovine serum albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Organic solvent for extraction (e.g., Dole's reagent: isopropanol/heptane (B126788)/1 M H₂SO₄, 40:10:1)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and the cell lysate.
-
Initiation: Start the reaction by adding the radiolabeled fatty acid-BSA complex. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the organic solvent mixture (Dole's reagent). This also serves to extract the unreacted fatty acids.
-
Phase Separation: Add heptane and water to the mixture and vortex thoroughly. Centrifuge to separate the aqueous and organic phases. The generated radiolabeled fatty acyl-CoA will remain in the lower aqueous phase, while the unreacted fatty acid will be in the upper organic phase.
-
Quantification: Carefully collect the aqueous phase and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of fatty acyl-CoA produced based on the specific activity of the radiolabeled fatty acid.
Workflow for Acyl-CoA Synthetase Activity Assay:
Protocol 2: Measurement of Fatty Acid Oxidation Inhibition (Target of 2-BP)
This protocol measures the rate of radiolabeled CO₂ release from the oxidation of a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells
-
[¹⁴C]Palmitic acid complexed to BSA
-
Cell culture medium (serum-free)
-
2-BP or other inhibitors
-
Perchloric acid (PCA)
-
Whatman filter paper
-
Scintillation vials
-
Scintillation cocktail
-
CO₂ trapping solution (e.g., 1 M NaOH)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with 2-BP or vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).
-
Initiation of FAO: Add [¹⁴C]palmitic acid-BSA complex to the medium and seal the wells with a cap containing a filter paper soaked in CO₂ trapping solution.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for fatty acid oxidation.
-
Termination and CO₂ Trapping: Inject PCA into each well to lyse the cells and stop the metabolic activity. The acidified medium will release the dissolved ¹⁴CO₂ which will be trapped by the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity.
-
Data Analysis: Normalize the ¹⁴CO₂ counts to the amount of protein per well to determine the rate of fatty acid oxidation.
Conclusion
This compound and 2-Bromopalmitic acid are both valuable tools for studying the role of fatty acid metabolism in various biological processes. However, their distinct mechanisms of action necessitate careful consideration when designing and interpreting experiments. 2-BP acts as a direct and potent inhibitor of CPT1, the rate-limiting step of FAO, but its utility can be compromised by its off-target effects on protein palmitoylation. 2-FPA, on the other hand, targets the upstream activation of fatty acids by inhibiting acyl-CoA synthetase, offering a different mode of disrupting fatty acid metabolism. The choice between these two inhibitors will depend on the specific research question and the cellular context being investigated. For studies aiming to specifically dissect the role of mitochondrial fatty acid import, 2-BP may be suitable, with appropriate controls to account for its effects on palmitoylation. For investigating the broader consequences of disrupting fatty acid activation and its impact on multiple downstream pathways, 2-FPA presents a relevant alternative.
References
- 1. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 2-fluoropalmitate, cerulenin and tunicamycin on the palmitoylation and intracellular translocation of myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoropalmitic Acid and Other Fatty Acid Analogs for Researchers
For researchers in cellular metabolism and drug development, the selection of appropriate chemical tools to probe and modulate fatty acid pathways is critical. This guide provides a detailed comparison of 2-Fluoropalmitic acid (2-FPA) with other widely used fatty acid analogs, namely 2-bromopalmitate (2-BP), 5-(tetradecyloxy)-2-furoic acid (TOFA), and etomoxir (B15894). This comparison is based on their mechanisms of action, reported efficacy, and experimental considerations, supported by published data and detailed experimental protocols.
Introduction to Fatty Acid Analogs
Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. The study of their metabolism and signaling pathways has been greatly advanced by the use of fatty acid analogs. These molecules, which mimic the structure of natural fatty acids, can be used to inhibit specific enzymes or processes, thereby elucidating their roles in health and disease. This guide focuses on this compound, a fluorinated analog of palmitic acid, and compares it to other key fatty acid analogs to aid researchers in selecting the most suitable tool for their experimental needs.
Mechanism of Action and Comparative Efficacy
The primary distinction between these fatty acid analogs lies in their specific molecular targets and, consequently, their downstream effects on cellular metabolism.
This compound (2-FPA) is an inhibitor of acyl-CoA synthetase (ACS) .[1] ACS enzymes are responsible for the activation of long-chain fatty acids by converting them into their acyl-CoA derivatives, a crucial step for their subsequent metabolism through beta-oxidation or incorporation into complex lipids. By inhibiting ACS, 2-FPA effectively blocks the entry of fatty acids into these pathways.
2-Bromopalmitate (2-BP) is a more promiscuous inhibitor with multiple reported targets. It is widely known as an inhibitor of protein S-palmitoylation , a reversible post-translational modification that affects protein trafficking, localization, and activity.[2] Additionally, 2-BP has been shown to inhibit carnitine palmitoyltransferase 1 (CPT1) , a key enzyme in fatty acid oxidation, and other enzymes involved in lipid metabolism.[3]
5-(tetradecyloxy)-2-furoic acid (TOFA) primarily targets acetyl-CoA carboxylase (ACC) , the rate-limiting enzyme in de novo fatty acid synthesis.[4][5][6] By inhibiting ACC, TOFA prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of new fatty acids.
Etomoxir is a well-characterized and potent irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1) .[7][8][9] CPT1 facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria, which is the rate-limiting step for fatty acid beta-oxidation. It is important to note that some studies suggest etomoxir may have off-target effects.[9]
The following diagram illustrates the distinct points of intervention for each of these fatty acid analogs in cellular fatty acid metabolism.
Caption: Mechanisms of action for 2-FPA and other fatty acid analogs.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for these analogs under identical experimental conditions are limited. The following table summarizes available quantitative data, but researchers should be cautious when comparing values across different studies due to variations in cell types, assay conditions, and methodologies.
| Compound | Target Enzyme(s) | Reported IC50 / Effective Concentration | Cell Type / System | Reference |
| This compound (2-FPA) | Acyl-CoA Synthetase (ACS) | Suppressed viability at unspecified conc. | Glioma stem cells | [1] |
| 2-Bromopalmitate (2-BP) | Protein Acyltransferases (PATs), CPT1 | ~15 µM (inhibition of GAP43-YFP localization) | Live cells | Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. 2013. |
| TOFA | Acetyl-CoA Carboxylase (ACC) | IC50 of ~5 µg/mL for fatty acid synthesis | Isolated rat adipocytes | Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid. 1984. |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | ~5 µM for maximal FAO inhibition | MCF-7 and T47D cells | Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. 2020. |
Experimental Applications and Considerations
The choice of a fatty acid analog depends on the specific research question. The following workflow can guide the selection process.
Caption: General workflow for fatty acid analog experiments.
When to use this compound (2-FPA):
-
To specifically investigate the role of fatty acid activation by acyl-CoA synthetases.
-
To study the downstream effects of blocking the entry of fatty acids into metabolic and signaling pathways.
-
As a potential therapeutic agent in contexts where ACS activity is upregulated, such as in certain cancers.[1]
When to use 2-Bromopalmitate (2-BP):
-
To broadly inhibit protein S-palmitoylation and study its role in protein function.
-
When a general inhibition of fatty acid metabolism, including both oxidation and acylation, is desired.
-
Researchers should be aware of its pleiotropic effects and use appropriate controls to dissect the specific pathways involved.
When to use TOFA:
-
To specifically inhibit de novo fatty acid synthesis.
-
To study the consequences of depleting newly synthesized fatty acids on cellular processes.
-
To investigate the role of ACC in metabolic diseases and cancer.[5]
When to use Etomoxir:
-
For potent and specific inhibition of mitochondrial fatty acid beta-oxidation.
-
To study the reliance of cells on FAO for energy production and survival.
-
To investigate the metabolic switch between fatty acid and glucose oxidation.
The logical relationship for selecting an appropriate inhibitor based on the target pathway is depicted below.
Caption: Decision tree for selecting a fatty acid analog.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate and compare the effects of fatty acid analogs.
Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)
This assay measures the activity of ACS by detecting the production of acyl-CoA.
Materials:
-
ACS Assay Buffer
-
ACS Substrate (e.g., palmitic acid)
-
Coenzyme A
-
ATP
-
Enzyme Mix, Developer Mix, Converter Mix (from a commercial kit, e.g., Abcam ab273315)
-
Fluorometric Probe
-
Cell or tissue lysate
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold ACS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Reaction Setup: Prepare a reaction mix containing ACS Assay Buffer, ACS Substrate, Coenzyme A, ATP, Enzyme Mix, Developer Mix, and Converter Mix.
-
Standard Curve: Prepare a standard curve using a known concentration of a stable product analog provided in the kit.
-
Assay: Add the sample lysate to the wells of the 96-well plate. Add the reaction mix to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
Calculation: Determine the ACS activity from the rate of fluorescence increase, using the standard curve to convert the fluorescence units to the amount of product formed per unit time.
Fatty Acid Oxidation (FAO) Assay (Radiometric)
This assay measures the rate of beta-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
[1-14C]Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Scintillation vials and cocktail
-
Scintillation counter
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Preparation of Substrate: Prepare a solution of [1-14C]palmitic acid complexed to fatty acid-free BSA in cell culture medium.
-
Treatment: Treat the cells with the fatty acid analog of interest at various concentrations for a predetermined time.
-
Incubation with Substrate: Add the [1-14C]palmitate-BSA solution to the cells and incubate for 1-4 hours at 37°C.
-
Collection of CO2: The oxidation of [1-14C]palmitate releases 14CO2, which can be trapped using a filter paper soaked in a CO2 trapping agent (e.g., NaOH) placed in the well.
-
Measurement: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of 14CO2 produced is proportional to the rate of fatty acid oxidation.
Cell Viability Assay (MTT)
This colorimetric assay is a widely used method to assess cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cell line of interest
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the fatty acid analogs for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Cell Invasion Assay (Transwell)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium with and without serum (or a chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts: Coat the top of the Transwell inserts with a thin layer of basement membrane matrix and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The number of invaded cells is an indicator of the invasive potential of the cells.
Conclusion
This compound and other fatty acid analogs are invaluable tools for dissecting the complexities of fatty acid metabolism and signaling. The choice of a specific analog should be guided by its known mechanism of action and the specific biological question being addressed. 2-FPA offers a targeted approach to inhibit the initial step of fatty acid activation, while 2-BP, TOFA, and etomoxir provide means to investigate protein palmitoylation, de novo fatty acid synthesis, and fatty acid beta-oxidation, respectively. By employing the detailed protocols and comparative information provided in this guide, researchers can design and execute robust experiments to advance our understanding of the critical roles of fatty acids in cellular physiology and disease.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromopalmitate targets retinoic acid receptor alpha and overcomes all-trans retinoic acid resistance of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of 2-Fluoropalmitic Acid as an ACSL Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoropalmitic acid (2-FPA) with other common Acyl-CoA Synthetase Long-chain (ACSL) inhibitors. The information presented is supported by experimental data to validate its performance and utility in research.
Introduction to ACSL and its Inhibition
Acyl-CoA synthetases (ACSLs) are a family of enzymes crucial for cellular fatty acid metabolism. They catalyze the conversion of free long-chain fatty acids into fatty acyl-CoAs, a critical step that primes them for either energy production via β-oxidation or storage and membrane synthesis through incorporation into complex lipids like triglycerides and phospholipids.[1] Given their central role, ACSL inhibitors are valuable tools for studying lipid metabolism and are being investigated as potential therapeutic agents for various diseases, including cancer.[2][3]
This guide focuses on this compound (2-FPA), a palmitic acid analog, and compares its function as an ACSL inhibitor to other well-characterized inhibitors, namely Triacsin C and Rosiglitazone.
Quantitative Comparison of ACSL Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of 2-FPA, Triacsin C, and Rosiglitazone against ACSL enzymes.
| Inhibitor | Target(s) | Inhibition Type | IC50/EC50 | Cell Type/Assay Conditions |
| This compound (2-FPA) | ACSL (general) | Competitive | Reported as high[2] | Not specified |
| Triacsin C | ACSL1, ACSL3, ACSL4[1] | Competitive[1] | IC50: 3.66 µM (Total ACSL activity)[4] | MM.1S human myeloma cells[4] |
| IC50: 4-6 µM (recombinant rat ACSL1 & ACSL4)[4] | Enzymatic activity assay[4] | |||
| EC50: 1.88 µM (average cell viability)[4] | Human multiple myeloma cell lines[4] | |||
| Rosiglitazone | ACSL4[4][5] | Not specified | IC50: 0.5 µM[5] | Not specified[5] |
| IC50: 15.5 µM (Total ACSL activity)[4] | Human smooth muscle cells[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of ACSL inhibitors are provided below.
Fluorescent-Based ACSL Activity Assay
This method measures the conversion of a fluorescent fatty acid analog into its acyl-CoA derivative.
Principle: The assay utilizes a fluorescently labeled fatty acid, such as BODIPY™ FL C16. Once this fatty acid is converted to its CoA ester by ACSL, its solubility properties change, allowing for separation from the unconverted fatty acid and subsequent quantification by fluorescence.
Protocol:
-
Cell Preparation: Plate cells (e.g., MM.1S human myeloma cells) in appropriate culture dishes and grow to the desired confluence.[4]
-
Labeling: Incubate the cells with a fluorescent fatty acid substrate (e.g., 0.5 µM BODIPY™ FL C16) for 2 hours at 37°C.[4]
-
Inhibitor Treatment: Following labeling, treat the cells with various concentrations of the ACSL inhibitor (e.g., 2-FPA, Triacsin C) or vehicle control for a defined period (e.g., 2 hours).[4]
-
Cell Lysis: Harvest and wash the cells to remove excess fluorescent substrate. Lyse the cells in a suitable buffer (e.g., 8.5% Sucrose, 0.5 µM EDTA, 10 mM Tris Buffer pH 8.0, 0.1% Triton X-100).[4]
-
Phase Separation: Add n-heptane to the cell lysate to separate the unconverted fluorescent fatty acid (which partitions into the organic phase) from the fluorescent fatty acyl-CoA (which remains in the aqueous phase).[4]
-
Quantification: Measure the fluorescence of the aqueous phase using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/508 nm for BODIPY™ FL C16).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Radiometric ACSL Activity Assay
This classic method relies on the incorporation of a radiolabeled fatty acid into its acyl-CoA form.
Principle: A radiolabeled fatty acid, such as [1-14C]palmitic acid, is incubated with a source of ACSL enzyme (cell lysate or purified protein). The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified by scintillation counting.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 175 mM Tris, pH 7.4), ATP, CoA, MgCl2, and the radiolabeled fatty acid (e.g., 100 µM [1-14C]palmitic acid).
-
Enzyme Source: Add the enzyme source, which can be cell lysates or purified recombinant ACSL protein.
-
Inhibitor Addition: Include various concentrations of the test inhibitor (e.g., 2-FPA) or a known inhibitor like Triacsin C for comparison.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding Dole's solution (isopropanol:heptane (B126788):H2SO4). Perform sequential washes with heptane and water to separate the aqueous phase containing the radiolabeled acyl-CoA.
-
Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of acyl-CoA formation and plot it against the inhibitor concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ACSL in fatty acid metabolism and a typical experimental workflow for evaluating ACSL inhibitors.
Caption: Role of ACSL in directing fatty acid metabolism.
Caption: Workflow for validating an ACSL inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone-d3 - Applications - CAT N°: 22562 [bertin-bioreagent.com]
A Comparative Guide to Isotopic Tracing of Fatty Acid Metabolism: 13C-Palmitate vs. 2-Fluoropalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key isotopic tracers used in the study of fatty acid metabolism: stable isotope-labeled 13C-palmitate and the radioisotope-labeled analog, 2-Fluoropalmitic Acid (often used in its 18F-labeled form for Positron Emission Tomography). Understanding the distinct advantages and limitations of each tracer is crucial for designing robust experiments to investigate fatty acid uptake, oxidation, and storage in various physiological and pathological contexts.
At a Glance: Key Differences and Applications
| Feature | 13C-Palmitate | This compound (18F-labeled) |
| Tracer Type | Stable Isotope | Radioisotope (Positron Emitter) |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS/MS) | Positron Emission Tomography (PET) |
| Primary Application | Metabolic Flux Analysis, Whole-body & Tissue-specific Fatty Acid Kinetics | In vivo Imaging of Fatty Acid Uptake and Metabolism |
| Measurement | Quantitative measurement of tracer incorporation into various metabolite pools | Semi-quantitative and quantitative imaging of tracer accumulation in tissues |
| Spatial Resolution | Low (requires tissue harvesting for specific localization) | High (provides 3D images of tracer distribution) |
| Temporal Resolution | Can be high with frequent sampling | Dynamic imaging allows for kinetic modeling |
| Key Advantage | Provides detailed information on metabolic pathways and flux rates.[1] | Non-invasive, whole-body imaging in real-time.[2][3] |
| Key Limitation | Invasive (requires blood/tissue samples) | Does not provide detailed metabolic fate information beyond initial uptake and trapping. |
In-Depth Comparison
Mechanism of Action and Metabolic Fate
13C-Palmitate: As a stable isotope-labeled version of the naturally occurring saturated fatty acid, 13C-palmitate is metabolized identically to its unlabeled counterpart.[4] This allows for the precise tracing of its path through various metabolic pathways, including activation to palmitoyl-CoA, transport into mitochondria, β-oxidation, and incorporation into complex lipids like triglycerides and phospholipids.[1][5] By measuring the enrichment of 13C in downstream metabolites, researchers can quantify the rates of these metabolic processes, a technique known as metabolic flux analysis.[1]
This compound: this compound is a fatty acid analog where a hydrogen atom on the second carbon is replaced by a fluorine atom. This modification alters its metabolism. It is recognized by acyl-CoA synthetases and converted to 2-fluoro-palmitoyl-CoA.[6][7][8] However, the fluorine substitution at the α-carbon can inhibit further metabolism, including β-oxidation. When labeled with the positron-emitting isotope 18F, it becomes a tracer for Positron Emission Tomography (PET). The principle behind its use in PET imaging is "metabolic trapping." After uptake into cells and conversion to its CoA derivative, the tracer is trapped, and its accumulation can be visualized and quantified as a measure of fatty acid uptake.
Experimental Protocols
Protocol 1: In Vivo Metabolic Flux Analysis with 13C-Palmitate Infusion in Humans
This protocol is adapted from studies measuring systemic and tissue-specific fatty acid kinetics.[9][10]
1. Subject Preparation:
- Subjects fast overnight for at least 12 hours.
- Two intravenous catheters are inserted: one for tracer infusion and one in the contralateral arm for blood sampling. For arterialized venous blood, the sampling hand can be heated.[9]
2. Tracer Preparation and Infusion:
- [U-13C]palmitate is bound to human albumin to create a physiological infusion solution.
- A continuous intravenous infusion of [U-13C]palmitate is administered at a low rate (e.g., 0.5 nmol·kg⁻¹·min⁻¹ at rest).[10]
- To reach isotopic steady-state more quickly, a priming dose of NaH13CO3 may be given.[4]
3. Sample Collection:
- Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 10-15 minutes) during the infusion to confirm isotopic steady state.
- Breath samples can also be collected to measure 13CO2 excretion for fatty acid oxidation rate calculations.
4. Sample Analysis (GC-MS):
- Plasma is separated from blood samples.
- Free fatty acids are extracted from the plasma.
- Fatty acids are derivatized to their methyl esters (e.g., using diazomethane) or other suitable derivatives for gas chromatography.[11]
- The 13C-enrichment of plasma palmitate is determined by gas chromatography-mass spectrometry (GC-MS) by monitoring the relevant mass-to-charge ratios.[11][12]
5. Data Analysis:
- Palmitate flux (Rate of Appearance, Ra) is calculated using steady-state isotope dilution equations.[11]
- The rate of fatty acid oxidation can be calculated from the enrichment of 13CO2 in expired air.
Protocol 2: Myocardial Fatty Acid Uptake Imaging with 18F-labeled Fatty Acid Analog (e.g., 18F-FTHA) PET/CT
This protocol is based on clinical studies using 18F-labeled fatty acid analogs for myocardial imaging.[2][3][13][14]
1. Patient Preparation:
- Patients fast for at least 6 hours to enhance myocardial fatty acid uptake.[15]
- Blood glucose levels are checked before tracer injection.
2. Radiotracer Administration:
- A bolus of the 18F-labeled fatty acid analog (e.g., 18F-FTHA) is injected intravenously. The injected activity is typically in the range of 185-370 MBq (5-10 mCi).
3. PET/CT Image Acquisition:
- Dynamic PET imaging of the chest is initiated immediately after tracer injection for a duration of 30-60 minutes. This allows for the generation of time-activity curves.
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
4. Image Analysis:
- Regions of interest (ROIs) are drawn over the myocardium (and other relevant tissues like the blood pool) on the reconstructed PET images.
- Time-activity curves are generated from the dynamic imaging data.
- The fractional uptake rate (Ki) of the tracer in the myocardium is calculated using kinetic modeling (e.g., Patlak analysis), which reflects the rate of fatty acid uptake.[2][3][13][14]
- The myocardial fatty acid utilization rate can then be estimated by multiplying the Ki by the plasma concentration of free fatty acids.[2][3][14]
Visualizing the Pathways and Workflows
Fatty Acid Metabolism and Tracer Interrogation Points
References
- 1. Quantitative acylcarnitine profiling in fibroblasts using [U-13C] palmitic acid: an improved tool for the diagnosis of fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. xcessbio.com [xcessbio.com]
- 7. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-FPA Effects with Genetic Knockdown of ACSL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 2-Fluoropalmitic Acid (2-FPA), a chemical inhibitor of Acyl-CoA Synthetase Long-chain (ACSL) enzymes, and the genetic knockdown of ACSL isoforms. The objective is to offer a clear, data-driven cross-validation of these two methodologies for studying the role of ACSL in cellular metabolism and disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of 2-FPA and ACSL genetic knockdown on key cellular processes. Data has been compiled from various studies to facilitate a comparative analysis.
Table 1: Effects on Cell Viability and Apoptosis
| Intervention | Cell Line | Parameter | Effect | Citation |
| This compound (2-FPA) | Glioma Stem Cells (GSCs) | Viability | Suppressed | [1] |
| This compound (2-FPA) | Glioma Cell Lines | Proliferation & Invasion | Inhibited | [1] |
| ACSL1 Knockdown | Prostate Cancer Cells (22Rv1, PC-3, DU145) | Mitochondrial Respiration | Inhibited | |
| ACSL4 Knockdown | MDA-MB-231 (Breast Cancer) | Mitochondrial Metabolism | Altered | |
| ACSL Knockdown (General) | Multiple Myeloma Cells | Apoptosis | Induced |
Table 2: Effects on Fatty Acid Metabolism and Mitochondrial Respiration
| Intervention | Cell Line/System | Parameter | Effect | Citation |
| This compound (2-FPA) | - | Fatty Acid Elongation & Desaturation | Altered | [2] |
| This compound (2-FPA) | Macrophages | Inflammatory Response | Regulated | [3] |
| ACSL1 Knockdown | Mouse Skeletal Muscle | Fatty Acid Oxidation | Reduced by 72-90% | [4] |
| ACSL1 Knockdown | Mouse Skeletal Muscle | Total Acyl-CoA Synthetase Activity | Reduced by ~90% | [4] |
| ACSL4 Knockdown | Adipocytes (in vivo) | Oxygen Consumption Rate (Adipocytes) | Increased | [5] |
| ACSL4 Knockdown | Colorectal Cancer Cells (MC38) | Tumor Progression | Inhibited in immunocompetent mice | |
| ACSL5 Knockdown | Rat Primary Hepatocytes | Lipid Droplet Formation & TAG Content | Decreased | [6] |
| ACSL6 Knockdown | Rat Primary Myotubes | Lipid Accumulation | Decreased | [7] |
| ACSL6 Knockdown | Rat Primary Myotubes | Mitochondrial Oxidative Capacity | Increased | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Protocol 1: this compound (2-FPA) Treatment of Cultured Cells
This protocol is a general guideline for treating adherent cancer cell lines with 2-FPA.
Materials:
-
This compound (2-FPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Adherent cancer cell line of interest
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will result in 50-70% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of 2-FPA Stock Solution: Dissolve 2-FPA in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the 2-FPA stock solution and dilute it in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Prepare a vehicle control containing the same final concentration of DMSO as the highest 2-FPA concentration used.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of 2-FPA or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: After the incubation period, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), or metabolic assays.
Protocol 2: Lentiviral shRNA-Mediated Knockdown of ACSL4
This protocol provides a detailed procedure for the stable knockdown of the ACSL4 gene in a cell line like HeLa, using a lentiviral shRNA system.
Materials:
-
WB-Validated ACSL4 shRNA lentiviral particles
-
Non-Target shRNA lentiviral particles (control)
-
HeLa cells (or other target cell line)
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Polybrene stock solution (e.g., 8 mg/mL)
-
35 mm and 60 mm tissue culture dishes
Procedure:
-
Day 1: Cell Seeding:
-
Plate 0.5 million HeLa cells in a 35 mm dish with 2 mL of complete growth medium.
-
Incubate overnight to allow cells to reach 50-60% confluency.[8]
-
-
Day 2: Transduction:
-
Thaw the ACSL4 and non-target shRNA lentiviral particles at room temperature.
-
Remove 1 mL of the medium from the cells.
-
Add 1 mL of the lentiviral particles to the cells.
-
Add Polybrene to a final concentration of 5-8 µg/mL to enhance transduction efficiency.[8][9]
-
Gently swirl the dish and incubate overnight.
-
-
Day 3: Second Transduction (Optional but recommended for higher efficiency):
-
Add another 1 mL of fresh lentiviral particles and Polybrene to the dish.[8]
-
-
Day 4: Expansion:
-
If cells are nearing confluency, trypsinize and transfer them to a larger 60 mm dish with fresh complete medium.
-
-
Day 5 onwards: Selection:
-
Add puromycin to the culture medium at a concentration predetermined by a titration (kill curve) experiment for your specific cell line (typically 2-10 µg/mL).[10]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection until puromycin-resistant colonies are visible and non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Pick several resistant colonies and expand them individually.
-
Validate the knockdown of ACSL4 at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[8]
-
Protocol 3: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the general procedure for performing a Cell Mito Stress Test using a Seahorse XF Analyzer to assess mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Day 1: Cell Seeding:
-
Seed cells into the Seahorse XF Cell Culture Microplate at an optimized density for your cell type to achieve a confluent monolayer on the day of the assay.
-
Include background correction wells with medium but no cells.
-
-
Day 1: Hydrate the Sensor Cartridge:
-
Add 200 µL (for 96-well) or 1 mL (for 24-well) of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.[11]
-
-
Day 2: Assay Preparation:
-
Wash the cells with pre-warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.
-
Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit by diluting them to the desired working concentrations in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Day 2: Seahorse XF Analyzer Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol, which will measure basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase (Complex V), and the resulting OCR is attributed to proton leak.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.[12]
-
-
-
Data Analysis:
-
The Seahorse software calculates OCR values in real-time.
-
Normalize the data to cell number or protein concentration.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Fatty Acid Metabolism and ACSL's Role
Caption: Fatty acid activation by ACSL is a critical step for both β-oxidation and lipid synthesis.
Experimental Workflow for Comparing 2-FPA and ACSL Knockdown
Caption: A workflow for the comparative analysis of 2-FPA and ACSL knockdown effects.
ACSL4's Role in Ferroptosis
Caption: ACSL4 plays a crucial role in sensitizing cells to ferroptosis by enriching membranes with PUFAs.
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen consumption rate assay [bio-protocol.org]
- 3. ACSL1 is a key regulator of inflammatory and macrophage foaming induced by short-term palmitate exposure or acute high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long‐chain acyl‐CoA synthetase 6 regulates lipid synthesis and mitochondrial oxidative capacity in human and rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genuinbiotech.com [genuinbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Comparative Analysis of 2-Fluoropalmitic Acid and Standard Anti-Glioma Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging anti-glioma agent, 2-Fluoropalmitic acid (2-FPA), with established therapeutic agents: temozolomide, bevacizumab, lomustine, and carmustine. The objective is to present a clear overview of their efficacy, mechanisms of action, and the experimental basis for these findings to inform future research and drug development in neuro-oncology.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with current therapies offering limited efficacy. This compound has been identified as a promising preclinical candidate that demonstrates significant anti-glioma activity in vitro. It has been shown to suppress the viability, proliferation, and invasion of glioma cells and glioma stem cells (GSCs).[1][2] A key advantage of 2-FPA is its synergistic effect when combined with the standard-of-care chemotherapy, temozolomide.[1][2] However, a critical gap in the current research is the lack of in vivo data for 2-FPA, which is essential for validating its therapeutic potential.[1][2] This guide synthesizes the available preclinical data for 2-FPA and contrasts it with the established clinical efficacy of standard anti-glioma agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Temozolomide Against Glioma Cell Lines
| Agent | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | A172, U251, U87 | Proliferation | Inhibition at 20 µM after 96h | Significant reduction | [3] |
| A172, U251, U87 | Invasion | % Reduction at 8 µM | 71.2% (A172), 67.4% (U251), 65.8% (U87) | [4] | |
| Temozolomide | U87 | Viability | IC50 (72h) | Median: 230.0 µM (IQR: 34.1–650.0 µM) | [5] |
| U251 | Viability | IC50 (72h) | Median: 176.5 µM (IQR: 30.0–470.0 µM) | [5] | |
| T98G | Viability | IC50 (72h) | Median: 438.3 µM (IQR: 232.4–649.5 µM) | [5] |
Note: Direct comparative in vitro studies between 2-FPA and other agents are limited. The data presented is from separate studies and should be interpreted with caution.
Table 2: Clinical Efficacy of Standard Anti-Glioma Agents in Glioblastoma
| Agent | Population | Endpoint | Result | Citation |
| Temozolomide | Newly Diagnosed GBM | Median Overall Survival | 14.6 months (with radiation) vs. 12.1 months (radiation alone) | [5] |
| Bevacizumab | Recurrent GBM | 6-month Progression-Free Survival | 42.6% (monotherapy) | |
| Lomustine | Recurrent GBM | Objective Response Rate | ~5-15% | [6] |
| Carmustine (Wafer) | Newly Diagnosed Malignant Glioma | Median Overall Survival | 13.5 months |
Note: The efficacy of these agents can vary significantly based on patient-specific factors such as MGMT promoter methylation status.
Mechanism of Action
This compound
2-FPA is an inhibitor of acyl-CoA synthetase.[1][2] Its anti-glioma effects are mediated through the suppression of key signaling pathways and cellular processes:
-
Inhibition of ERK Signaling: 2-FPA suppresses the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a critical component of the MAPK pathway that promotes glioma cell proliferation, migration, and invasion.[1][3][7][8]
-
Downregulation of Stemness Markers: It reduces the expression of glioma stem cell markers CD133 and SOX-2, suggesting an impact on the self-renewal capacity of GSCs.[1][3]
-
Reduction of Invasion: 2-FPA decreases the activity of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cell invasion.[1][4]
-
Epigenetic Modification: It has been shown to increase the methylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, which could potentially enhance sensitivity to alkylating agents like temozolomide.[1]
Standard Anti-Glioma Agents
-
Temozolomide: An oral alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine.[5] This leads to DNA damage and triggers apoptosis in cancer cells.
-
Bevacizumab: A humanized monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). By inhibiting VEGF, it prevents angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Lomustine and Carmustine: These are nitrosourea (B86855) compounds that act as alkylating agents. They cross the blood-brain barrier and induce cytotoxicity by cross-linking DNA and RNA, thereby interfering with their synthesis and function.[6]
Signaling Pathways and Experimental Workflows
References
- 1. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of MEK-ERK signaling mediated adhesion of glioma cells to extra-cellular matrix: Possible implication on migration and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for 2-Fluoropalmitic Acid Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Fluoropalmitic acid (2-FPA) with alternative methods for studying protein acylation and fatty acid metabolism. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design of robust and well-controlled experiments.
This compound (2-FPA) is a synthetic fatty acid analog used in research to investigate the roles of protein palmitoylation and fatty acid metabolism in various cellular processes. Its utility as a research tool is underscored by the importance of designing appropriate control experiments to ensure the validity and specificity of the findings. This guide outlines key control experiments, compares 2-FPA to common alternatives, and provides detailed protocols and pathway diagrams to facilitate rigorous experimental design.
Comparison of 2-FPA with Alternative Probes and Inhibitors
The selection of an appropriate probe or inhibitor is critical for accurately dissecting the role of protein palmitoylation. Below is a comparison of 2-FPA with other commonly used compounds.
| Feature | This compound (2-FPA) | 2-Bromopalmitate (2-BP) | 17-Octadecynoic Acid (17-ODYA) |
| Mechanism of Action | Acyl-CoA synthetase inhibitor; metabolic incorporation into proteins. | General inhibitor of protein S-palmitoylation; promiscuous reactivity with multiple enzymes.[1][2] | Bioorthogonal alkyne-containing fatty acid analog for metabolic labeling and click chemistry.[3] |
| Primary Use | Studying the effects of inhibiting fatty acid activation and protein acylation. | General inhibition of protein palmitoylation.[4] | Direct detection, enrichment, and identification of palmitoylated proteins.[3][5] |
| Specificity | Inhibits acyl-CoA synthetases, affecting downstream fatty acid metabolism and acylation. | Non-selective, targets multiple membrane-associated enzymes and transporters.[1][2] | Incorporated by endogenous palmitoylation machinery; detection is highly specific via click chemistry.[3] |
| Detection Method | Indirect (e.g., assessing downstream functional effects, or using radiolabeled 2-FPA). | Indirect (e.g., assessing inhibition of palmitoylation of a target protein). | Direct detection via conjugation to azide-linked reporters (e.g., fluorophores, biotin).[3] |
| Known Off-Target Effects | Moderate inhibition of viral replication.[6] | Depletes lipid droplets, potent antiviral effects beyond palmitoylation inhibition.[6] | Minimal, as the alkyne handle is bioorthogonal. |
| Advantages | Can be used to study the overall effects of blocking fatty acid activation. | Potent and widely used inhibitor of palmitoylation. | Enables sensitive and specific detection and identification of acylated proteins; suitable for pulse-chase studies.[3][7] |
| Disadvantages | Effects are not specific to palmitoylation; less direct than metabolic labeling with clickable probes. | Promiscuous inhibitor with significant off-target effects.[1][2] | Requires specific reagents and protocols for click chemistry. |
Key Control Experiments for 2-FPA Studies
To ensure that the observed effects of 2-FPA are due to its intended mechanism of action, a series of control experiments are essential.
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most fundamental control to ensure that the solvent used to dissolve 2-FPA does not have an effect on the experimental system.
-
Palmitic Acid (PA) Treatment: As the natural counterpart, palmitic acid should be used as a control to distinguish the effects of the fluorine modification from the general effects of fatty acid supplementation.[8]
-
Non-metabolizable Fatty Acid Analog: A fatty acid analog that cannot be activated by acyl-CoA synthetases can help to confirm that the effects of 2-FPA are dependent on its metabolic activation.
Positive Controls & Validation:
-
Hydroxylamine (B1172632) (NH₂OH) Treatment: This chemical treatment cleaves thioester bonds, which are characteristic of S-palmitoylation.[9][10] A reduction in the signal of interest after hydroxylamine treatment supports that the modification is indeed S-palmitoylation.
-
Acyl-Biotin Exchange (ABE): This chemical method can be used to specifically label and detect S-acylated proteins, providing an independent validation of palmitoylation status.[11]
-
Known Palmitoylation Inhibitors: Comparing the effects of 2-FPA with other known inhibitors, such as 2-bromopalmitate (2-BP) or cerulenin, can provide insights into the specificity of its action.[6] However, it is important to be aware of the off-target effects of these inhibitors.[1][2][6]
Experimental Protocols
Protocol 1: Metabolic Labeling and Analysis of Protein Palmitoylation using 2-FPA
Objective: To assess the effect of 2-FPA on the palmitoylation of a target protein.
Materials:
-
Cells of interest
-
This compound (2-FPA)
-
Palmitic acid (PA)
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the protein of interest
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and western blotting reagents
-
Hydroxylamine (NH₂OH) solution (1M, pH 7.4)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with 2-FPA (e.g., 10-100 µM), PA (as a control), or vehicle for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate and then immunoprecipitate the protein of interest using a specific antibody and protein A/G beads.
-
Hydroxylamine Treatment (Control): Resuspend a portion of the immunoprecipitated beads in a buffer with or without 1M NH₂OH and incubate at room temperature for 1 hour to cleave thioester bonds.
-
Western Blot Analysis: Elute the proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with an antibody that recognizes the palmitoylated form of the protein (if available) or assess changes in protein localization or function that are dependent on palmitoylation.
Protocol 2: Comparison of 2-FPA with a Clickable Fatty Acid Analog (17-ODYA)
Objective: To compare the effects of 2-FPA on protein acylation with the direct labeling achieved using 17-ODYA.
Materials:
-
Cells of interest
-
This compound (2-FPA)
-
17-Octadecynoic acid (17-ODYA)
-
Click chemistry reagents (e.g., azide-fluorophore or azide-biotin, copper(I) catalyst, ligand)
-
Lysis buffer
-
SDS-PAGE gels and fluorescence scanner or western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with 2-FPA, 17-ODYA (e.g., 25-50 µM), or vehicle for the desired time.
-
Cell Lysis: Lyse the cells in a buffer compatible with click chemistry.
-
Click Reaction (for 17-ODYA samples): Perform the click chemistry reaction by adding the azide-reporter, copper catalyst, and ligand to the lysate. Incubate as recommended by the manufacturer.
-
Analysis:
-
For 17-ODYA samples: Analyze the labeled proteins by in-gel fluorescence scanning or by western blot after conjugation to biotin (B1667282) and probing with streptavidin-HRP.
-
For 2-FPA samples: Analyze the effects on the protein of interest as described in Protocol 1.
-
-
Comparison: Compare the pattern and intensity of protein labeling in the 17-ODYA treated cells with the functional or localization changes observed in the 2-FPA treated cells.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Evaluating 2-FPA
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromopalmitate depletes lipid droplets to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary oleic and palmitic acid exert similar effects on plasma lipids and lipoprotein metabolism in hamsters fed purified diets with low cholesterol but different quantities of fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine is the major residue for ADP-ribosylation upon DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation is required for efficient Fas cell death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of 2-Fluoropalmitic Acid and Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of 2-Fluoropalmitic acid (2-FPA) and its naturally occurring counterpart, palmitic acid (PA). The information presented is curated from preclinical research and is intended to inform further investigation and drug development efforts.
Introduction
Palmitic acid (PA) is the most abundant saturated fatty acid in the human body, serving as a primary energy source and a key component of cellular membranes.[1] Its metabolism, primarily through mitochondrial β-oxidation, is fundamental to cellular energy homeostasis. However, excessive levels of PA are associated with lipotoxicity, insulin (B600854) resistance, and the activation of inflammatory signaling pathways.[2][3]
This compound (2-FPA) is a synthetic analog of palmitic acid where a fluorine atom replaces a hydrogen atom at the α-carbon position. This modification significantly alters its metabolic fate and biological activity. 2-FPA is recognized as an inhibitor of long-chain acyl-CoA synthetase, a critical enzyme for the activation of fatty acids before their metabolism. This inhibitory action positions 2-FPA as a tool for studying fatty acid metabolism and as a potential therapeutic agent.
This guide will delve into the distinct metabolic consequences of 2-FPA and PA, presenting available quantitative data, detailing experimental methodologies, and visualizing the involved pathways.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following table summarizes the key metabolic effects of 2-FPA and PA based on available in vitro data. It is important to note that direct comparative studies for all parameters are limited; therefore, some data for 2-FPA is inferred from studies on similar 2-halogenated fatty acids.
| Metabolic Parameter | Palmitic Acid (PA) | This compound (2-FPA) | References |
| Fatty Acid β-Oxidation | Substrate for and stimulator of β-oxidation at physiological concentrations. At high concentrations, can inhibit its own oxidation. | Potent inhibitor of mitochondrial fatty acid oxidation. | [4][5][6] |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | Increases basal and maximal respiration as a fuel source. High levels can lead to mitochondrial dysfunction and decreased respiration. | Decreases ATP-linked oxygen consumption and maximal respiration. Induces mitochondrial uncoupling. | [7][8] |
| Glycolysis (Extracellular Acidification Rate - ECAR) | Complex effects: can inhibit glycolysis by providing an alternative fuel source, but can also induce an early increase in glycolytic flux under lipotoxic conditions. | Likely increases glycolytic flux as a compensatory mechanism for inhibited mitochondrial respiration. | [9][10][11][12] |
| Acyl-CoA Synthetase Activity | Substrate for acyl-CoA synthetase, leading to its activation and subsequent metabolism. | Inhibitor of long-chain acyl-CoA synthetase. | |
| Cell Viability | High concentrations can induce apoptosis through lipotoxicity. | Suppresses viability in cancer cells. | |
| Key Signaling Pathways | Activates pro-inflammatory (TLR4, NF-κB) and stress-related pathways (JNK); can inhibit insulin signaling (PI3K/Akt). | Suppresses pro-growth signaling (phospho-ERK). | [2][3][13][14] |
Experimental Protocols
Measurement of Fatty Acid β-Oxidation using Radiolabeled Substrates
This protocol is designed to quantify the rate of fatty acid β-oxidation in cultured cells treated with either PA or 2-FPA.
Materials:
-
Cell culture medium
-
Bovine serum albumin (BSA), fatty acid-free
-
Palmitic acid
-
This compound
-
[1-¹⁴C]Palmitic acid
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Preparation of Fatty Acid Solutions: Prepare stock solutions of PA and 2-FPA complexed to BSA. A stock solution of [1-¹⁴C]palmitic acid is also prepared.
-
Treatment: Treat cells with either PA or 2-FPA at the desired concentrations for a specified time. A vehicle control (BSA alone) should be included.
-
β-Oxidation Assay:
-
To each well, add the assay medium containing a known concentration of the respective fatty acid (PA or 2-FPA) and a tracer amount of [1-¹⁴C]palmitic acid.
-
Incubate for a defined period (e.g., 2 hours).
-
Stop the reaction by adding perchloric acid.
-
Collect the supernatant, which contains the acid-soluble metabolic products of [1-¹⁴C]palmitic acid oxidation (acetyl-CoA).
-
-
Quantification:
-
Add the supernatant to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The rate of β-oxidation is calculated based on the amount of ¹⁴C-labeled acid-soluble metabolites produced per unit of time and normalized to protein content.[15]
-
Analysis of Cellular Respiration and Glycolysis using Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)
This protocol measures real-time changes in mitochondrial respiration and glycolysis in response to PA and 2-FPA.
Materials:
-
Seahorse XF Analyzer and associated consumables (cell culture plates, sensor cartridges)
-
Seahorse XF assay medium
-
Palmitic acid-BSA conjugate
-
This compound-BSA conjugate
-
Mitochondrial stress test compounds: oligomycin (B223565), FCCP, rotenone/antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
Cell Treatment:
-
On the day of the assay, replace the growth medium with Seahorse XF assay medium supplemented with either PA-BSA or 2-FPA-BSA at the desired concentrations. A BSA vehicle control is also included.
-
Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse Assay:
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors) will allow for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][16][17][18][19]
-
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of PA and 2-FPA on mitochondrial respiration and glycolysis, respectively.
Mandatory Visualization
Conclusion
This compound and palmitic acid exhibit starkly contrasting effects on cellular metabolism. While palmitic acid is a key substrate for energy production, its excess can be detrimental. Conversely, 2-FPA acts as a metabolic inhibitor, primarily by targeting fatty acid activation and mitochondrial respiration. This inhibitory profile makes 2-FPA a valuable research tool for elucidating the roles of fatty acid metabolism in various physiological and pathological states. Furthermore, its ability to suppress pro-growth signaling pathways suggests potential therapeutic applications that warrant further investigation. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to further delineate the metabolic and signaling consequences of these two fatty acids.
References
- 1. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atlas of metabolism reveals palmitic acid results in mitochondrial dysfunction and cell apoptosis by inhibiting fatty acid β-oxidation in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Increased glycolysis is an early consequence of palmitate lipotoxicity mediated by redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 13. Palmitic acid dysregulates the Hippo-YAP pathway and inhibits angiogenesis by inducing mitochondrial damage and activating the cytosolic DNA sensor cGAS-STING-IRF3 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 17. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Inhibition of Sphingosine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibition of sphingosine (B13886) biosynthesis by a novel compound, henceforth referred to as Compound X (e.g., 2-FPA) . The performance of Compound X is objectively compared with established inhibitors, Myriocin and L-cycloserine, supported by established experimental data and detailed protocols.
Introduction to Sphingolipid Biosynthesis and its Inhibition
Sphingolipids are a class of lipids that are integral to cell membrane structure and play crucial roles in signal transduction.[1][2][3][4][5] The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA.[3][4][5][6][7][8] This first step is the rate-limiting step in the pathway, making SPT a key target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[2][9] Inhibition of SPT leads to a reduction in downstream sphingolipid metabolites, thereby altering cellular processes.[2]
This guide focuses on the validation of Compound X (e.g., 2-FPA) as an inhibitor of sphingosine biosynthesis and compares its potential efficacy and specificity against well-characterized inhibitors:
-
Myriocin (ISP-1): A potent and specific non-competitive inhibitor of SPT.[10][11]
-
L-cycloserine: A competitive inhibitor of SPT.[10]
Comparative Performance of Sphingosine Biosynthesis Inhibitors
The following table summarizes the key performance indicators for SPT inhibitors. Data for Compound X is presented with placeholder values and should be replaced with experimental findings.
| Parameter | Compound X (e.g., 2-FPA) | Myriocin | L-cycloserine | Reference |
| Target Enzyme | Serine Palmitoyltransferase (SPT) | Serine Palmitoyltransferase (SPT) | Serine Palmitoyltransferase (SPT) | [10][11] |
| Mechanism of Action | [To be determined] | Non-competitive inhibitor | Competitive inhibitor | [10] |
| Potency (IC50) | [To be determined] | High (nM range) | Moderate (µM to mM range) | [10] |
| Specificity | [To be determined] | High for SPT | Can have off-target effects | [10] |
| Effect on de novo Sphingolipid Synthesis | [To be determined] | ~95% inhibition at 10 µM | Significant inhibition, but cytotoxicity can be a confounding factor | [10] |
| Cytotoxicity Rescue by Sphingosine | [To be determined] | Substantially rescued | Hardly rescued | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable rigorous validation of Compound X.
Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is adapted from established methods to measure SPT activity in cell lysates.[6][7][8][12]
Objective: To determine the direct inhibitory effect of Compound X on SPT enzyme activity.
Materials:
-
Cell lysate (e.g., from CHO cells or other relevant cell lines)
-
Assay buffer: 50 mM HEPES (pH 8.0), 5 mM DTT, 20 µM Pyridoxal 5'-phosphate
-
Substrate mix: 5 mM Palmitoyl-CoA, 200 mM L-serine
-
Radiolabeled substrate: L-[³H]serine or [¹⁴C]L-serine
-
Inhibitors: Compound X, Myriocin, L-cycloserine at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
In a microcentrifuge tube, pre-incubate the cell lysate with the inhibitor (Compound X, Myriocin, or L-cycloserine) or vehicle control in the assay buffer for 30 minutes on ice.
-
Initiate the enzymatic reaction by adding the substrate mix containing the radiolabeled L-serine.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding ammonium (B1175870) hydroxide.
-
Extract the lipids using a chloroform/methanol solvent system.
-
Separate the lipid phase and evaporate the solvent.
-
Resuspend the lipid extract and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the SPT activity as the amount of radiolabeled product formed per unit of time and protein concentration.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Quantification of Cellular Sphingolipids by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of sphingolipids from cultured cells treated with inhibitors.[13][14][15][16]
Objective: To assess the impact of Compound X on the cellular levels of key sphingolipids, such as sphinganine, sphingosine, and ceramide.
Materials:
-
Cultured cells treated with Compound X, Myriocin, L-cycloserine, or vehicle control
-
Internal standards (e.g., C17-sphinganine, C17-sphingosine, C17-ceramide)
-
Lipid extraction solvents: Isopropanol, ethyl acetate, water
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with the inhibitors for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Add the internal standards to the cell pellet.
-
Perform lipid extraction using a suitable solvent system (e.g., isopropanol/ethyl acetate/water).
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system.
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of sphingolipids.
-
Quantify the endogenous sphingolipid levels by comparing their peak areas to those of the internal standards.
Visualizations
Signaling Pathway
Caption: De novo sphingolipid biosynthesis pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for validating a novel sphingosine biosynthesis inhibitor.
References
- 1. Sphingosine - Wikipedia [en.wikipedia.org]
- 2. What are SPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sphingolipid - Wikipedia [en.wikipedia.org]
- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. An improved method to determine serine palmitoyltransferase activity [periodicos.capes.gov.br]
- 9. What are SPTLC1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
A Comparative Analysis of Fluorinated Fatty Acids in Research: Properties, Bioactivity, and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated fatty acids (FFAs) and their non-fluorinated counterparts. By presenting key physicochemical properties, biological activities, and detailed experimental protocols, this document serves as a valuable resource for understanding the unique characteristics of FFAs and their applications in various research fields.
The strategic incorporation of fluorine into fatty acid structures can dramatically alter their physical, chemical, and biological properties. These modifications, including increased stability and altered lipophilicity, have led to the growing interest in FFAs for applications ranging from materials science to drug development and metabolic research. This guide offers a comprehensive comparative analysis, supported by experimental data, to elucidate the key differences between fluorinated and non-fluorinated fatty acids.
Physicochemical and Toxicological Properties: A Comparative Overview
The introduction of fluorine atoms into a fatty acid backbone can significantly impact its fundamental properties. The following table summarizes the key physicochemical and toxicological data for stearic acid, a common saturated fatty acid, and its ω-fluorinated analog, ω-fluorostearic acid.
| Property | Stearic Acid (Octadecanoic Acid) | ω-Fluorostearic Acid (18-Fluorooctadecanoic Acid) | Key Differences and Implications |
| Molecular Formula | C₁₈H₃₆O₂ | C₁₈H₃₅FO₂ | Replacement of a terminal hydrogen with fluorine. |
| Molecular Weight | 284.48 g/mol | 302.47 g/mol | Increased molecular weight due to the fluorine atom. |
| Melting Point | 69.3 °C[1] | Not explicitly found, but generally lower than non-fluorinated counterparts[2] | Fluorination can disrupt crystal packing, leading to lower melting points. |
| pKa | ~4.75 - 4.95[3][4][5] | Expected to be lower (more acidic) than stearic acid | The high electronegativity of fluorine withdraws electron density, stabilizing the carboxylate anion and increasing acidity. |
| logP (Lipophilicity) | 8.23[3][4] | Predicted to be slightly lower than stearic acid | While aromatic fluorination increases lipophilicity, terminal monofluorination of alkyl chains can decrease it. |
| Acute Oral Toxicity (LD₅₀, rat) | >2,000 - 4,600 mg/kg[6][7] | Data not specifically found for ω-fluorostearic acid. However, ω-fluorooleic acid has an LD₅₀ of 6 mg/kg in rats[8]. | ω-Monofluorinated fatty acids can be highly toxic due to their metabolism to fluoroacetate, a potent metabolic poison. This is in stark contrast to their non-toxic non-fluorinated analogs. |
Biological Activity: Impact on Cellular Signaling
Fluorinated fatty acids are known to interact with and modulate key cellular signaling pathways, particularly those involved in lipid metabolism.
Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling
Per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), are potent activators of PPARα, a nuclear receptor that plays a central role in regulating fatty acid oxidation.[9][10] Activation of PPARα by these FFAs leads to the upregulation of genes involved in lipid transport and metabolism.
Below is a diagram illustrating the activation of the PPARα signaling pathway by a fluorinated fatty acid.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Some studies suggest that perfluorinated fatty acids, such as perfluorononanoic acid (PFNA), can also influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[9] The activation of MAPK pathways, including p38, by certain FFAs may contribute to their immunotoxic effects.[7][9]
The following diagram depicts a simplified overview of the MAPK signaling cascade potentially influenced by FFAs.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative analysis of fluorinated and non-fluorinated fatty acids.
Synthesis of ω-Fluorostearic Acid (18-Fluorooctadecanoic Acid)
This protocol describes a general two-step synthesis of ω-fluorostearic acid starting from 18-hydroxyoctadecanoic acid.
Step 1: Tosylation of 18-Hydroxyoctadecanoic Acid
-
Dissolve 18-hydroxyoctadecanoic acid in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Fluorination of 18-Tosyloxyoctadecanoic Acid
-
Dissolve the tosylated intermediate in a suitable solvent such as acetonitrile (B52724).
-
Add a source of fluoride, such as potassium fluoride, along with a phase-transfer catalyst (e.g., a crown ether like 18-crown-6).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain ω-fluorostearic acid.
The following diagram outlines the general workflow for the synthesis of ω-fluorostearic acid.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay compares the metabolic stability of a fluorinated fatty acid to its non-fluorinated counterpart.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (fluorinated and non-fluorinated fatty acids) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ).
-
PPARα Activation Assay
This cell-based reporter assay measures the ability of fluorinated and non-fluorinated fatty acids to activate the PPARα receptor.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
Compound Treatment:
-
After transfection, seed the cells into a multi-well plate.
-
Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated fatty acids) and a known PPARα agonist as a positive control.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.
-
Plot the fold induction of luciferase activity versus the compound concentration to determine the EC₅₀ value for each compound.
-
Conclusion
The strategic fluorination of fatty acids offers a powerful tool for modulating their physicochemical and biological properties. As demonstrated, the introduction of fluorine can influence melting point, acidity, and lipophilicity, and can have a profound impact on toxicity. Furthermore, fluorinated fatty acids exhibit distinct interactions with cellular signaling pathways, such as PPARα and potentially MAPK, which underpins their utility in drug discovery and metabolic research. The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses and further explore the diverse potential of these fascinating molecules.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. Schmelzpunkt Standard 69–71 °C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of Perfluorooctanoic Acid on Metabolic Profiles in Brain and Liver of Mouse Revealed by a High-throughput Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Fatty Acids Amplify Inflammatory Responses to Infection through p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorooleic acid - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide for the Head-to-Head Comparison of Fatty Acid Oxidation Inhibitors: Trimetazidine and a Test Compound (2-FPA)
To the attention of: Researchers, scientists, and drug development professionals.
This guide outlines a comprehensive framework for the head-to-head experimental comparison of two compounds as potential inhibitors of fatty acid oxidation (FAO). The established antianginal agent trimetazidine (B612337) is presented as the reference compound. As a subject for comparison, 2-Fluorophenylalanine (2-FPA) is used as a placeholder for a test compound. It is critical to note that a review of existing scientific literature did not yield any evidence to suggest that 2-Fluorophenylalanine functions as an inhibitor of fatty acid oxidation. The information available pertains to its use as a non-proteinogenic amino acid in peptide synthesis and pharmacological research.[1][2][3][][5] Therefore, a direct comparison based on existing data is not feasible.
This document instead provides the necessary experimental protocols and data presentation structures to enable researchers to conduct a direct comparative study of a novel chemical entity against the known FAO inhibitor, trimetazidine.
Mechanism of Action of Trimetazidine
Trimetazidine is a metabolic modulator whose anti-ischemic effects are attributed to its ability to shift cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[6][7] The primary mechanism of action is reported to be the inhibition of the final enzyme in the mitochondrial β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[6][7] By inhibiting this enzyme, trimetazidine reduces the rate of fatty acid breakdown, leading to a compensatory increase in glucose oxidation.
However, it is worth noting that there is some conflicting evidence in the scientific literature. While some studies have demonstrated potent inhibition of long-chain 3-ketoacyl-CoA thiolase with a half-maximal inhibitory concentration (IC50) of 75 nmol/L, another study did not observe this inhibition.[6][8] A separate study reported a much weaker inhibition of another enzyme in the pathway, carnitine palmitoyltransferase-1 (CPT-1), with an IC50 of 1.3 mmol/L, suggesting this is unlikely to be the primary therapeutic mechanism.[9] These discrepancies highlight the importance of conducting well-controlled, head-to-head comparative studies.
Proposed Experimental Design for a Head-to-Head In Vitro Study
The following protocols describe two standard and complementary in vitro methods to assess and compare the FAO inhibitory potential of a test compound and trimetazidine.
This assay directly measures the catabolism of a radiolabeled fatty acid substrate by cultured cells. The rate of production of radiolabeled metabolites is used to quantify the rate of fatty acid oxidation.
Methodology:
-
Cell Culture:
-
Select an appropriate cell line with high FAO activity (e.g., C2C12 myotubes, primary cardiomyocytes, HepG2 hepatocytes).
-
Culture cells to near confluence in standard growth medium.
-
-
Compound Treatment:
-
Prepare a range of concentrations for the test compound and trimetazidine in a suitable vehicle (e.g., DMSO).
-
Aspirate the growth medium and pre-incubate the cells with the compounds in serum-free medium for 1-2 hours. Include a vehicle-only control.
-
-
Fatty Acid Oxidation Measurement:
-
Prepare the assay medium containing a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitate or [9,10-³H]palmitate, complexed to bovine serum albumin (BSA).
-
Remove the pre-incubation medium and add the radiolabeled assay medium to the cells.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid). This separates the aqueous phase containing the radiolabeled metabolites (acid-soluble metabolites, ASMs) from the precipitated, unoxidized fatty acids.
-
If using [1-¹⁴C]palmitate, ¹⁴CO₂ produced can be captured in a separate well containing an alkaline solution.
-
-
Quantification and Data Analysis:
-
Collect the aqueous supernatant (and the CO₂ trapping solution, if applicable).
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the radioactivity counts to the protein content of each well.
-
Calculate the percentage inhibition of FAO for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This method measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By providing fatty acids as the sole fuel source, the OCR becomes directly proportional to the rate of FAO.
Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with a substrate-limited medium (e.g., containing only L-carnitine).
-
Incubate the cells at 37°C in a non-CO₂ incubator.
-
Hydrate a Seahorse XF sensor cartridge with calibrant solution.
-
Load the injection ports of the sensor cartridge with the test compound, trimetazidine, and control compounds (e.g., etomoxir (B15894) as a positive control, vehicle as a negative control).
-
-
Real-Time Measurement:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject the fatty acid substrate (e.g., palmitate-BSA conjugate) and measure the OCR response.
-
Inject the test compound and trimetazidine at various concentrations and monitor the change in OCR. A decrease in OCR indicates inhibition of FAO.
-
Optionally, subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to further probe mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Compare the OCR in compound-treated wells to the vehicle control wells.
-
Calculate the percentage inhibition of FAO-driven respiration for each compound.
-
Determine the IC50 values based on the dose-dependent decrease in OCR.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and structured table to facilitate direct comparison.
| Inhibitor | Assay Type | Cell Line/Tissue Model | Key Parameter | Reported/Experimental Value | Citation |
| Trimetazidine | Enzyme Activity Assay | Isolated Rat Heart Mitochondria | IC50 (vs. long-chain 3-KAT) | 75 nmol/L | [6][7] |
| Enzyme Activity Assay | Rat Myocardium | IC50 (vs. CPT-1) | 1.3 mmol/L | [9] | |
| Radiolabeled FAO | Isolated Working Rat Hearts | % Inhibition of Palmitate Oxidation | ~16% at 1 µM | [7] | |
| Whole Body Metabolism | Patients with Chronic Heart Failure | Change in Resting Energy Expenditure | Decrease from 1677 to 1580 kcal/day | [10] | |
| 2-FPA (Test) | Radiolabeled FAO | e.g., C2C12 myotubes | IC50 | To be determined | |
| Seahorse XF OCR | e.g., C2C12 myotubes | IC50 | To be determined |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mitochondrial fatty acid β-oxidation pathway with the inhibitory site of trimetazidine.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for a head-to-head comparison of FAO inhibitors.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. ruifuchem.com [ruifuchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of partial inhibition of fatty acid oxidation by trimetazidine on whole body energy metabolism in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergistic Potential of 2-Fluorophenylalanine with Chemotherapy
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of published scientific literature reveals a notable absence of direct experimental studies, preclinical data, or clinical trials evaluating the synergistic effect of 2-Fluorophenylalanine (2-FPA) in combination with conventional chemotherapy agents. Therefore, this guide is intended to serve as a foundational resource, providing a theoretical and methodological framework for researchers interested in exploring this novel therapeutic strategy. The experimental protocols, data presentation formats, and mechanistic pathways described herein are based on established principles of combination therapy assessment and the known biological activities of related compounds, rather than on existing data specific to 2-FPA-chemotherapy combinations.
Principles of Synergistic Effects in Cancer Chemotherapy
The primary goal of combination chemotherapy is to achieve a therapeutic effect that is greater than the sum of the effects of each individual drug.[1][2][3] This concept, known as synergy, allows for several clinical advantages:
-
Enhanced Efficacy: Achieving a more significant reduction in tumor growth and cancer cell viability than is possible with monotherapy.
-
Dose Reduction: Synergistic interactions can produce the desired therapeutic outcome at lower concentrations of each drug, thereby minimizing dose-related toxicities and adverse side effects.[4]
-
Overcoming Drug Resistance: Combining agents with different mechanisms of action can target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance.[5]
-
Targeting Cellular Heterogeneity: Tumors are often composed of diverse cell populations. A combination of drugs can be more effective at eradicating this heterogeneous population.
Drug interactions are generally classified into three categories:
-
Synergism: The combined effect is greater than the sum of the individual effects.
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
The quantitative assessment of these interactions is crucial for the rational design of combination therapies.[4][6]
Experimental Protocols for Assessing Synergy
A multi-step approach, beginning with in vitro assays and progressing to in vivo models, is standard practice for evaluating drug synergy.
In Vitro Synergy Assessment
Objective: To quantify the interaction between 2-FPA and a chemotherapy agent in cultured cancer cell lines.
Methodology: The Combination Index (CI) Method
The Chou-Talalay method is a widely accepted standard for quantifying drug interactions.[7][8] It is based on the median-effect principle and calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
Experimental Steps:
-
Cell Culture: Select a panel of relevant cancer cell lines. Culture cells in appropriate media and conditions.
-
Determine Single-Agent Potency (IC50):
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 2-FPA alone and the selected chemotherapy agent alone.
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Generate dose-response curves for each agent and calculate the 50% inhibitory concentration (IC50).
-
-
Combination Treatment:
-
Treat cells with combinations of 2-FPA and the chemotherapy agent. A common approach is the fixed-ratio design, where the drugs are combined at a constant ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 equipotent ratios).[8][9]
-
A dose-response matrix, testing multiple concentrations of both drugs, can also be employed for a more comprehensive analysis.[10]
-
Include single-agent and vehicle controls.
-
-
Data Analysis:
-
Measure cell viability for all conditions.
-
Use specialized software (e.g., CompuSyn) to analyze the data.[7] The software will generate CI values for different effect levels (fractions affected, Fa).
-
A CI value is calculated for each dose combination, providing a quantitative measure of the interaction.[9][11]
-
In Vivo Synergy Assessment
Objective: To validate in vitro synergistic findings in a living organism, typically using mouse models of cancer.[12][13][14][15][16]
Methodology: Xenograft or Syngeneic Mouse Models
Experimental Steps:
-
Model Selection:
-
Xenograft Model: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). This model assesses the direct effect of the drugs on human tumor growth.
-
Syngeneic Model: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model is essential if the therapeutic effect may involve the immune system.
-
-
Tumor Implantation and Growth:
-
Implant cancer cells into the mice.
-
Monitor tumor growth regularly by measuring tumor volume (e.g., using calipers).
-
-
Treatment Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Group 1: Vehicle Control
-
Group 2: 2-FPA alone
-
Group 3: Chemotherapy agent alone
-
Group 4: 2-FPA + Chemotherapy agent
-
-
Administer treatments according to a defined schedule and route (e.g., oral gavage, intraperitoneal injection). Doses are typically determined from prior single-agent maximum tolerated dose (MTD) studies.
-
-
Data Collection and Analysis:
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition (TGI) across the four groups. Synergy is indicated if the TGI in the combination group is significantly greater than the TGI in the single-agent groups.[12] Statistical models, such as those based on Bliss independence or the highest single agent (HSA) model, can be applied to formally assess in vivo synergy.[12][13][15]
-
Data Presentation
Quantitative data from synergy experiments should be summarized in clear, comparative tables. As no data currently exists for 2-FPA, the following tables are provided as templates for presenting potential future findings.
Table 1: In Vitro Cytotoxicity of 2-FPA and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | 2-FPA IC50 (µM) | Doxorubicin IC50 (nM) |
| MCF-7 | Value | Value |
| MDA-MB-231 | Value | Value |
| SK-BR-3 | Value | Value |
This table would present the potency of each individual agent across different cancer cell lines.
Table 2: Combination Index (CI) Values for 2-FPA and Doxorubicin Combination in MCF-7 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| 0.50 (IC50) | Value | Synergism/Additive/Antagonism |
| 0.75 (IC75) | Value | Synergism/Additive/Antagonism |
| 0.90 (IC90) | Value | Synergism/Additive/Antagonism |
This table quantifies the nature of the drug interaction at different levels of cell kill. A CI value < 1 signifies synergy.[7]
Table 3: In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| 2-FPA (X mg/kg) | Value | Value |
| Chemotherapy (Y mg/kg) | Value | Value |
| 2-FPA + Chemotherapy | Value | Value |
This table summarizes the anti-tumor effect of the combination therapy compared to single agents in an animal model.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing 2-FPA and chemotherapy synergy.
Hypothetical Signaling Pathway for Synergy
Rationale: Fluorinated amino acids like 2-FPA can be mistakenly incorporated into proteins during synthesis, leading to misfolded, non-functional proteins and inducing cellular stress.[17] Many chemotherapy drugs induce DNA damage. A potential synergistic mechanism could involve 2-FPA inducing proteotoxic stress, which inhibits the cancer cell's ability to repair the DNA damage caused by chemotherapy, leading to enhanced apoptosis.
Caption: Hypothetical synergy between 2-FPA and chemotherapy.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. biorxiv.org [biorxiv.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Orthogonal Assays to Validate 2-Fluoropalmitic Acid's Mechanism of Action: A Comparative Guide
Introduction
2-Fluoropalmitic acid (2-FPA) is a synthetic fatty acid analog widely utilized in cellular biology to investigate the roles of protein S-palmitoylation, a reversible post-translational lipid modification. By acting as an inhibitor of this process, 2-FPA allows researchers to probe the functional consequences of blocking the attachment of palmitate to cysteine residues on substrate proteins. Validating the on-target effects of 2-FPA and distinguishing them from potential off-target activities is critical for the robust interpretation of experimental results. This guide compares several orthogonal assays designed to confirm the inhibitory action of 2-FPA on protein acylation and provides detailed protocols for their implementation.
The Mechanism of this compound
This compound is a non-metabolizable analog of palmitic acid.[1] Once it enters the cell, it is converted to 2-fluoro-palmitoyl-CoA. This modified fatty acyl-CoA can then act as an inhibitor of palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins.[1][2] The presence of the fluorine atom at the alpha-carbon position is thought to prevent its transfer to the protein substrate, thereby blocking S-palmitoylation.[1] Some studies suggest that 2-FPA may also inhibit the uptake of natural palmitate into cells, leading to a decrease in the intracellular pool of palmitoyl-CoA available for protein modification.[1] Its effects can lead to the suppression of cell viability and invasion in certain cancer cell lines.[3]
Comparison of Palmitoylation Inhibitors
2-FPA is one of several chemical tools used to study protein palmitoylation. Its performance and specificity can be compared with other commonly used inhibitors, such as 2-bromopalmitate (2-BP) and the fungal metabolite cerulenin.
| Inhibitor | Mechanism of Action | Typical Concentration | Known Off-Target Effects | Reference |
| This compound (2-FPA) | Inhibits palmitate uptake and protein acyltransferases (PATs). | 10-100 µM | May alter general lipid metabolism. | [1] |
| 2-Bromopalmitate (2-BP) | Broadly inhibits PATs; considered a non-metabolizable palmitate analog.[2] | 10-100 µM | Inhibits other enzymes in lipid metabolism, including carnitine palmitoyltransferase-1.[4][5] | [2][4] |
| Cerulenin | Irreversibly inhibits fatty acid synthase (FAS); also inhibits PATs by alkylating sulfhydryl groups.[4][6] | 5-50 µM | Broad effects on fatty acid biosynthesis. | [4] |
| Tunicamycin | Primarily an inhibitor of N-linked glycosylation; also shown to inhibit palmitoylation of some proteins. | 1-10 µg/mL | Potent inhibitor of glycosylation. | [4] |
Orthogonal Assay 1: Bioorthogonal "Click Chemistry" Labeling
This method provides a direct and sensitive way to visualize and quantify protein acylation in cells. It uses a palmitic acid analog containing a bioorthogonal handle (e.g., an alkyne group), which can be metabolically incorporated into proteins. The alkyne tag is then detected by covalently attaching a reporter molecule, such as a fluorescent dye or biotin, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7] Pre-treatment with 2-FPA is expected to reduce the incorporation of the alkyne-labeled palmitate, leading to a decreased signal.
References
- 1. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 6. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoropalmitic Acid and Other Metabolic Modulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2-Fluoropalmitic acid (2-FPA) with the well-established metabolic modulators, Etomoxir and Perhexiline. This report synthesizes available experimental data to benchmark their performance in key areas of cellular metabolism.
Metabolic modulation is a critical area of investigation for various therapeutic fields, including oncology and cardiovascular disease. By altering cellular fuel utilization, these agents can selectively impact diseased cells or protect healthy tissues from metabolic stress. This guide focuses on this compound, a fatty acid analogue, and compares its metabolic effects to those of Etomoxir and Perhexiline, two widely studied inhibitors of fatty acid oxidation.
Mechanism of Action: Distinct Targets in Fatty Acid Metabolism
The primary distinction between these three metabolic modulators lies in their enzymatic targets within the fatty acid oxidation (FAO) pathway.
-
This compound (2-FPA) acts as an inhibitor of long-chain acyl-CoA synthetase (ACSL) . ACSL is responsible for the initial activation of long-chain fatty acids by converting them to their acyl-CoA derivatives, a prerequisite for their entry into mitochondrial beta-oxidation. Additionally, 2-FPA has been shown to inhibit sphingosine (B13886) biosynthesis.
-
Etomoxir is a well-characterized irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) .[1] CPT1 is the rate-limiting enzyme that facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where beta-oxidation occurs. By blocking CPT1, Etomoxir effectively halts the mitochondrial import and subsequent oxidation of long-chain fatty acids.[1]
-
Perhexiline also targets the carnitine shuttle system, inhibiting both Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2) . This dual inhibition further blocks the transport and oxidation of long-chain fatty acids within the mitochondria.
The differing targets of these compounds are visualized in the signaling pathway diagram below.
Figure 1: Mechanism of action of 2-FPA, Etomoxir, and Perhexiline.
Comparative Performance Data
The following tables summarize the available quantitative data for the three metabolic modulators across key performance indicators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different cell types and assay conditions used in the original studies.
Inhibition of Fatty Acid Oxidation (FAO)
| Compound | Target | Cell Type(s) | IC50 | Citation(s) |
| This compound | ACSL | Not Specified | High µM (unspecified) | |
| Etomoxir | CPT1 | MCF-7, T47D | ~5 µM | [2] |
| Perhexiline | CPT1/CPT2 | Various cancer cell lines | Not explicitly for FAO, but cytotoxic at 2-22 µM | [3] |
Effects on Glucose Metabolism
| Compound | Effect on Glucose Uptake/Oxidation | Cell Type(s) | Observations | Citation(s) |
| This compound | Data not available | - | - | |
| Etomoxir | Increased | Prostate cancer cells, aerobic hearts | Shifts metabolism towards glucose utilization. | [4][5][6] |
| Perhexiline | Increased | Not specified | Shifts metabolism from fatty acids to glucose/lactate. |
Cellular Viability (Cytotoxicity)
| Compound | Cell Type(s) | IC50 | Citation(s) |
| This compound | Glioma stem cells | Suppressed viability (IC50 not specified) | [7] |
| Etomoxir | Dose-dependent effects | Various cell lines | Can be cytotoxic at higher concentrations. |
| Perhexiline | Various cancer cell lines | ~2-22 µM | [3][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.
Fatty Acid Oxidation Assay (Radiolabeled Substrate)
This protocol is a common method for directly measuring the rate of fatty acid oxidation.
Figure 2: Workflow for a radiolabeled fatty acid oxidation assay.
Materials:
-
Cultured cells of interest
-
Multi-well cell culture plates
-
Radiolabeled long-chain fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H(N)]-palmitic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Test compounds: this compound, Etomoxir, Perhexiline
-
Cell lysis buffer
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in culture medium.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the radiolabeled fatty acid and the desired concentrations of the test compounds (2-FPA, Etomoxir, Perhexiline) or vehicle control.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 2-4 hours).
-
Measurement of 14CO2 (from [1-14C]palmitate):
-
After incubation, add a trapping agent (e.g., a filter paper soaked in NaOH) to each well to capture the released 14CO2.
-
Acidify the medium (e.g., with perchloric acid) to drive the dissolved CO2 into the gas phase.
-
Incubate for a further period to allow for complete trapping of the 14CO2.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
-
Measurement of 3H2O (from [9,10-3H(N)]-palmitate):
-
After incubation, collect the culture medium.
-
Separate the aqueous phase (containing 3H2O) from the lipid phase (containing unmetabolized [3H]palmitate) using a precipitation method (e.g., with perchloric acid and charcoal).
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of protein per well or the cell number. Compare the FAO rates in the treated groups to the vehicle control to determine the inhibitory effect of each compound.
Glucose Uptake Assay (Fluorescent or Radiolabeled)
This assay measures the rate at which cells import glucose from the extracellular environment.
Figure 3: Workflow for a glucose uptake assay.
Materials:
-
Cultured cells of interest
-
Multi-well cell culture plates (black plates for fluorescence)
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose)
-
Test compounds: this compound, Etomoxir, Perhexiline
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer (for radiolabeled assay)
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Glucose Starvation: To enhance glucose uptake, incubate the cells in glucose-free medium for a defined period (e.g., 1-2 hours) before the assay.
-
Treatment: Add the test compounds at the desired concentrations to the glucose-free medium and incubate for a specified time.
-
Uptake: Add the fluorescent or radiolabeled glucose analog to each well and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.
-
Wash: Quickly wash the cells multiple times with ice-cold wash buffer to remove any extracellular glucose analog.
-
Measurement:
-
Fluorescent Assay: Measure the fluorescence intensity directly in the plate using a fluorescence plate reader.
-
Radiolabeled Assay: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis: Normalize the fluorescence or radioactivity to the cell number or protein content. Compare the glucose uptake in treated cells to the control to determine the effect of each compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 4: Workflow for an MTT cell viability assay.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Test compounds: this compound, Etomoxir, Perhexiline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of each test compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Conclusion
This compound, Etomoxir, and Perhexiline represent three distinct approaches to modulating cellular fatty acid metabolism. While Etomoxir and Perhexiline are well-established inhibitors of the CPT system, 2-FPA targets the earlier step of fatty acid activation by ACSL. The available data suggests that Etomoxir and Perhexiline are potent inhibitors of FAO and can significantly impact cell viability, often in the low micromolar range. Information on the quantitative effects of 2-FPA is less comprehensive, highlighting a need for direct comparative studies. The provided experimental protocols offer a framework for researchers to conduct such head-to-head comparisons, which will be crucial for elucidating the relative potency and potential therapeutic applications of these metabolic modulators. The choice of modulator will ultimately depend on the specific research question, the cellular context, and the desired metabolic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perhexiline: Old Drug, New Tricks? A Summary of Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[(18)F]Fluoro-D-Glucose Uptake in Prostate Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a Potential Therapeutic Agent Against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antianginal Drug Perhexiline Displays Cytotoxicity against Colorectal Cancer Cells In Vitro: A Potential for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 2-Fluoropalmitic acid are paramount for ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, a fluorinated fatty acid used in various research applications. Adherence to these procedures is critical to mitigate potential hazards and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding the specific hazards associated with the compound.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential fumes or aerosols.
Quantitative Safety Data
The following table summarizes key quantitative safety information for this compound. This data is essential for risk assessment and safe handling.
| Parameter | Value |
| Molecular Formula | C₁₆H₃₁FO₂ |
| Molecular Weight | 274.4 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Due to its fluorinated nature, it falls under the category of halogenated organic waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-halogenated chemical waste.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Halogenated Organic Waste," "Handle with Care").
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
Ensure the container is stored in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the halogenated organic waste.
-
Provide the EHS representative or the contractor with a detailed inventory of the waste container's contents.
-
Follow all institutional and local regulations for the final disposal of the waste. High-temperature incineration is the generally accepted method for the destruction of fluorinated organic compounds.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid generating dust. For a solution, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collect the Waste: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.
-
Dispose of Cleanup Materials: Treat all cleanup materials as hazardous waste and place them in the designated container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling 2-Fluoropalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of 2-Fluoropalmitic acid. Adherence to these procedures is essential to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is recommended when handling larger quantities.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for defects before use.[1][2] | Fully buttoned lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is also recommended.[1][2] | Work in a certified chemical fume hood.[2] |
| Conducting Reactions | Tightly fitting safety goggles with side-shields and a face shield.[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.[1][2] | Flame-resistant lab coat over personal clothing, long pants, and closed-toe shoes. | All operations should be performed in a chemical fume hood. |
| Handling Spills | Tightly fitting safety goggles with side-shields and a face shield.[1][2] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®). | Chemical-resistant suit or apron over a lab coat, and chemical-resistant boots. | A full-face respirator with an appropriate cartridge may be necessary for large spills. |
| Waste Disposal | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Lab coat, long pants, and closed-toe shoes. | Handled within a chemical fume hood or designated waste accumulation area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following experimental protocol outlines the key steps for its safe use.
Experimental Protocol: Safe Handling of this compound
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear long pants and closed-toe shoes.
-
Put on tightly fitting safety goggles.
-
Wear appropriate chemical-resistant gloves.
-
-
Handling and Use:
-
Perform all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood to avoid inhalation of any dust or vapors.
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
When dissolving, add the acid to the solvent slowly.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Post-Experiment Decontamination:
-
Wipe down the work area within the fume hood with an appropriate decontaminating solution (e.g., a mild soap and water solution, followed by a rinse with water), ensuring the cleaning materials are disposed of as hazardous waste.
-
Carefully remove and dispose of contaminated gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste.[3] This includes:
-
Unused or excess this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies such as gloves, pipette tips, and weighing paper.[3]
-
The first rinse of any container that held this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[4]
-
-
Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for all this compound waste.[3]
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").[4]
-
Keep waste containers securely closed except when adding waste.[4]
-
-
Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Do not mix incompatible waste streams.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
